Product packaging for Cevidoplenib Dimesylate(Cat. No.:CAS No. 2043659-93-2)

Cevidoplenib Dimesylate

Cat. No.: B12414723
CAS No.: 2043659-93-2
M. Wt: 665.7 g/mol
InChI Key: KGZICKLRNSIYNH-TXEPZDRESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cevidoplenib Dimesylate is the dimesylate salt of cevidoplenib, an orally available inhibitor of spleen tyrosine kinase (SYK), with potential anti-inflammatory and immunomodulating activities. Upon oral administration, cevidoplenib binds to and inhibits the activity of SYK, blocking Fc receptor and B-cell receptor (BCR)-mediated signaling in inflammatory cells, including macrophages, neutrophils, mast cells, natural killer (NK) cells and B-cells. This leads to the inhibition of the activation of these inflammatory cells, and the related inflammatory responses and tissue damage. SYK, a non-receptor cytoplasmic protein tyrosine kinase widely expressed in hematopoietic cells, plays a key role in Fc receptor and B-cell receptor signaling in inflammatory cells. It is involved in coupling activated immunoreceptors, such as Fc receptors and B-cell receptors, to signal downstream events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis, which are important for allergic and antibody-mediated immune diseases such as immune thrombocytopenia (ITP).
See also: Cevidoplenib (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H35N7O9S2 B12414723 Cevidoplenib Dimesylate CAS No. 2043659-93-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2043659-93-2

Molecular Formula

C27H35N7O9S2

Molecular Weight

665.7 g/mol

IUPAC Name

cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone;methanesulfonic acid

InChI

InChI=1S/C25H27N7O3.2CH4O3S/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16;2*1-5(2,3)4/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28);2*1H3,(H,2,3,4)/t19-;;/m0../s1

InChI Key

KGZICKLRNSIYNH-TXEPZDRESA-N

Isomeric SMILES

CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cevidoplenib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cevidoplenib Dimesylate (formerly SKI-O-703) is an orally bioavailable, potent, and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical non-receptor tyrosine kinase that plays a central role in the signal transduction of various immune cells. By targeting Syk, Cevidoplenib effectively modulates immune responses, demonstrating significant therapeutic potential in the treatment of autoimmune diseases. This document provides a comprehensive overview of the mechanism of action of Cevidoplenib, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Syk Inhibition

Cevidoplenib's primary mechanism of action is the selective inhibition of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on a multitude of immune cells such as B cells, mast cells, macrophages, and neutrophils.[2][3] Dysregulated Syk activity is implicated in the pathogenesis of numerous antibody-mediated autoimmune diseases.[4][5]

Cevidoplenib attenuates the progression of these diseases through a dual mechanism:

  • Inhibition of autoantibody-producing cells: By blocking BCR signaling, Cevidoplenib hinders the survival, proliferation, and differentiation of B cells into autoantibody-secreting plasma cells.[1][6]

  • Inhibition of autoantibody-sensing cells: By blocking FcR signaling in innate immune cells like macrophages and neutrophils, Cevidoplenib reduces the inflammatory response triggered by immune complexes.[4][6]

This dual action makes Cevidoplenib a promising therapeutic agent for conditions such as Immune Thrombocytopenia (ITP), rheumatoid arthritis, and systemic lupus erythematosus.[3][7]

Quantitative Data

Preclinical Potency and Selectivity

Cevidoplenib's active moiety, SKI-O-592, has demonstrated high potency for Syk and selectivity against a panel of other kinases in in vitro assays.

Kinase TargetIC50 (nM)Fold Selectivity vs. Syk
Syk 6.2 1
Jak21,859~300
Jak35,807~937
RET412~67
KOR687~111
FLT31,783~288
FGFR116,960~2735
FGFR35,662~913
Pyk2709~114

Data sourced from MedChemExpress and Probechem Biochemicals, based on in vitro kinase assays for SKI-O-592.[1][8][9]

Clinical Efficacy in Immune Thrombocytopenia (Phase 2)

A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Cevidoplenib in patients with persistent and chronic ITP.[10][11]

EndpointPlacebo (n=12)Cevidoplenib 200 mg BID (n=26)Cevidoplenib 400 mg BID (n=23)
Overall Platelet Response Rate 33.3%46.2%63.6%
Achieved Platelet Count ≥50,000/μL (Secondary Endpoint)8.3%19.2%40.9%
Sustained Platelet Response*0%19.2%27.3%
Mean Change in Platelet Count from Baseline 17,500/μL36,020/μL41,600/μL

*Defined as platelet counts ≥50,000/μL during at least 4 of the last 6 visits.[12] Data sourced from presentations at the 2023 European Hematology Association (EHA) Congress.[10][12]

Signaling Pathways

B-Cell Receptor (BCR) Signaling Pathway

Cevidoplenib inhibits the BCR signaling cascade, which is crucial for B-cell development, activation, and differentiation. Upon antigen binding to the BCR, Src family kinases phosphorylate the ITAMs of Igα/Igβ, leading to the recruitment and activation of Syk. Activated Syk then phosphorylates downstream effectors, initiating a signaling cascade that results in B-cell proliferation and antibody production. Cevidoplenib's inhibition of Syk disrupts this entire process.

BCR_Signaling Antigen Antigen BCR B-Cell Receptor (IgM/IgD) Antigen->BCR IgA_IgB Igα / Igβ (ITAMs) BCR->IgA_IgB aggregation Syk Syk IgA_IgB->Syk recruits & activates Src_Kinase Src Family Kinases (Lyn, Fyn) Src_Kinase->IgA_IgB Downstream Downstream Signaling (BLNK, PLCγ2, BTK) Syk->Downstream phosphorylates Proliferation B-Cell Proliferation & Antibody Production Downstream->Proliferation leads to Cevidoplenib Cevidoplenib Cevidoplenib->Syk

BCR Signaling Inhibition by Cevidoplenib
Fc Receptor (FcR) Signaling Pathway in Macrophages

In autoimmune diseases, immune complexes (antigen-antibody) bind to Fc receptors on myeloid cells like macrophages, triggering inflammatory responses. This binding leads to the phosphorylation of ITAMs within the FcR complex, followed by the recruitment and activation of Syk. Activated Syk initiates a signaling cascade that results in phagocytosis, cytokine release, and inflammation. Cevidoplenib blocks this pathway by inhibiting Syk, thereby reducing macrophage-mediated tissue damage.

FcR_Signaling ImmuneComplex Immune Complex (Antigen-Antibody) FcR Fc Receptor (FcγR) ImmuneComplex->FcR FcR_gamma FcRγ-chain (ITAMs) FcR->FcR_gamma clustering Syk Syk FcR_gamma->Syk recruits & activates Src_Kinase Src Family Kinases Src_Kinase->FcR_gamma Downstream Downstream Signaling (PLCγ, PI3K) Syk->Downstream phosphorylates Inflammation Phagocytosis & Inflammatory Response Downstream->Inflammation leads to Cevidoplenib Cevidoplenib Cevidoplenib->Syk

FcR Signaling Inhibition by Cevidoplenib

Experimental Protocols

In Vitro Kinase Assay
  • Objective: To determine the potency and selectivity of SKI-O-592 (Cevidoplenib's active moiety) against Syk and other kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was likely employed.[13]

    • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound (SKI-O-592) at various concentrations.

    • Procedure:

      • The kinase, substrate, and test compound are incubated together in a buffer solution.

      • The kinase reaction is initiated by the addition of ATP.

      • After a defined incubation period, a detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled acceptor molecule is added.

      • The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

    • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Murine Model of Lupus (NZB/W F1 Mice)
  • Objective: To evaluate the in vivo efficacy of Cevidoplenib in a spontaneous model of systemic lupus erythematosus.

  • Methodology:

    • Animal Model: Female New Zealand Black/White (NZB/W) F1 mice, which spontaneously develop an autoimmune disease resembling human SLE, are used.[4]

    • Treatment: At an age when autoimmunity is established, mice are orally administered with Cevidoplenib (SKI-O-703) daily for a specified period (e.g., 16 weeks).[4]

    • Efficacy Endpoints:

      • Proteinuria: Measured regularly to assess kidney damage.

      • Autoantibody Titers: Levels of anti-dsDNA IgG in the serum are quantified by ELISA.

      • Histopathology: Kidneys are harvested at the end of the study, and glomerulonephritis is assessed by histological staining.

      • Immunophenotyping: Spleens and lymph nodes can be analyzed by flow cytometry to assess changes in immune cell populations (e.g., follicular B cells, T follicular helper cells).

Murine Model of Arthritis (K/BxN Serum Transfer)
  • Objective: To assess the efficacy of Cevidoplenib in an antibody-driven model of inflammatory arthritis.

  • Methodology:

    • Arthritis Induction: Arthritis is induced in recipient mice by intraperitoneal injection of serum from arthritic K/BxN mice. This serum contains autoantibodies that trigger joint inflammation.

    • Treatment: Mice are treated with oral doses of Cevidoplenib.

    • Efficacy Endpoints:

      • Clinical Score: The severity of arthritis is visually scored based on paw swelling and erythema.

      • Ankle Thickness: Measured with calipers as a quantitative measure of joint swelling.

      • Histopathology: Joints are collected for histological analysis to assess synovitis and infiltration of immune cells (neutrophils and macrophages).[4]

B-Cell Proliferation and Differentiation Assays
  • Objective: To determine the effect of Cevidoplenib on B-cell activation in vitro.

  • Methodology:

    • Cell Culture: Isolated primary B cells or B-cell lines (e.g., Ramos cells) are cultured.

    • Stimulation: B cells are stimulated with an agent that cross-links the BCR, such as anti-IgM antibodies, to induce proliferation and differentiation.

    • Treatment: Cells are co-incubated with varying concentrations of Cevidoplenib.

    • Endpoints:

      • Proliferation: Assessed by measuring the incorporation of a labeled nucleotide (e.g., 3H-thymidine or BrdU) or by dye dilution assays (e.g., CFSE).

      • Differentiation: The differentiation of B cells into plasma cells can be assessed by measuring secreted antibodies (e.g., by ELISA).

      • Signaling Protein Phosphorylation: The phosphorylation status of Syk and downstream signaling molecules (e.g., BLNK, PLCγ1) can be measured by Western blotting or ELISA.[13]

Conclusion

This compound is a selective Syk inhibitor with a well-defined mechanism of action that targets both the production and the pathological effects of autoantibodies. Preclinical data demonstrate its high potency and selectivity, and in vivo studies in relevant animal models of autoimmune disease have shown significant efficacy. Furthermore, Phase 2 clinical data in ITP have provided evidence of its therapeutic benefit in a clinical setting. The dual inhibition of BCR and FcR signaling pathways positions Cevidoplenib as a promising oral therapeutic for a range of autoimmune and inflammatory disorders. Further clinical development will be crucial to fully elucidate its therapeutic potential.

References

Cevidoplenib Dimesylate: A Technical Guide on its Role in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cevidoplenib Dimesylate (formerly SKI-O-703) is an orally bioavailable, potent, and selective Spleen Tyrosine Kinase (SYK) inhibitor. By targeting SYK, a crucial component in the signaling pathways of various immune cells, Cevidoplenib represents a promising therapeutic strategy for a range of autoimmune diseases. This technical guide provides a comprehensive overview of its mechanism of action, preclinical data in relevant animal models, and clinical trial findings, with a focus on Immune Thrombocytopenia (ITP). The information presented herein is intended to support research and development efforts in the field of autoimmune therapeutics.

Mechanism of Action

Cevidoplenib is the dimesylate salt of SKI-O-592 and functions by inhibiting the kinase activity of SYK.[1] SYK is a non-receptor tyrosine kinase that plays a pivotal role in transducing signals from immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[2][3] Dysregulated SYK activity is implicated in the pathogenesis of numerous antibody-mediated autoimmune diseases.[3][4]

Upon oral administration, Cevidoplenib binds to and inhibits SYK, thereby blocking downstream signaling cascades in a variety of inflammatory cells such as B-cells, macrophages, neutrophils, mast cells, and natural killer (NK) cells.[1] This dual action is critical:

  • Inhibition of B-cell signaling: It attenuates BCR-mediated survival, proliferation, and differentiation of B-cells, which is expected to reduce the production of pathogenic autoantibodies.[1][5]

  • Inhibition of FcR signaling: It ameliorates the activation of innate immune cells by immune complexes (autoantibody-antigen complexes), thus reducing inflammation and tissue damage.[5]

SYK_Inhibition_Pathway cluster_inhibition Cevidoplenib Action cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding FcR Fc Receptor (FcR) FcR->SYK Immune Complex Binding Downstream Downstream Effectors (e.g., BLNK, PLCγ1, Vav1) SYK->Downstream Phosphorylation Cascade Cevidoplenib Cevidoplenib Cevidoplenib->SYK Inhibition Cell_Activation Immune Cell Activation, Proliferation, & Cytokine Release Downstream->Cell_Activation

Caption: Cevidoplenib inhibits SYK, blocking BCR and FcR signaling pathways.

Kinase Selectivity

SKI-O-592, the active moiety of Cevidoplenib, demonstrates high selectivity for SYK. The half-maximal inhibitory concentrations (IC50) against a panel of kinases highlight its specificity.

Table 1: Kinase Inhibitory Profile of SKI-O-592

Kinase Target IC50 (µM)
SYK 0.0062
RET 0.412
KOR 0.687
PYK2 0.709
FLT3 1.783
JAK2 1.859
FGFR3 5.662
JAK3 5.807
FGFR1 16.96

Data sourced from MedChemExpress.[1] The IC50 for SYK is approximately 9-fold more potent than that of R406 (56.5 nM), another SYK inhibitor.

Preclinical Evidence

Cevidoplenib has shown significant efficacy in various murine models of autoimmune diseases.

Lupus Nephritis Model

In a study utilizing New Zealand Black/White (NZB/W) mice, which spontaneously develop lupus-like symptoms, Cevidoplenib demonstrated therapeutic potential.[6]

Experimental Protocol:

  • Model: Female NZB/W mice with established autoimmunity.

  • Dosing: Oral administration of SKI-O-703 for 16 weeks.

  • Endpoints: Levels of IgG autoantibodies, proteinuria, and histopathological assessment of glomerulonephritis.[6]

Table 2: Efficacy of Cevidoplenib in a Murine Lupus Nephritis Model

Parameter Result
IgG Autoantibody Levels Significantly decreased
Proteinuria Significantly decreased
Glomerulonephritis Significantly ameliorated
Follicular B-cell Activation Hypoactivation observed

Findings from Cho S, et al. Clin Exp Immunol. 2023.[1]

Serum-Transferred Arthritis Model

The efficacy of Cevidoplenib was also assessed in a K/BxN serum-transferred arthritis model, which mimics the effector phase of rheumatoid arthritis.[6]

Experimental Protocol:

  • Model: BALB/c mice injected intraperitoneally with K/BxN serum.

  • Dosing: Oral administration of SKI-O-703 (42 or 84 mg/kg) twice daily for 9 days.

  • Endpoints: Ankle thickness, arthritis index, and histopathology of synovial tissue.[1]

Table 3: Efficacy of Cevidoplenib in a Murine Arthritis Model

Parameter Result
Synovitis Significantly ameliorated
Neutrophil Infiltration Reduced in synovial tissue
Macrophage Infiltration Reduced in synovial tissue

Findings from Cho S, et al. Clin Exp Immunol. 2023.[1]

Antiphospholipid Syndrome Model

A murine model of antiphospholipid syndrome (APS) was used to evaluate Cevidoplenib's effect on autoantibody production and thrombosis.

Experimental Protocol:

  • Model: Primary APS induced in BALB/c mice by subcutaneous injection of human beta2GP1.

  • Dosing: Oral administration of Cevidoplenib (42 and 84 mg/kg) once daily for 16 weeks, starting 3 days post-immunization.

  • Endpoints: Levels of antiphospholipid antibodies (APLs), cardiac histopathology, prothrombin time, and fibrinogen levels.[4]

Table 4: Efficacy of Cevidoplenib in a Murine APS Model

Parameter Result
Antiphospholipid Antibody Levels Effectively lowered
Intramyocardial Thrombosis Incidence dramatically reduced
Prothrombin Time Significantly reduced
Fibrinogen Levels Significantly reduced

Findings presented at the European Hematology Association (EHA) Congress 2023.[4]

In Vitro B-Cell Proliferation Assay

Experimental Protocol:

  • Cells: Human B-cell lines (e.g., Ramos) or primary human B-cells.

  • Method: Cells are pre-treated with Cevidoplenib followed by stimulation with an anti-human IgM antibody to induce proliferation. Proliferation is quantified by measuring the dilution of carboxyfluorescein succinimidyl ester (CFSE) dye via flow cytometry or by assessing bromodeoxyuridine (BrdU) incorporation via ELISA.

  • Outcome: The assay determines the concentration-dependent inhibition of B-cell proliferation by Cevidoplenib.

B_Cell_Proliferation_Assay cluster_workflow B-Cell Proliferation Assay Workflow start Isolate B-Cells stimulate Stimulate with anti-IgM start->stimulate treat Treat with Cevidoplenib stimulate->treat incubate Incubate treat->incubate stain Stain with CFSE or add BrdU incubate->stain analyze Analyze by Flow Cytometry/ELISA stain->analyze end Determine Inhibition of Proliferation analyze->end

Caption: Workflow for in vitro B-cell proliferation assay.

Clinical Development in Immune Thrombocytopenia (ITP)

Cevidoplenib has undergone a Phase 2 clinical trial in patients with persistent and chronic ITP.[2]

Phase 2 Clinical Trial (NCT04056195)

Experimental Protocol:

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-dose study.[4][7]

  • Population: 61 adult patients with ITP who had relapsed or were refractory to prior therapy.[7] Participants had severe ITP with a median baseline platelet count of 8,500/μL.[4]

  • Intervention: Patients were randomized (2:2:1) to receive Cevidoplenib 400 mg twice daily, 200 mg twice daily, or a placebo for 12 weeks.[7]

  • Primary Endpoint: The proportion of patients achieving an overall platelet response (platelet count ≥30,000/μL and a doubling of baseline) without rescue medication.[4]

Table 5: Efficacy of Cevidoplenib in Phase 2 ITP Trial

Endpoint Placebo (n=12) Cevidoplenib 200 mg BID (n=26) Cevidoplenib 400 mg BID (n=22)
Overall Platelet Response 33.3% 46.2% 63.6%
Platelet Count ≥50,000/μL (≥2 consecutive counts) 8.3% 19.2% 40.9%
Sustained Platelet Response (≥50,000/μL in ≥4 of last 6 visits) 0% 19.2% 27.3%

Data presented at the European Hematology Association (EHA) Congress 2023.[7][8]

Table 6: Safety Profile of Cevidoplenib in Phase 2 ITP Trial

Adverse Event (AE) Category Placebo (n=12) Cevidoplenib (Combined Doses, n=48)
Any Grade AEs 66.7% 66.7%
Treatment-Related AEs 8.3% 35.4%
Serious AEs 25.0% 4.2%
Treatment-Related Grade 3/4 AEs 0% 6.3%

The most common treatment-related AEs were increased liver enzymes and nausea.[7][8] No deaths were reported.[8]

Future Directions and Broader Potential

The robust preclinical data and positive Phase 2 results in ITP suggest that Cevidoplenib could be a valuable treatment option for a wide array of autoimmune diseases.[2] A Phase 2 trial in rheumatoid arthritis has been completed, and further studies may explore its utility in conditions like systemic lupus erythematosus and multiple sclerosis.[2][6]

Cevidoplenib_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Studies (Kinase Assays, B-Cell Proliferation) animal_models Animal Models (Lupus, Arthritis, APS) in_vitro->animal_models Demonstrates Mechanism & Efficacy phase1 Phase 1 (Safety & Tolerability) animal_models->phase1 Supports Human Trials phase2_itp Phase 2 - ITP (Efficacy & Dosing) phase1->phase2_itp Informs Dose Selection phase2_ra Phase 2 - RA (Completed) phase1->phase2_ra future_trials Future Trials (Other Autoimmune Diseases) phase2_itp->future_trials Positive Results Encourage Expansion phase2_ra->future_trials

Caption: Cevidoplenib development from preclinical to clinical stages.

Conclusion

This compound has demonstrated a strong scientific rationale and compelling evidence for its role in treating autoimmune diseases. Its selective inhibition of SYK effectively targets both the production of autoantibodies and the subsequent inflammatory response. Preclinical efficacy in models of lupus, arthritis, and APS, combined with positive safety and efficacy data from a Phase 2 trial in ITP, positions Cevidoplenib as a significant candidate for further development. Future research should focus on larger, longer-term clinical trials to confirm its durability and safety profile across a spectrum of autoimmune conditions.

References

Cevidoplenib Dimesylate: A Deep Dive into B-Cell Receptor Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cevidoplenib Dimesylate (formerly SKI-O-703) is an orally bioavailable, potent, and selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical cytoplasmic tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, most notably the B-cell receptor (BCR) and Fc receptors (FcR). Dysregulation of SYK signaling is implicated in the pathogenesis of numerous autoimmune diseases characterized by inappropriate autoantibody production and immune cell activation. This technical guide provides an in-depth overview of the mechanism of action of Cevidoplenib, its impact on B-cell receptor signaling, a summary of key preclinical and clinical data, and detailed protocols for relevant experimental assays.

Introduction to this compound

This compound is a small molecule inhibitor designed to selectively target SYK, thereby modulating the activity of B-cells, macrophages, neutrophils, mast cells, and other immune cells.[1] By inhibiting SYK, Cevidoplenib aims to suppress the autoimmune response at two key junctures: the production of autoantibodies by B-cells and the activation of other immune cells by these autoantibodies through Fc receptors.[2][3] This dual mechanism of action makes it a promising therapeutic candidate for a range of autoimmune disorders, with clinical development primarily focused on immune thrombocytopenia (ITP).[4][5]

The Role of SYK in B-Cell Receptor Signaling

The B-cell receptor signaling pathway is essential for B-cell development, activation, proliferation, and differentiation into antibody-producing plasma cells. The signaling cascade is initiated upon the binding of an antigen to the BCR, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα and Igβ subunits of the BCR complex. This phosphorylation event creates docking sites for the tandem SH2 domains of SYK, recruiting it to the plasma membrane.

Once recruited, SYK is activated through autophosphorylation and, in turn, phosphorylates downstream adaptor proteins and enzymes, including SLP-65 (SH2 domain-containing leukocyte protein of 65 kDa) and Phospholipase C gamma 1 (PLCγ1).[6] This initiates a complex signaling cascade that ultimately leads to the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen BCR B-Cell Receptor (BCR) (Igα/Igβ ITAMs) Antigen->BCR Binding SYK SYK BCR->SYK Recruitment & Phosphorylation pSYK p-SYK (Active) SYK->pSYK Autophosphorylation Cevidoplenib Cevidoplenib Cevidoplenib->pSYK Inhibition SLP65_PLCG1 SLP-65 / PLCγ1 pSYK->SLP65_PLCG1 Phosphorylation Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK, NF-κB) SLP65_PLCG1->Downstream Response Cellular Response: - Proliferation - Differentiation - Antibody Production Downstream->Response

Figure 1: B-Cell Receptor Signaling Pathway and Cevidoplenib's Point of Inhibition.

Quantitative Data

Preclinical Data

Cevidoplenib's active moiety, SKI-O-592, has demonstrated high potency and selectivity for SYK in biochemical assays.

Target Kinase SKI-O-592 IC50 (nM) R406 (Fostamatinib's active metabolite) IC50 (nM)
SYK 6.2 56.5
JAK21,859Not Reported
JAK35,807Not Reported
RET412Not Reported
KDR687Not Reported
FLT31,783Not Reported
FGFR116,960Not Reported
FGFR35,662Not Reported
PYK2709Not Reported
Data sourced from MedChemExpress and a 2022 study in Clinical and Experimental Immunology.[1][7]

In murine models of autoimmune diseases, orally administered Cevidoplenib (SKI-O-703) has been shown to significantly reduce disease severity. In a model of serum-transferred arthritis, it ameliorated synovitis, and in a lupus model, it led to a significant reduction in IgG autoantibody levels, proteinuria, and glomerulonephritis.[4][8]

Clinical Data: Phase II Study in Immune Thrombocytopenia (NCT04056195)

A multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of Cevidoplenib in adult patients with persistent and chronic ITP who had failed previous therapies.[2][5]

Efficacy Outcomes:

Endpoint Cevidoplenib 400mg BID (n=22) Cevidoplenib 200mg BID (n=26) Placebo (n=12)
Overall Platelet Response¹ 63.6%46.2%33.3%
≥2 Consecutive Platelet Counts ≥50,000/μL² 40.9%19.2%8.3%
Sustained Platelet Response³ 27.3%19.2%0%
¹Defined as platelet count ≥30,000/μL and doubling of baseline without rescue medication.[2][8]
²Without the use of rescue medication.[8]
³Platelet counts ≥50,000/μL during at least 4 of the last 6 visits.[8]
Data presented at the 2023 European Hematology Association (EHA) Congress.[8][9]

Safety and Tolerability:

Adverse Event (AE) Category Cevidoplenib (Combined Doses, n=48) Placebo (n=12)
Any Grade AE 66.7%66.7%
Treatment-Related AEs 35.4%8.3%
Serious AEs 4.2%25.0%
Grade 3/4 AEs 14.6%16.7%
Treatment-Related Grade 3/4 AEs 6.3%0%
The most common treatment-related adverse events included increased liver enzymes and nausea.[8] No deaths were reported during the study.[8]

Experimental Protocols

In Vitro SYK Kinase Assay (Luminescence-Based)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against SYK using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant SYK enzyme

  • SYK substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Cevidoplenib in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of SYK enzyme diluted in kinase buffer.

  • Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer) to initiate the reaction. The final ATP concentration should be close to the Kₘ for ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Read the luminescence signal using a plate reader. The light output is proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of Cevidoplenib relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

B-Cell Proliferation Assay (CFSE-Based)

This protocol describes a common method to assess the effect of Cevidoplenib on B-cell proliferation following BCR stimulation, using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Isolated primary B-cells (e.g., from murine spleen)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 2-mercaptoethanol)

  • CFSE staining solution

  • BCR stimulus (e.g., anti-IgM F(ab')₂ fragments)

  • This compound

  • Flow cytometer

Procedure:

  • Cell Staining: Resuspend isolated B-cells at 1x10⁶ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.

  • Washing: Wash the cells 2-3 times with complete RPMI medium to remove excess CFSE.

  • Cell Plating: Resuspend the CFSE-labeled B-cells in complete medium and plate them in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of Cevidoplenib or vehicle (DMSO) for 1 hour. Then, add the anti-IgM stimulus to the appropriate wells.

  • Incubation: Culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting and Analysis: Harvest the cells, wash with PBS, and analyze by flow cytometry. CFSE fluorescence is measured in the FITC channel.

  • Data Analysis: With each cell division, the CFSE fluorescence intensity halves, resulting in distinct peaks on the histogram. The proliferation index and the percentage of divided cells are calculated to quantify the effect of Cevidoplenib on B-cell proliferation.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Isolate Isolate Primary B-Cells Stain Stain with CFSE Isolate->Stain Wash Quench and Wash Stain->Wash Plate Plate Cells Wash->Plate Treat Pre-treat with Cevidoplenib or Vehicle (1 hr) Plate->Treat Stimulate Stimulate with Anti-IgM (BCR Cross-linking) Treat->Stimulate Incubate Incubate (72 hrs) Stimulate->Incubate Harvest Harvest and Analyze by Flow Cytometry Incubate->Harvest Analyze Quantify Proliferation (Proliferation Index) Harvest->Analyze

Figure 2: Experimental Workflow for B-Cell Proliferation Assay.

Conclusion

This compound is a potent and selective SYK inhibitor that effectively targets the B-cell receptor signaling pathway. By blocking SYK-mediated signal transduction, Cevidoplenib inhibits key pathological processes in autoimmune diseases, including B-cell proliferation and autoantibody production. Preclinical studies have demonstrated its efficacy in relevant animal models, and a Phase II clinical trial has shown promising results in improving platelet responses in patients with immune thrombocytopenia, with a manageable safety profile. The data presented in this guide underscore the potential of Cevidoplenib as a valuable therapeutic agent for the treatment of ITP and other autoantibody-driven diseases. Further clinical investigation is warranted to confirm its long-term efficacy and safety.

References

The Impact of SKI-O-703 (Cevidoplenib) on Fc Receptor-Mediated Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKI-O-703, also known as cevidoplenib, is an orally available and selective inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[3][4] It is a key mediator of signal transduction downstream of the B-cell receptor (BCR) and Fc receptors (FcRs).[1][2] Dysregulated Syk activity is implicated in the pathogenesis of numerous antibody-mediated autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and immune thrombocytopenia (ITP).[4][5]

This technical guide provides an in-depth overview of the effects of SKI-O-703 on Fc receptor-mediated pathways, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions and experimental designs. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action and therapeutic potential of this novel Syk inhibitor.

Core Mechanism of Action

Upon binding of immune complexes to Fc receptors on the surface of innate immune cells such as macrophages, neutrophils, mast cells, and natural killer (NK) cells, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcR γ-chain.[3] This initiates a signaling cascade that leads to cellular activation, resulting in phagocytosis, degranulation, respiratory burst, and the release of pro-inflammatory cytokines.[6]

SKI-O-703 exerts its therapeutic effect by binding to and inhibiting the kinase activity of Syk, thereby blocking these downstream signaling events.[1][2] This disruption of FcR-mediated pathways leads to a reduction in the inflammatory responses that contribute to the pathology of autoimmune diseases.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro potency and in vivo efficacy of SKI-O-703.

Table 1: In Vitro Kinase Inhibitory Activity of SKI-O-592 (Free Base of SKI-O-703)

KinaseIC50 (nM)
Syk 6.2
Jak21859
Jak35807
RET412
KOR687
FLT31783
FGFR116960
FGFR35662
Pyk2709
Data sourced from MedChemExpress.[1][2]

Table 2: In Vitro Inhibition of Syk Phosphorylation by SKI-O-592

Cell LineStimulantIC50 (nM)
Ramos (B cell line)anti-human IgM~10
Human primary monocyteshuman IgG~100
THP-1 (monocytic cell line)human IgG~100
Data estimated from graphical representations in Cho et al., 2023.[5]

Table 3: In Vivo Efficacy of SKI-O-703 in a K/BxN Serum-Transfer Arthritis Mouse Model

Treatment GroupAnkle Thickness (mm, Day 9)Arthritic Index (Day 9)
Vehicle~2.8~10
SKI-O-703 (42 mg/kg, twice daily)~2.2~4
SKI-O-703 (84 mg/kg, twice daily)~1.8 (baseline)~0 (baseline)
Data estimated from graphical representations in Cho et al., 2023.[5]

Table 4: Phase 2 Clinical Trial of Cevidoplenib (SKI-O-703) in Patients with Persistent and Chronic Immune Thrombocytopenia (ITP)

Treatment GroupPrimary Endpoint Achievement (Platelet count ≥30,000/μL and doubling of baseline)
Placebo33.3% (4 of 12 patients)
Cevidoplenib (200 mg, twice daily)46.2% (12 of 26 patients)
Cevidoplenib (400 mg, twice daily) 63.6% (14 of 22 patients)
Data sourced from a presentation at the 2023 European Hematology Association (EHA) Congress.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Fc receptor signaling pathway and the workflows of key experiments.

Fc_Receptor_Signaling_Pathway ImmuneComplex Immune Complex FcR Fc Receptor (FcγR) ImmuneComplex->FcR ITAM ITAM FcR->ITAM Activates Syk Syk ITAM->Syk Recruits & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Phosphorylates SKIO703 SKI-O-703 (Cevidoplenib) SKIO703->Syk CellularResponse Cellular Responses: - Phagocytosis - Cytokine Release - Respiratory Burst Downstream->CellularResponse Leads to KSTA_Mouse_Model_Workflow Day0 Day 0: Induce Arthritis (i.p. injection of K/BxN serum) Treatment Treatment Initiation: Oral administration of SKI-O-703 (42 or 84 mpk) or Vehicle (twice daily) Day0->Treatment Monitoring Daily Monitoring: - Ankle thickness - Arthritic index Treatment->Monitoring Day9 Day 9: Endpoint Analysis: - Synovial tissue histology - Immune cell infiltration Monitoring->Day9 ITP_Clinical_Trial_Workflow Screening Screening Period (up to 4 weeks) Randomization Randomization (2:2:1) Screening->Randomization GroupA Cevidoplenib 400 mg BID Randomization->GroupA GroupB Cevidoplenib 200 mg BID Randomization->GroupB GroupC Placebo BID Randomization->GroupC TreatmentPeriod Treatment Period (12 weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod GroupC->TreatmentPeriod FollowUp Follow-up Period (4 weeks) TreatmentPeriod->FollowUp

References

Preclinical Pharmacology of Cevidoplenib Dimesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevidoplenib Dimesylate (formerly SKI-O-703) is an orally bioavailable and highly selective inhibitor of Spleen Tyrosine Kinase (SYK). This technical guide provides a comprehensive overview of the preclinical pharmacology of Cevidoplenib, summarizing its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. The data presented herein supports its development as a therapeutic candidate for autoimmune diseases such as Immune Thrombocytopenia (ITP), rheumatoid arthritis, and systemic lupus erythematosus.

Introduction

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR)[1][2]. Dysregulation of SYK signaling is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This compound is a small molecule inhibitor designed to selectively target SYK, thereby modulating the activity of immune cells such as B-cells, mast cells, macrophages, and neutrophils[2].

Mechanism of Action

Cevidoplenib inhibits the catalytic activity of SYK, preventing the phosphorylation of downstream signaling molecules. This blockade of SYK-mediated signaling leads to the inhibition of immune cell activation, proliferation, and effector functions.

Signaling Pathway

The following diagram illustrates the central role of SYK in immunoreceptor signaling and the point of intervention for Cevidoplenib.

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR / FcR SYK SYK BCR->SYK Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK) SYK->Downstream Phosphorylation Cellular_Response Cellular Response (Proliferation, Cytokine Release) Downstream->Cellular_Response Cevidoplenib Cevidoplenib Cevidoplenib->SYK Inhibition

Caption: SYK Signaling Pathway and Cevidoplenib's Point of Inhibition.

In Vitro Pharmacology

Kinase Inhibition Profile

Cevidoplenib (SKI-O-592, the active moiety) demonstrates potent and selective inhibition of SYK. The half-maximal inhibitory concentration (IC50) against SYK and a panel of other kinases are summarized below.

KinaseIC50 (nM)Fold Selectivity vs. SYK
SYK 6.2 1
JAK21859300
JAK35807937
RET41266
KDR (VEGFR2)687111
FLT31783288
FGFR1169602735
FGFR35662913
PYK2709114
Data sourced from MedChemExpress and a 2023 study in Clinical and Experimental Immunology.[1][3]
Cellular Activity

Cevidoplenib effectively inhibits SYK-dependent signaling in various immune cell types.

AssayCell TypeStimulusEffect of Cevidoplenib
SYK Phosphorylation (Y525/526)Ramos (human B-cell lymphoma)Anti-IgMDose-dependent inhibition
B-cell ProliferationMouse primary B-cellsAnti-IgMDose-dependent inhibition (0.1–5 μM)
B-cell SurvivalMouse primary B-cellsAnti-IgMInhibition of BCR-mediated survival
Data from a 2023 study in Clinical and Experimental Immunology.[1]

In Vivo Pharmacology

Cevidoplenib has demonstrated efficacy in multiple preclinical models of autoimmune diseases when administered orally.

Systemic Lupus Erythematosus (SLE) Model
Animal ModelDosing RegimenKey Findings
NZB/W F1 mice42 and 84 mg/kg, oral, once daily for 16 weeksSignificant reduction in IgG autoantibody levels, proteinuria, and glomerulonephritis.[4]
Study published in Clinical and Experimental Immunology.[4]
Rheumatoid Arthritis (RA) Model
Animal ModelDosing RegimenKey Findings
K/BxN serum-transferred arthritis in BALB/c mice42 and 84 mg/kg, oral, twice daily for 9 daysSignificant amelioration of synovitis and reduction in neutrophil and macrophage infiltration into synovial tissue.[1]
Study published in Clinical and Experimental Immunology.[1]

Pharmacokinetics and Safety

While detailed quantitative preclinical pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, oral bioavailability) and specific safety pharmacology data for Cevidoplenib are not extensively reported in the public domain, it is described as an orally bioavailable salt form of SKI-O-592 with a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile[1]. Clinical trial data in humans has indicated that Cevidoplenib is generally well-tolerated[5].

Experimental Protocols

SYK Kinase Inhibition Assay (Representative Protocol)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining kinase inhibition.

Kinase_Assay_Workflow Start Start Preincubation Pre-incubate SYK enzyme with serially diluted Cevidoplenib Start->Preincubation Reaction_Initiation Add ULight™ peptide substrate and ATP Preincubation->Reaction_Initiation Incubation Incubate to allow kinase reaction Reaction_Initiation->Incubation Detection Add Europium-labeled anti-phospho-substrate antibody Incubation->Detection Readout Measure TR-FRET signal Detection->Readout End End Readout->End

Caption: Workflow for a TR-FRET based SYK Kinase Inhibition Assay.

Methodology:

  • Pre-incubation: The SYK enzyme is pre-incubated with serially diluted Cevidoplenib for a defined period (e.g., 30 minutes) to allow for compound binding.

  • Reaction Initiation: The kinase reaction is initiated by adding a peptide substrate (e.g., ULight™ poly-GT) and ATP.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: A Europium-labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • Readout: The TR-FRET signal is measured. A lower signal indicates a higher level of SYK inhibition by Cevidoplenib.

B-cell Proliferation Assay (Representative Protocol)

B-cell proliferation can be assessed by measuring the incorporation of a thymidine analog, such as BrdU or EdU, or by using a dye dilution assay.

B_Cell_Proliferation_Assay Start Start Isolate_Cells Isolate primary B-cells from mouse spleen Start->Isolate_Cells Label_Cells Label cells with a proliferation tracking dye (e.g., CFSE) Isolate_Cells->Label_Cells Treatment Culture cells with anti-IgM and varying concentrations of Cevidoplenib Label_Cells->Treatment Incubation Incubate for 72 hours Treatment->Incubation Analysis Analyze dye dilution by flow cytometry Incubation->Analysis End End Analysis->End

Caption: Workflow for a Dye Dilution-based B-cell Proliferation Assay.

Methodology:

  • Cell Isolation: Primary B-cells are isolated from the spleens of mice.

  • Labeling: The cells are labeled with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Treatment: The labeled cells are cultured in the presence of a B-cell stimulus (e.g., anti-IgM antibody) and varying concentrations of Cevidoplenib.

  • Incubation: The cells are incubated for a period sufficient to allow for cell division (e.g., 72 hours).

  • Analysis: The dilution of the dye in the cell population is analyzed by flow cytometry. Each cell division results in a halving of the dye intensity, allowing for the quantification of proliferation.

Conclusion

The preclinical data for this compound demonstrates its potent and selective inhibition of SYK. This activity translates to significant efficacy in in vitro cellular assays and in vivo models of autoimmune disease. These findings provide a strong rationale for the continued clinical development of Cevidoplenib as a promising oral therapy for patients with ITP and other autoimmune disorders.

References

The Discovery and Development of SKI-O-703 (Cevidoplenib): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Selective Spleen Tyrosine Kinase (Syk) Inhibitor for Autoimmune Disorders

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of SKI-O-703 (cevidoplenib), a novel, orally available and selective inhibitor of spleen tyrosine kinase (Syk).[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Syk in autoimmune diseases.

SKI-O-703 is the mesylate salt form of SKI-O-592, developed to improve oral bioavailability.[2][3] It has been investigated for the treatment of various antibody-mediated autoimmune diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and immune thrombocytopenia (ITP).[3][4]

Mechanism of Action: Targeting the Crossroads of Immune Activation

Spleen tyrosine kinase (Syk) is a critical cytoplasmic protein tyrosine kinase that plays a central role in the signaling pathways of various immune receptors.[3][5][6] Dysregulated Syk activity is implicated in the pathogenesis of numerous autoimmune diseases characterized by the production of autoantibodies and the activation of inflammatory cells.[3][5]

SKI-O-703 exerts its therapeutic effect by selectively inhibiting Syk, thereby blocking downstream signaling from two key receptor types:

  • B-cell Receptor (BCR): In B cells, Syk is essential for transducing signals following antigen binding to the BCR.[5][7] Inhibition of Syk by SKI-O-703 disrupts B-cell activation, proliferation, and differentiation into antibody-producing plasma cells.[1][2] This leads to a reduction in the production of pathogenic autoantibodies.[2]

  • Fc Receptor (FcR): On innate immune cells such as macrophages, neutrophils, and mast cells, Syk mediates signaling downstream of Fc receptors that bind to the Fc portion of antibodies.[6] By inhibiting Syk, SKI-O-703 blocks FcR-mediated activation of these cells, thereby reducing the release of pro-inflammatory cytokines and mitigating inflammatory responses.[2][6]

The dual action of SKI-O-703 on both autoantibody production and the inflammatory response mediated by those autoantibodies makes it a promising therapeutic strategy for a range of autoimmune disorders.[2][3]

Preclinical Development: Efficacy in Models of Lupus and Arthritis

The therapeutic potential of SKI-O-703 has been demonstrated in preclinical murine models of systemic lupus erythematosus and rheumatoid arthritis.[2][3]

Systemic Lupus Erythematosus (SLE) Model

In a New Zealand black/white (NZB/W) mouse model of lupus nephritis, oral administration of SKI-O-703 for 16 weeks resulted in significant amelioration of disease pathology.[2][3]

Key Findings:

  • Reduced Autoantibody Production: A significant decrease in the levels of anti-dsDNA IgG autoantibodies was observed.[2]

  • Improved Renal Function: Treatment with SKI-O-703 led to a reduction in proteinuria and an improvement in glomerulonephritis.[2][3]

  • Inhibition of B-cell Hyperactivation: The therapeutic effects were associated with the hypoactivation of follicular B cells within the germinal centers.[2][3]

Serum-Transferred Arthritis Model

In a K/BxN serum-transferred arthritis (KSTA) mouse model, SKI-O-703 demonstrated potent anti-inflammatory effects.[2]

Key Findings:

  • Amelioration of Synovitis: SKI-O-703 significantly reduced synovitis, a hallmark of rheumatoid arthritis.[2][3]

  • Reduced Immune Cell Infiltration: A marked decrease in the infiltration of neutrophils and macrophages into the synovial tissue was observed.[2][3]

  • Synergistic Effect with Anti-TNF Therapy: In mice refractory to anti-TNF therapy, the combination of a suboptimal dose of SKI-O-703 with an anti-TNF antibody resulted in a significant therapeutic effect.[2][3]

Quantitative Preclinical Data Summary
ParameterModelTreatment GroupResultReference
Anti-dsDNA IgG Titer NZB/W Mice (Lupus)High Dose SKI-O-703 (84 mpk)Significant reduction compared to vehicle[2]
Proteinuria NZB/W Mice (Lupus)High Dose SKI-O-703 (84 mpk)Significant reduction compared to vehicle[2]
Glomerulonephritis NZB/W Mice (Lupus)High Dose SKI-O-703 (84 mpk)Significant reduction in histopathological score[2]
Ankle Thickness KSTA Mice (Arthritis)High Dose SKI-O-703 (84 mpk)Dramatically reduced to basal level[2]
Arthritic Index KSTA Mice (Arthritis)High Dose SKI-O-703 (84 mpk)Dramatically reduced to basal level[2]
Histopathologic Index KSTA Mice (Arthritis)High Dose SKI-O-703 (84 mpk)Significant reduction[2]
Cartilage Erosion Score KSTA Mice (Arthritis)High Dose SKI-O-703 (84 mpk)Significant reduction[2]

Clinical Development: Focus on Immune Thrombocytopenia (ITP)

SKI-O-703 has been evaluated in Phase 2 clinical trials for immune thrombocytopenia (ITP), a rare autoimmune disorder characterized by low platelet counts.[4][6][8]

Phase 2 Clinical Trial in ITP (NCT04056195)

This multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of SKI-O-703 in patients with persistent and chronic ITP who had not responded to or had relapsed after prior therapy.[4][7][9] Patients were treated with 200 mg or 400 mg of cevidoplenib twice daily, or a placebo.[6][7]

Key Efficacy Findings:

  • A higher proportion of patients treated with 400 mg of cevidoplenib achieved a platelet response compared to the placebo group.[6][10]

  • A significant number of patients in the 400 mg dose group achieved two or more consecutive platelet counts of ≥30,000/µL.[4]

  • A notable percentage of patients in the 400 mg dose group also reached platelet counts of ≥50,000/µL.[4]

Quantitative Clinical Data Summary (Phase 2 ITP Trial)
Endpoint400 mg Cevidoplenib (n=22)Placebo (n=12)p-valueReference
Platelet Response Rate 64%33%0.151[6][10]
≥2 Consecutive Platelet Counts ≥30,000/µL 50%8.3%0.015[4]
Platelet Count ≥50,000/µL 40.9%8.3%0.055[4]
Safety OutcomeAll Cevidoplenib ArmsPlacebo ArmReference
Any-Grade Adverse Events 66.7%66.7%[10]
Treatment-Related Adverse Events 35.4%8.3%[10]
Serious Adverse Events 4.2%25.0%[10]
Treatment-Related Serious Adverse Events 2.1%0%[10]
Grade 3/4 Adverse Events 14.6%16.7%[10]
Treatment-Related Grade 3/4 Adverse Events 6.3%0%[10]

Experimental Protocols

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

The selectivity of SKI-O-592 (the active free base of SKI-O-703) was determined using a TR-FRET-based kinase assay.[2] This method measures the phosphorylation of a substrate by a specific kinase.

Methodology:

  • Reaction Setup: The kinase, a biotinylated substrate (e.g., TK substrate-biotin), and various concentrations of the inhibitor (SKI-O-592) are pre-incubated in an enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT).[11]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[11]

  • Detection: The reaction is stopped, and detection reagents are added. These typically include a Europium (Eu3+) cryptate-labeled phosphospecific antibody (donor fluorophore) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2).[2][11]

  • Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal. The signal is measured at specific emission wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate) after excitation at 337 nm.[2][11] The HTRF ratio (intensity at 665 nm / intensity at 620 nm * 10,000) is proportional to the extent of substrate phosphorylation.[11]

Flow Cytometry Analysis of Splenic B-cell Subsets

To assess the effect of SKI-O-703 on B-cell populations in the spleen of treated mice, multicolor flow cytometry is employed.[1][2]

Methodology:

  • Spleen Dissociation: Spleens are harvested, and a single-cell suspension is prepared by mechanical dissociation (e.g., using a gentleMACS Dissociator) followed by filtration through a cell strainer (e.g., 70 µm).[1][12] Red blood cells are lysed using an ACK lysing buffer.[13]

  • Cell Staining:

    • Viability Staining: Cells are stained with a viability dye (e.g., Viobility Fixable Dyes) to exclude dead cells from the analysis.[1][14]

    • Surface Marker Staining: Cells are incubated with a cocktail of fluorochrome-conjugated antibodies against specific B-cell surface markers (e.g., CD19, CD45R/B220, IgM, IgD, CD21, CD23) to identify different B-cell subsets.[1][14]

  • Data Acquisition: Stained cells are analyzed on a flow cytometer (e.g., MACSQuant Analyzer).[14]

  • Data Analysis: A sequential gating strategy is used to identify and quantify different B-cell populations, such as follicular B cells, marginal zone B cells, and transitional B cells.[1][14]

Histological Evaluation of Synovitis in the KSTA Mouse Model

The anti-inflammatory effect of SKI-O-703 in the arthritis model is quantified by histological assessment of the synovial tissue.[2][15][16]

Methodology:

  • Tissue Preparation: Ankle joints are collected, fixed in formalin, and decalcified.[17] The tissues are then embedded in paraffin, and thin sections are cut.[17]

  • Staining: The sections are stained with hematoxylin and eosin (H&E) to visualize the tissue morphology and cellular infiltration.[15][17]

  • Scoring: The severity of synovitis is semi-quantitatively scored based on several parameters, including:[15][16]

    • Synovial lining layer hyperplasia: Increase in the number of cell layers.

    • Subsynovial cellularity: Density of resident stromal cells.

    • Inflammatory cell infiltration: Influx of inflammatory cells like neutrophils and macrophages.

  • Analysis: The scores for each parameter are summed to generate a total synovitis score, which is then compared between treatment groups.[15][16]

Visualizations

Signaling Pathways

Syk_Signaling_Pathways

Experimental Workflow

Preclinical_Efficacy_Workflow

Conclusion

SKI-O-703 is a selective Syk inhibitor with a dual mechanism of action that targets both the production of autoantibodies and the inflammatory response they trigger. Preclinical studies have demonstrated its efficacy in ameliorating disease in models of lupus and arthritis. Furthermore, a Phase 2 clinical trial has shown promising results in patients with immune thrombocytopenia. The data presented in this technical guide underscore the potential of SKI-O-703 as a therapeutic agent for a range of autoimmune diseases.

References

The Structure-Activity Relationship of Cevidoplenib Dimesylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Cevidoplenib Dimesylate (formerly SKI-O-703) is an orally bioavailable, potent, and selective inhibitor of Spleen Tyrosine Kinase (Syk). Developed by Oscotec Inc., it represents a promising therapeutic agent for a range of autoimmune disorders, including immune thrombocytopenia (ITP) and rheumatoid arthritis.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Cevidoplenib, its mechanism of action, and the experimental methodologies used to characterize its activity. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of kinase inhibitors.

Introduction: The Role of Syk in Autoimmune Diseases

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is a key mediator of immunoreceptor signaling, including the B-cell receptor (BCR) and the Fc receptor (FcR).[4] Dysregulation of Syk activity has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting Syk, it is possible to modulate the downstream signaling cascades that lead to B-cell proliferation, differentiation, and the release of inflammatory mediators by cells such as mast cells, neutrophils, and macrophages. Cevidoplenib was developed as a selective Syk inhibitor to address the unmet medical need for targeted therapies in this area.

Mechanism of Action of Cevidoplenib

Cevidoplenib is the dimesylate salt of SKI-O-592, its active moiety.[4][5] Upon oral administration, Cevidoplenib is converted to SKI-O-592, which exerts its therapeutic effects by binding to the ATP-binding pocket of the Syk kinase domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction from immunoreceptors. The primary signaling pathways inhibited by Cevidoplenib are the B-cell receptor (BCR) signaling pathway, crucial for B-cell activation and antibody production, and the Fc receptor (FcR) signaling pathway, which is central to inflammatory responses mediated by immune complexes.

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of Syk in the BCR signaling cascade and the point of intervention for Cevidoplenib.

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR binds Lyn Lyn (Src Family Kinase) BCR->Lyn activates Syk Syk BCR->Syk recruits and activates Lyn->BCR phosphorylates ITAMs Downstream Downstream Signaling (e.g., BTK, PLCγ2, NF-κB) Syk->Downstream phosphorylates Cevidoplenib Cevidoplenib (SKI-O-592) Cevidoplenib->Syk inhibits Response B-Cell Proliferation, Differentiation, and Antibody Production Downstream->Response leads to

BCR Signaling Pathway and Cevidoplenib's Point of Inhibition.
Fc Receptor (FcR) Signaling Pathway

The diagram below depicts the FcR signaling pathway, which is critical in various inflammatory responses, and how Cevidoplenib intervenes.

FcR_Signaling_Pathway ImmuneComplex Immune Complex (Antigen-Antibody) FcR Fc Receptor (FcR) ImmuneComplex->FcR binds SrcKinase Src Family Kinase FcR->SrcKinase activates Syk Syk FcR->Syk recruits and activates SrcKinase->FcR phosphorylates ITAMs Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream phosphorylates Cevidoplenib Cevidoplenib (SKI-O-592) Cevidoplenib->Syk inhibits Response Phagocytosis, Cytokine Release, Inflammatory Response Downstream->Response leads to

FcR Signaling Pathway and Cevidoplenib's Point of Inhibition.

Structure-Activity Relationship (SAR) of Cevidoplenib (SKI-O-592)

A comprehensive, publicly available SAR study of a wide range of Cevidoplenib analogs has not been published. However, the kinase selectivity profile of the active moiety, SKI-O-592, provides critical insights into its SAR. The pyrazolopyrimidine scaffold is a common feature in many kinase inhibitors and serves as a hinge-binding motif. The substituents on this core are crucial for potency and selectivity.

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of SKI-O-592 against a panel of kinases, highlighting its high potency and selectivity for Syk.

Kinase TargetIC50 (nM)Selectivity vs. Syk (Fold)
Syk 6.2 1
Jak21859300
Jak35807937
RET41267
KDR687111
FLT31783288
FGFR1169602735
FGFR35662913
Pyk2709114
Data sourced from MedChemExpress and corroborated by related research articles.[4]

Interpretation of SAR:

  • High Potency for Syk: The low nanomolar IC50 value of 6.2 nM demonstrates that the chemical scaffold of SKI-O-592 is highly optimized for binding to the Syk active site.

  • Excellent Selectivity: SKI-O-592 exhibits remarkable selectivity for Syk over other kinases, including those from the Jak family. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug. The >100-fold selectivity against most of the tested kinases indicates that the specific substituents on the pyrazolopyrimidine core of Cevidoplenib are not well-tolerated by the ATP-binding pockets of these other kinases.

  • Pyrazolopyrimidine Core: This heterocyclic system is a known "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. The specific substitution pattern is key to achieving selectivity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of Cevidoplenib. These protocols are synthesized from publicly available information on standard assays in the field.

In Vitro Syk Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of Syk kinase and the inhibitory effect of test compounds.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Syk Enzyme - Substrate (e.g., Poly-Glu,Tyr) - ATP - Cevidoplenib (Test Compound) Start->Prepare Incubate1 Incubate Syk with Cevidoplenib Prepare->Incubate1 AddSubstrate Add Substrate and ATP to Initiate Reaction Incubate1->AddSubstrate Incubate2 Incubate at Room Temperature AddSubstrate->Incubate2 AddADPGlo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate2->AddADPGlo Incubate3 Incubate at Room Temperature AddADPGlo->Incubate3 AddDetection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate3->AddDetection Incubate4 Incubate at Room Temperature AddDetection->Incubate4 Read Read Luminescence Incubate4->Read End End Read->End

Workflow for In Vitro Syk Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Cevidoplenib (or SKI-O-592) in DMSO. Serially dilute the compound to obtain a range of concentrations.

    • Prepare the Syk kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[6]

    • Dilute the recombinant Syk enzyme and the kinase substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.

    • Prepare the ATP solution in the kinase buffer at the desired concentration (typically at or near the Km for ATP).

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the diluted Syk enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.[6]

  • ADP Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B-Cell Proliferation Assay (CFSE-Based)

This assay measures the ability of a compound to inhibit the proliferation of B-cells following stimulation of the B-cell receptor.

Methodology:

  • B-Cell Isolation:

    • Isolate primary B-cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using standard negative selection magnetic bead-based kits.

  • CFSE Labeling:

    • Resuspend the isolated B-cells at a concentration of 10-20 x 10⁶ cells/mL in a protein-free buffer (e.g., PBS).

    • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C.[8]

    • Quench the labeling reaction by adding an equal volume of cold complete culture medium containing fetal bovine serum (FBS).

    • Wash the cells 2-3 times with complete culture medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled B-cells in complete culture medium and plate them in a 96-well plate.

    • Add serial dilutions of Cevidoplenib to the wells.

    • Stimulate the B-cells with an anti-IgM antibody (e.g., 10 µg/mL) to cross-link the B-cell receptor and induce proliferation.[9]

    • Culture the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and, if desired, stain with antibodies for cell surface markers (e.g., CD19) and a viability dye.

    • Acquire the cells on a flow cytometer, detecting the CFSE fluorescence in the FITC channel.

    • Analyze the CFSE histograms. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Data Analysis:

    • Quantify the percentage of divided cells and the proliferation index for each condition.

    • Determine the IC50 of Cevidoplenib for the inhibition of B-cell proliferation.

Conclusion

This compound is a potent and highly selective Syk inhibitor with a well-defined mechanism of action. Its structure-activity relationship, characterized by the high selectivity of its active moiety SKI-O-592, underscores its potential for a favorable safety profile in the treatment of autoimmune diseases. The experimental protocols detailed in this guide provide a framework for the evaluation of Cevidoplenib and other novel Syk inhibitors. Further research into the synthesis and SAR of Cevidoplenib analogs could lead to the development of next-generation kinase inhibitors with even greater therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of SKI-O-703 (Cevidoplenib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-O-703, also known as Cevidoplenib, is a potent and selective, orally bioavailable inhibitor of spleen tyrosine kinase (Syk). As a critical mediator in the signaling pathways of various immune receptors, Syk is a compelling therapeutic target for a range of autoimmune and inflammatory diseases. SKI-O-703 is the dimesylate salt form of the active compound SKI-O-592, formulated to improve its physicochemical properties for in vivo applications.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of SKI-O-703, its mechanism of action, and detailed protocols for relevant in vitro and in vivo experimental assays.

Physicochemical Properties

SKI-O-703 is the dimesylate salt of Cevidoplenib (SKI-O-592). The salt form enhances the compound's suitability for oral administration.[2][3] While specific experimental values for aqueous solubility, melting point, and pKa are not publicly available, the compound is described as soluble in aqueous solution.[2]

Table 1: Physicochemical Data for SKI-O-703 and its Free Base

PropertySKI-O-703 (Cevidoplenib Dimesylate)SKI-O-592 (Cevidoplenib - Free Base)
Synonyms This compoundCevidoplenib, SKI-O-592
IUPAC Name (S)-cyclopropyl(5-((4-(4-((4-hydroxyisoxazolidin-2-yl)methyl)-3-methyl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-1-methyl-1H-indol-3-yl)methanone dimesylate[2](S)-cyclopropyl(5-((4-(4-((4-hydroxyisoxazolidin-2-yl)methyl)-3-methyl-1H-pyrazol-1-yl)pyrimidin-2-yl)amino)-1-methyl-1H-indol-3-yl)methanone[4]
CAS Number 2043659-93-2[4]1703788-21-9[4]
Molecular Formula C27H35N7O9S2[5]C25H27N7O3[4]
Molecular Weight 665.74 g/mol [5]473.53 g/mol [4]
Appearance Yellow to brown solid[3]Off-white to gray solid[1]
Solubility Soluble in aqueous solution.[2] Soluble in DMSO (≥ 25 mg/mL).[3] A clear solution of ≥ 2.5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]Soluble in DMSO (50 mg/mL).[6]
Melting Point Data not publicly available.Data not publicly available.
pKa Data not publicly available.Data not publicly available.
Storage 4°C for short-term, -20°C for long-term storage.[3] In solvent, -80°C for up to 6 months.[1][3]Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[6]

Mechanism of Action: Syk Inhibition

SKI-O-703 exerts its therapeutic effects by selectively inhibiting spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of immunoreceptors, including the B-cell receptor (BCR) and various Fc receptors (FcRs) on immune cells such as B cells, macrophages, neutrophils, and mast cells.[7][8] Upon receptor engagement, Syk is activated and phosphorylates downstream signaling molecules, initiating a cascade that leads to cellular activation, proliferation, differentiation, and the release of inflammatory mediators. By inhibiting Syk, SKI-O-703 effectively blocks these downstream events, thereby attenuating the autoantibody production and inflammatory responses that drive autoimmune diseases.[2][3]

Syk_Signaling_Pathway cluster_receptor Cell Membrane BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation FcR Fc Receptor (FcR) FcR->Syk Activation Downstream Downstream Signaling Molecules (e.g., PLCγ2, Vav, SLP-65) Syk->Downstream Phosphorylation SKI_O_703 SKI-O-703 (Cevidoplenib) SKI_O_703->Syk Inhibition Cellular_Response Cellular Responses: - Proliferation - Differentiation - Cytokine Release - Antibody Production Downstream->Cellular_Response

Caption: Inhibition of the Syk signaling pathway by SKI-O-703.

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of SKI-O-703 in inhibiting Syk kinase activity.

Materials:

  • Recombinant human Syk enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • SKI-O-703 (Cevidoplenib) stock solution in DMSO

  • [γ-³³P]ATP

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of SKI-O-703 in DMSO, and then dilute further in kinase buffer.

  • In a 96-well plate, add the diluted SKI-O-703 or vehicle (DMSO) control.

  • Add the recombinant Syk enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 15-60 minutes).

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of SKI-O-703 and determine the IC₅₀ value.

Flow Cytometry Analysis of B-Cell Activation in Mouse Splenocytes

This protocol describes the analysis of B-cell activation markers on mouse splenocytes treated with SKI-O-703.

Materials:

  • Spleens from experimental mice (e.g., C57BL/6)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • ACK lysing buffer

  • FACS buffer (PBS with 2% FBS)

  • B-cell stimulus (e.g., anti-IgM antibody)

  • SKI-O-703 (Cevidoplenib)

  • Fluorochrome-conjugated antibodies against mouse B-cell markers (e.g., CD19, B220, CD69, CD86)

  • Flow cytometer

Procedure:

  • Isolate splenocytes by mechanical disruption of the spleen followed by filtration through a cell strainer.

  • Lyse red blood cells using ACK lysing buffer and wash the cells with RPMI-1640.

  • Resuspend splenocytes in complete RPMI-1640 medium and count the cells.

  • Plate the cells in a 96-well plate and pre-incubate with various concentrations of SKI-O-703 for 1 hour.

  • Stimulate the B cells with anti-IgM antibody and incubate for 24 hours.

  • Harvest the cells and wash with FACS buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against B-cell surface markers for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the expression of activation markers (CD69, CD86) on the B-cell population (gated as CD19⁺/B220⁺).

FACS_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Spleen Isolate Spleen Splenocytes Prepare Single-Cell Suspension Spleen->Splenocytes RBC_Lysis Red Blood Cell Lysis Splenocytes->RBC_Lysis Cell_Culture Cell Culture with SKI-O-703 and Stimulus RBC_Lysis->Cell_Culture Harvest Harvest Cells Cell_Culture->Harvest Stain Stain with Fluorescent Antibodies Harvest->Stain Wash Wash Cells Stain->Wash Acquire Acquire Data on Flow Cytometer Wash->Acquire Analyze Analyze Data (Gating on B-Cells) Acquire->Analyze

Caption: Experimental workflow for FACS analysis of B-cell activation.

RT-qPCR for BAFFR Gene Expression in Murine B-Cells

This protocol details the quantification of B-cell activating factor receptor (BAFFR) gene expression in purified mouse B-cells following treatment with SKI-O-703.

Materials:

  • Purified mouse B-cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for mouse BAFFR and a housekeeping gene (e.g., β-actin)

  • Real-time PCR instrument

Procedure:

  • Isolate B-cells from mouse spleens using magnetic-activated cell sorting (MACS).

  • Culture the purified B-cells with or without SKI-O-703 for a specified duration.

  • Extract total RNA from the B-cells using a commercial RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for BAFFR and the housekeeping gene.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of BAFFR, normalized to the housekeeping gene.

Conclusion

SKI-O-703 (Cevidoplenib) is a promising selective Syk inhibitor with physicochemical properties optimized for oral delivery. Its mechanism of action, centered on the inhibition of BCR and FcR signaling, provides a strong rationale for its development in the treatment of various autoimmune and inflammatory disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activity and therapeutic potential of this compound. Further disclosure of specific physicochemical parameters such as aqueous solubility, melting point, and pKa would be beneficial for formulation and drug development scientists.

References

Cevidoplenib Dimesylate: A Deep Dive into a Selective Syk Inhibitor for Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevidoplenib Dimesylate (formerly SKI-O-703) is an orally bioavailable and selective inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signaling pathways in various immune cells.[1][2] Dysregulation of Syk activity is implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis and immune thrombocytopenia. By targeting Syk, cevidoplenib aims to modulate the aberrant immune responses that drive these conditions. This technical guide provides a comprehensive overview of cevidoplenib, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies.

Mechanism of Action

Cevidoplenib is the dimesylate salt of SKI-O-592.[2] It exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of Syk.[2] Syk is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs) found on B cells, macrophages, neutrophils, mast cells, and natural killer (NK) cells.[3][4]

Upon binding of an antigen to the BCR or an immune complex to an FcR, Syk is recruited to the receptor complex and becomes activated through phosphorylation. Activated Syk then initiates a signaling cascade involving downstream effectors like PLCγ, CARD11, and the inflammasome, ultimately leading to cellular activation, proliferation, differentiation, and the production of inflammatory mediators.

Cevidoplenib binds to the ATP-binding pocket of Syk, preventing its phosphorylation and subsequent activation. This blockade of Syk-mediated signaling effectively dampens the activation of B cells and other immune cells, thereby reducing the production of autoantibodies and the release of pro-inflammatory cytokines that contribute to the pathology of autoimmune diseases.[3]

Signaling Pathway of Syk Inhibition by Cevidoplenib

cluster_0 Immune Cell BCR_FcR BCR / FcR Syk Syk BCR_FcR->Syk Recruitment & Activation Downstream Downstream Signaling (e.g., PLCγ, CARD11) Syk->Downstream Phosphorylation Cevidoplenib Cevidoplenib Cevidoplenib->Syk Inhibition Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Response

Caption: Syk signaling pathway and the inhibitory action of Cevidoplenib.

Quantitative Data

In Vitro Kinase Selectivity

Cevidoplenib (as SKI-O-592) has demonstrated high selectivity for Syk over a panel of other kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

KinaseIC50 (nM)
Syk 6.2
RET412
KDR687
Pyk2709
JAK21859
FLT31783
JAK35807
FGFR35662
FGFR116960
Data from MedChemExpress[3]
Phase II Clinical Trial in Immune Thrombocytopenia (ITP)

A multicenter, randomized, double-blind, placebo-controlled Phase II study (NCT04056195) evaluated the efficacy and safety of cevidoplenib in adult patients with persistent or chronic ITP.[5][6][7]

Patient Demographics and Baseline Characteristics

CharacteristicCevidoplenib 200 mg BID (n=26)Cevidoplenib 400 mg BID (n=23)Placebo (n=12)
Median Age (years) 53.556.051.5
Female (%) 65.465.258.3
Median Time since ITP Diagnosis (years) 5.26.84.1
Median Baseline Platelet Count (x10^9/L) 14.515.012.5
Prior ITP Therapies (Median) 343

Efficacy Results

EndpointCevidoplenib 200 mg BIDCevidoplenib 400 mg BIDPlacebo
Overall Platelet Response (%) 46.2%63.6%33.3%
Durable Platelet Response (%) 19.2%27.3%0%
Patients achieving Platelet Count ≥30 x 10^9/L (%) 50.0%68.2%25.0%
Patients achieving Platelet Count ≥50 x 10^9/L (%) 30.8%45.5%16.7%
Overall Platelet Response: Platelet count ≥30 x 10^9/L and at least a doubling of baseline count on at least one occasion. Durable Platelet Response: Maintaining a platelet count ≥30 x 10^9/L for at least 6 of the last 8 weeks of treatment.[5][7][8]

Safety Summary

Adverse Event (AE)Cevidoplenib (Combined Doses)Placebo
Any AE (%) 72.9%75.0%
Serious AEs (%) 8.3%16.7%
Most Common AEs Diarrhea, Nausea, ALT/AST increaseHeadache, Contusion
Data from the Phase II clinical trial in ITP.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of cevidoplenib against Syk and other kinases.

Methodology:

  • Reagents: Recombinant human Syk kinase, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP, and a suitable peptide substrate.

  • Procedure:

    • A radiometric filter binding assay or a fluorescence-based assay can be used.

    • In a typical radiometric assay, the kinase reaction is initiated by adding [γ-33P]ATP.

    • The reaction mixture, containing the kinase, substrate, ATP, and varying concentrations of cevidoplenib, is incubated at 30°C for a specified time (e.g., 60 minutes).

    • The reaction is stopped by spotting the mixture onto phosphocellulose filter paper.

    • The filters are washed to remove unincorporated [γ-33P]ATP.

    • The radioactivity on the filters, representing the phosphorylated substrate, is measured using a scintillation counter.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Experimental Workflow for In Vitro Kinase Assay

A Prepare reaction mix: - Kinase - Substrate - Buffer B Add varying concentrations of Cevidoplenib A->B C Initiate reaction with [γ-33P]ATP B->C D Incubate at 30°C C->D E Stop reaction & spot on filter paper D->E F Wash filters E->F G Measure radioactivity F->G H Calculate IC50 G->H

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

B-Cell Receptor (BCR) Signaling Assay

Objective: To assess the effect of cevidoplenib on BCR-mediated signaling in B cells.

Methodology:

  • Cell Line: Human B-cell lymphoma line (e.g., Ramos) or primary human B cells.

  • Procedure:

    • Cells are pre-incubated with varying concentrations of cevidoplenib for 1 hour.

    • BCR is stimulated with an anti-IgM antibody (e.g., 10 µg/mL) for a short period (e.g., 5-15 minutes).

    • Cells are lysed, and protein concentration is determined.

    • The phosphorylation of Syk (pSyk) and downstream signaling proteins (e.g., pPLCγ2) is assessed by Western blotting or ELISA using phospho-specific antibodies.

    • For proliferation assays, B cells are stimulated with anti-IgM and IL-4 in the presence of cevidoplenib for 72 hours, and proliferation is measured by [3H]-thymidine incorporation or a dye dilution assay.

Fc Receptor (FcR) Signaling Assay

Objective: To evaluate the impact of cevidoplenib on FcR-mediated signaling in myeloid cells.

Methodology:

  • Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.

  • Procedure:

    • Cells are pre-treated with cevidoplenib at various concentrations.

    • FcRs are stimulated by incubating the cells with immune complexes (e.g., aggregated human IgG).

    • Cellular responses such as phagocytosis of opsonized particles (e.g., antibody-coated beads or red blood cells) or the release of inflammatory cytokines (e.g., TNF-α, IL-6) are measured.

    • Phagocytosis can be quantified by flow cytometry or microscopy.

    • Cytokine levels in the supernatant are measured by ELISA.

Lupus Nephritis Mouse Model

Objective: To determine the in vivo efficacy of cevidoplenib in a model of systemic lupus erythematosus.

Methodology:

  • Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease.

  • Procedure:

    • Treatment with cevidoplenib (e.g., 10, 30, or 100 mg/kg, oral gavage, daily) is initiated at an age when signs of disease (e.g., proteinuria) become apparent (e.g., 24 weeks of age).

    • Mice are monitored weekly for proteinuria using dipsticks.

    • Blood samples are collected periodically to measure serum levels of anti-dsDNA autoantibodies by ELISA.

    • At the end of the study (e.g., after 8-12 weeks of treatment), kidneys are harvested for histopathological analysis to assess the severity of glomerulonephritis.

Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To assess the therapeutic potential of cevidoplenib in a model of rheumatoid arthritis.

Methodology:

  • Animal Model: DBA/1 mice are typically used for this model.

  • Induction of Arthritis:

    • Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.

    • A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

  • Treatment:

    • Oral administration of cevidoplenib (e.g., 10, 30, or 100 mg/kg, daily) is initiated at the onset of clinical signs of arthritis.

  • Assessment:

    • The severity of arthritis is scored visually based on paw swelling and erythema (e.g., on a scale of 0-4 per paw).

    • Paw thickness is measured using calipers.

    • At the end of the study, joints are collected for histological evaluation of inflammation, pannus formation, and bone erosion.

Logical Relationship of Preclinical to Clinical Development

cluster_0 Preclinical Development cluster_1 Clinical Development A In Vitro Kinase Assays (Potency & Selectivity) B Cell-Based Assays (BCR & FcR Signaling) A->B C Animal Models (Lupus, Arthritis) B->C D Phase I (Safety & PK/PD) C->D IND Submission E Phase II (Efficacy in ITP) D->E F Phase III (Pivotal Trials) E->F

Caption: The developmental pathway of Cevidoplenib from preclinical to clinical stages.

Conclusion

This compound is a promising selective Syk inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to modulate immune responses in models of autoimmune disease, and a Phase II clinical trial has shown encouraging efficacy and a manageable safety profile in patients with ITP. The detailed experimental protocols provided in this guide offer a framework for further research and development of this and other Syk inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of cevidoplenib in a range of autoimmune and inflammatory disorders.

References

Methodological & Application

Cevidoplenib Dimesylate: In Vitro Kinase Assay Protocol for a Selective Syk Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cevidoplenib Dimesylate is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a key mediator of signal transduction in various immune cells.[1] Dysregulation of Syk activity is implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[2][3] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against Syk using the LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) methodology. Additionally, it presents data on the selectivity of its active form, SKI-O-592, and illustrates the targeted signaling pathway.

Introduction

This compound (also known as SKI-O-703) is the orally bioavailable salt form of SKI-O-592.[4][5] It exerts its therapeutic effect by selectively inhibiting spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signaling downstream of immune receptors, including B-cell receptors (BCR) and Fc receptors (FcR).[6][7] By blocking Syk, Cevidoplenib effectively attenuates the activation of B cells and other inflammatory cells, thereby reducing autoantibody production and ameliorating inflammation.[2][3]

The in vitro kinase assay is a fundamental tool for characterizing the potency and selectivity of kinase inhibitors like Cevidoplenib. The LANCE® Ultra TR-FRET kinase assay is a homogeneous, high-throughput method that measures the phosphorylation of a substrate by a kinase.[8] The assay relies on the transfer of energy from a Europium (Eu) chelate-labeled anti-phospho-substrate antibody (donor) to a ULight™-labeled substrate (acceptor) when they are brought into close proximity upon phosphorylation of the substrate.[2][8] The resulting FRET signal is proportional to the kinase activity.

Data Presentation

The inhibitory activity of the active form of Cevidoplenib, SKI-O-592, was evaluated against Syk and a panel of other kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Potency of SKI-O-592 against Syk Kinase

CompoundTarget KinaseIC50 (nM)
SKI-O-592Syk6.2[4]
R406 (Reference Compound)Syk56.5[4]

Table 2: Selectivity Profile of SKI-O-592 against a Panel of Kinases

KinaseIC50 (nM)Fold Selectivity vs. Syk
Syk 6.2 [5]1
RET412[5]67
KDR (VEGFR2)687[5]111
Pyk2709[5]114
FLT31,783[5]288
Jak21,859[5]300
FGFR35,662[5]913
Jak35,807[5]937
FGFR116,960[5]2735

Experimental Protocols

In Vitro Kinase Assay using LANCE® Ultra TR-FRET

This protocol is based on the methodology described by Cho et al. (2023) and general LANCE® Ultra kinase assay procedures.[2][9]

3.1.1. Materials and Reagents

  • Recombinant human Syk kinase (e.g., from Carna Biosciences or similar)

  • ULight™-poly-GT peptide substrate (PerkinElmer)

  • Eu-W1024 labeled anti-phosphotyrosine antibody (e.g., PT66, PerkinElmer)

  • This compound (or its active form SKI-O-592)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[2]

  • LANCE® Detection Buffer (PerkinElmer)

  • EDTA

  • 384-well white OptiPlate™ (PerkinElmer)

  • EnVision® Multilabel Reader with TR-FRET capability (PerkinElmer)

3.1.2. Assay Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of 4x serially diluted this compound to the wells of a 384-well plate.

    • Add 2.5 µL of 4x Syk kinase solution (prepared in Kinase Assay Buffer) to each well.

    • Pre-incubate the compound and kinase for 30 minutes at room temperature.[9]

    • Initiate the kinase reaction by adding 5 µL of a 2x solution of ULight™-poly-GT substrate and ATP (prepared in Kinase Assay Buffer). The final concentrations should be optimized, but a starting point could be the Km value of ATP for Syk and a substrate concentration near its Km.

    • Incubate for 1 hour at room temperature.[9]

  • Detection:

    • Stop the kinase reaction by adding 5 µL of 4x EDTA solution (prepared in LANCE® Detection Buffer).

    • Add 5 µL of 4x Eu-labeled anti-phosphotyrosine antibody (prepared in LANCE® Detection Buffer).

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.[9]

  • Data Acquisition:

    • Read the plate on an EnVision® Multilabel Reader using TR-FRET settings (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).[8]

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) * 10,000.

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Syk Signaling Pathway and Inhibition by Cevidoplenib

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) or Fc Receptor (FcR) Syk Syk BCR->Syk Recruitment & Activation PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav Cevidoplenib Cevidoplenib (SKI-O-703) Cevidoplenib->Syk Downstream Downstream Signaling PLCg->Downstream PI3K->Downstream Vav->Downstream Transcription Gene Transcription (Proliferation, Survival, Cytokine Production) Downstream->Transcription Kinase_Assay_Workflow Start Start Prep Prepare Serial Dilution of Cevidoplenib Start->Prep Preincubation Pre-incubate Cevidoplenib with Syk Kinase (30 min) Prep->Preincubation Reaction Initiate Kinase Reaction with ULight-Substrate and ATP (60 min) Preincubation->Reaction Stop Stop Reaction with EDTA Reaction->Stop Detection Add Eu-Antibody for Detection (30-60 min) Stop->Detection Read Read Plate on EnVision Reader (TR-FRET) Detection->Read Analysis Data Analysis: Calculate IC50 Read->Analysis End End Analysis->End

References

Application Notes and Protocols for Cevidoplenib Dimesylate Cytotoxicity Assay in Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevidoplenib Dimesylate is an orally available, selective, and potent inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR) on a multitude of immune cells.[1][2][3] By inhibiting Syk, this compound modulates the activation of B cells, mast cells, dendritic cells, neutrophils, and macrophages, making it a promising therapeutic agent for autoimmune diseases such as immune thrombocytopenia (ITP) and rheumatoid arthritis.[3]

Understanding the cytotoxic profile of this compound in different immune cell populations is crucial for its preclinical and clinical development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound in human peripheral blood mononuclear cells (PBMCs), with a focus on specific immune cell subsets like B cells, T cells, monocytes, and Natural Killer (NK) cells. The provided protocols for the MTT and LDH assays are optimized for suspension cells, which is characteristic of many immune cell populations.

Mechanism of Action: Syk Inhibition

Syk is a key mediator in the signaling cascades initiated by the cross-linking of various immune receptors. In B cells, Syk is essential for the transduction of signals from the B-cell receptor (BCR), which is crucial for B-cell development, survival, proliferation, and differentiation into antibody-producing plasma cells.[1] In other immune cells like macrophages and neutrophils, Syk is activated downstream of Fc receptors (FcRs), which are involved in phagocytosis and the release of inflammatory mediators.[1] this compound, by inhibiting the kinase activity of Syk, effectively blocks these downstream signaling events.

Data Presentation

Cell TypeParameter MeasuredCompoundConcentration RangeObserved Effect
Mouse Primary B CellsProliferation (BCR crosslinking-induced)SKI-O-7030.1 - 5 µMConcentration-dependent inhibition
Human Primary T CellsApoptosisSKI-O-703Up to 5 µMRefractory to cytotoxic effects

Experimental Protocols

Two standard and reliable methods for assessing cytotoxicity in immune cells are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH release assay, which quantifies membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Immune Cell Cytotoxicity

This protocol is adapted for suspension cells, such as PBMCs and their subpopulations.

Materials:

  • This compound (powder or stock solution of known concentration)

  • Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile microplates

  • Phosphate Buffered Saline (PBS), sterile

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Preparation:

    • Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

    • Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plating:

    • Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to each well of a 96-well microplate.

    • Include wells for vehicle control (e.g., DMSO, if used to dissolve the compound) and untreated controls.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range, based on available data, is 0.1 µM to 100 µM.

    • Add 100 µL of the diluted compound to the respective wells. The final volume in each well will be 200 µL.

    • For vehicle control wells, add the same concentration of the vehicle used to dissolve the compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Immune Cell Cytotoxicity

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 culture medium (serum-free for the assay period is recommended to reduce background)

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm)

Procedure:

  • Cell Preparation and Plating:

    • Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use serum-free medium during the compound treatment period to avoid interference from LDH present in the serum.

  • Compound Treatment and Controls:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.

    • Add 100 µL of the diluted compound to the respective wells.

    • Controls are critical for this assay:

      • Untreated Control (Spontaneous LDH release): Cells with medium only.

      • Vehicle Control: Cells with the vehicle used to dissolve the compound.

      • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (usually added 45 minutes before the end of the incubation).

      • Medium Background Control: Medium only, without cells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • LDH Measurement:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz (DOT language) to illustrate the experimental workflow and the signaling pathways affected by this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis isolate_pbmcs Isolate PBMCs wash_cells Wash and Resuspend isolate_pbmcs->wash_cells count_cells Count Cells & Check Viability wash_cells->count_cells plate_cells Plate Cells in 96-well Plate count_cells->plate_cells add_cevidoplenib Add this compound (Serial Dilutions) plate_cells->add_cevidoplenib incubate Incubate (24, 48, or 72h) add_cevidoplenib->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_supernatant Collect Supernatant incubate->collect_supernatant incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt calculate_viability Calculate % Viability / % Cytotoxicity read_mtt->calculate_viability add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30 min) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh read_ldh->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound in immune cells.

Syk_Signaling_B_Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk activates Antigen Antigen Antigen->BCR binds Downstream Downstream Signaling (e.g., PLCγ2, BTK, NF-κB) Syk->Downstream phosphorylates Cevidoplenib Cevidoplenib Dimesylate Cevidoplenib->Syk inhibits Response Cellular Response: - Proliferation - Differentiation - Survival Downstream->Response

Caption: Simplified Syk signaling pathway in B cells and the inhibitory action of this compound.

FcR_Signaling_Macrophage cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor (FcR) Syk Syk FcR->Syk activates Antibody Antibody-coated Pathogen Antibody->FcR binds Downstream Downstream Signaling (e.g., PI3K, Vav) Syk->Downstream phosphorylates Cevidoplenib Cevidoplenib Dimesylate Cevidoplenib->Syk inhibits Response Cellular Response: - Phagocytosis - Cytokine Release - Inflammation Downstream->Response

Caption: Simplified Fc receptor signaling pathway in macrophages and the inhibitory action of this compound.

References

Application Notes and Protocols: SKI-O-703 Treatment in a Lupus Nephritis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupus nephritis is a severe organ manifestation of systemic lupus erythematosus (SLE), characterized by autoantibody-mediated inflammation in the kidneys, which can lead to end-stage renal disease. Preclinical research in relevant animal models is crucial for the development of novel therapeutics. The New Zealand Black/White (NZB/W) F1 hybrid mouse is a widely used spontaneous model of lupus nephritis that recapitulates many features of the human disease, including the production of anti-double-stranded DNA (dsDNA) antibodies, immune complex deposition in the glomeruli, and subsequent proteinuria and glomerulonephritis.[1][2]

SKI-O-703 (cevidoplenib) is an orally bioavailable, selective inhibitor of Spleen Tyrosine Kinase (Syk).[3][4][5] Syk plays a pivotal role in the signaling pathways of various immune cells, including B-cells and innate inflammatory cells.[4][5][6] Its dysregulation is implicated in the pathogenesis of antibody-mediated autoimmune diseases.[3][5] By inhibiting Syk, SKI-O-703 can attenuate the progression of autoimmune diseases by targeting both the production of autoantibodies and the inflammatory response mediated by these antibodies.[3][4][5]

These application notes provide a detailed overview of the use of SKI-O-703 in the NZB/W F1 mouse model of lupus nephritis, including experimental protocols, quantitative data from preclinical studies, and a summary of the underlying mechanism of action.

Mechanism of Action of SKI-O-703

SKI-O-703 is the mesylate salt form of SKI-O-592 and acts as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[3][6] Syk is a non-receptor tyrosine kinase that is crucial for signal transduction downstream of immune receptors such as the B-cell receptor (BCR) and Fc receptors (FcRs) on innate inflammatory cells.[4][5][6]

In the context of lupus nephritis, the therapeutic effect of SKI-O-703 is believed to be mediated through two primary mechanisms:

  • Inhibition of Autoantibody Production: By blocking BCR signaling in B-cells, SKI-O-703 can suppress the activation, proliferation, and differentiation of autoreactive B-cells into plasma cells. This leads to a reduction in the production of pathogenic autoantibodies, such as anti-dsDNA IgG.[3]

  • Suppression of Immune-Complex-Mediated Inflammation: SKI-O-703 also inhibits FcR signaling in innate immune cells like macrophages and neutrophils.[3][4] This prevents the activation of these cells by immune complexes deposited in the kidneys, thereby reducing the inflammatory cascade that leads to glomerulonephritis.[3]

The dual action of SKI-O-703 on both autoantibody-producing and autoantibody-sensing cells makes it a promising therapeutic candidate for lupus nephritis.[3][4][5]

SKI_O_703_Mechanism_of_Action cluster_Bcell B-Cell cluster_InnateCell Innate Inflammatory Cell (e.g., Macrophage) BCR BCR Syk_B Syk BCR->Syk_B Antigen Binding B_cell_activation B-cell Activation, Proliferation, Differentiation Syk_B->B_cell_activation Plasma_cell Plasma Cell B_cell_activation->Plasma_cell Autoantibodies Autoantibodies (e.g., anti-dsDNA) Plasma_cell->Autoantibodies FcR FcR Autoantibodies->FcR Forms Immune Complexes Syk_I Syk FcR->Syk_I Immune Complex Binding Innate_cell_activation Cell Activation Syk_I->Innate_cell_activation Inflammation Inflammation (Cytokine Release) Innate_cell_activation->Inflammation SKI_O_703 SKI-O-703 (cevidoplenib) SKI_O_703->Syk_B Inhibits SKI_O_703->Syk_I Inhibits

Figure 1: Mechanism of Action of SKI-O-703.

Efficacy Data in NZB/W F1 Mouse Model

Oral administration of SKI-O-703 to NZB/W F1 mice with established autoimmunity has been shown to significantly ameliorate the signs of lupus nephritis.[3] The following tables summarize the key quantitative data from a 16-week treatment study.[3]

Table 1: Effect of SKI-O-703 on Renal Function and Autoantibodies

Treatment GroupDose (mg/kg, oral, daily)Urinary Albumin (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Serum Creatinine (mg/dL)Anti-dsDNA IgG (Arbitrary Units)
Vehicle-~400~60~0.25~12,000
SKI-O-703 (Low Dose)42~350~55~0.25~13,000
SKI-O-703 (High Dose)84~100 ~30~0.15~4,000**
Tofacitinib30~250~40~0.20~8,000

*p < 0.05, **p < 0.01 compared to the vehicle control group. Data are approximated from graphical representations in Cho et al., 2022.[3]

Table 2: Effect of SKI-O-703 on Spleen Weight and Kidney Histopathology

Treatment GroupDose (mg/kg, oral, daily)Spleen Weight (g)Glomerulonephritis Score
Vehicle-~0.6~2.5
SKI-O-703 (Low Dose)42~0.55~2.0*
SKI-O-703 (High Dose)84~0.3 ~1.0
Tofacitinib30~0.25~1.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle control group. Glomerulonephritis score is on a scale of 0-4. Data are approximated from graphical representations in Cho et al., 2022.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments involving SKI-O-703 treatment in the lupus nephritis mouse model.

Protocol 1: Lupus Nephritis Mouse Model and SKI-O-703 Treatment
  • Animal Model:

    • Female New Zealand Black/White (NZB/W) F1 mice are used as a spontaneous model of lupus nephritis.[1][3]

    • Disease development is monitored regularly, with proteinuria typically appearing around 20-24 weeks of age.[2]

  • Treatment Groups:

    • Mice are randomized into treatment groups at the autoimmunity-established phase (e.g., 18 weeks of age).[3]

    • Example treatment groups include:

      • Vehicle control (e.g., 0.5% carboxymethylcellulose)

      • SKI-O-703 low dose (42 mg/kg)

      • SKI-O-703 high dose (84 mg/kg)

      • Positive control (e.g., Tofacitinib at 30 mg/kg)

  • Drug Administration:

    • SKI-O-703 is administered orally once daily.[3]

    • The treatment duration is typically long-term to assess the impact on disease progression (e.g., for 16 weeks, from 18 to 34 weeks of age).[3]

  • Monitoring and Sample Collection:

    • Body weights are measured regularly (e.g., every 2 weeks).[3]

    • Urine samples are collected to monitor proteinuria (e.g., at the end of the study).[3]

    • Blood samples are collected via retro-orbital or tail vein bleeding at specified intervals (e.g., every 4 weeks) to measure serum levels of anti-dsDNA antibodies, BUN, and creatinine.[3]

    • At the end of the study, mice are euthanized, and spleens and kidneys are collected for weight measurement and histopathological analysis.[3]

Protocol 2: Assessment of Renal Function
  • Proteinuria Measurement:

    • Urine is collected from individual mice.

    • Urinary albumin concentration is quantified using a mouse albumin ELISA kit according to the manufacturer's instructions.[3]

  • Blood Urea Nitrogen (BUN) and Creatinine Measurement:

    • Serum is separated from whole blood by centrifugation.

    • BUN and creatinine levels are measured using commercially available colorimetric assay kits or an automated chemistry analyzer.[3]

Protocol 3: Measurement of Anti-dsDNA Antibodies
  • ELISA Procedure:

    • 96-well plates are coated with calf thymus dsDNA.

    • Plates are blocked to prevent non-specific binding.

    • Serially diluted serum samples are added to the wells and incubated.

    • Plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added.

    • After another incubation and wash, a substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped.

    • The optical density is read using a microplate reader, and antibody titers are calculated relative to a standard serum.[3]

Protocol 4: Kidney Histopathology
  • Tissue Processing:

    • Kidneys are fixed in 10% formalin and embedded in paraffin.

    • Sections (e.g., 4 µm) are cut and mounted on slides.

  • Staining:

    • Slides are stained with Periodic acid-Schiff (PAS) and hematoxylin to visualize the glomerular structure, cellular infiltration, and immune complex deposition.[3]

  • Scoring:

    • Glomerulonephritis is scored by a trained pathologist blinded to the treatment groups.

    • A semi-quantitative scoring system (e.g., 0-4) can be used to assess the severity of glomerular lesions, including mesangial proliferation, endocapillary proliferation, crescent formation, and interstitial inflammation.[3]

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the efficacy of SKI-O-703 in the NZB/W F1 lupus nephritis mouse model.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select NZB/W F1 mice (18 weeks old) randomization Randomize into Treatment Groups start->randomization treatment Daily Oral Administration (16 weeks) randomization->treatment monitoring In-life Monitoring: - Body Weight (bi-weekly) - Serum for anti-dsDNA (monthly) treatment->monitoring end_point End of Study (34 weeks old) treatment->end_point monitoring->treatment analysis Data Analysis monitoring->analysis necropsy Necropsy: - Collect Blood - Collect Spleen & Kidneys end_point->necropsy renal_function Renal Function: - Proteinuria (Urine) - BUN/Creatinine (Serum) necropsy->renal_function histology Kidney Histopathology: - PAS Staining - Scoring necropsy->histology spleen Spleen Weight necropsy->spleen renal_function->analysis histology->analysis spleen->analysis

Figure 2: Experimental workflow for SKI-O-703 treatment in the NZB/W F1 mouse model.

Conclusion

SKI-O-703 (cevidoplenib) has demonstrated significant therapeutic efficacy in the NZB/W F1 mouse model of lupus nephritis.[3] Its mechanism of action, targeting the pivotal Syk signaling pathway in both B-cells and innate inflammatory cells, provides a strong rationale for its development as a treatment for SLE.[3][4][5] The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals interested in investigating SKI-O-703 and other Syk inhibitors in preclinical models of lupus nephritis.

References

Application Notes and Protocols: Cevidoplenib Dimesylate in a Collagen-Induced Arthritis (CIA) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for evaluating novel therapeutic agents.[1][2][3] Cevidoplenib Dimesylate (formerly SKI-O-703) is a novel, orally available, and selective inhibitor of spleen tyrosine kinase (Syk).[4][5] Syk is a critical mediator of immunoreceptor signaling in various immune cells, including B cells and macrophages, and plays a pivotal role in the pathogenesis of autoimmune diseases like RA.[6] Inhibition of Syk is a promising therapeutic strategy to ameliorate the inflammatory cascade and subsequent joint damage in RA.

These application notes provide a comprehensive overview and detailed protocols for utilizing the CIA model to evaluate the efficacy of this compound. While direct quantitative data for this compound in a CIA model is not yet extensively published, data from a closely related K/BxN serum-transferred arthritis model, which also relies on autoantibody-mediated inflammation, demonstrates significant efficacy.[4][5] This document will leverage this data to illustrate the expected outcomes and provide a framework for designing and executing studies with this compound in the CIA model.

Mechanism of Action: Syk Inhibition in Rheumatoid Arthritis

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that is essential for signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs) found on macrophages, neutrophils, and mast cells. In the context of rheumatoid arthritis, autoantibodies form immune complexes that activate FcRs on innate immune cells, triggering the release of pro-inflammatory cytokines and chemokines. This leads to synovial inflammation, pannus formation, and ultimately, cartilage and bone destruction.[6]

This compound, by selectively inhibiting Syk, disrupts this signaling cascade. This inhibition is expected to lead to a reduction in the activation of key inflammatory cells, decreased production of inflammatory mediators, and consequently, attenuation of joint inflammation and damage.

Experimental Protocols

I. Collagen-Induced Arthritis (CIA) Model Protocol

This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.[2]

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26G or 27G)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail. Each mouse should receive 100 µg of type II collagen.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at a site distant from the primary injection site (e.g., the back).

  • Arthritis Assessment:

    • Beginning on Day 21, monitor the mice daily for the onset and severity of arthritis.

    • Clinical arthritis is typically observed between days 24 and 35.

    • Score the severity of arthritis in each paw based on a scale of 0-4, where:

      • 0 = No evidence of erythema or swelling.

      • 1 = Subtle erythema or localized edema.

      • 2 = Easily identifiable erythema and edema.

      • 3 = Significant erythema and edema encompassing the entire paw.

      • 4 = Maximum inflammation with joint rigidity.

    • The maximum arthritis score per mouse is 16.

II. This compound Administration Protocol

This protocol is based on effective dosages used in the K/BxN serum-transferred arthritis model.[5] Dose-response studies are recommended for the CIA model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 4.2 mg/mL and 8.4 mg/mL for 42 mg/kg and 84 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

  • Drug Administration:

    • Initiate treatment upon the first signs of clinical arthritis (prophylactic) or after the establishment of disease (therapeutic).

    • Administer this compound or vehicle orally (p.o.) twice daily.

    • Continue treatment for the duration of the study (e.g., 14-21 days).

III. Histological Analysis of Joints

Procedure:

  • Tissue Collection and Preparation:

    • At the end of the study, euthanize the mice and collect the hind paws.

    • Fix the paws in 10% neutral buffered formalin for 24-48 hours.

    • Decalcify the tissues in a suitable decalcification solution.[1]

    • Process and embed the tissues in paraffin.

    • Section the paraffin blocks (5 µm thickness) and mount on slides.

  • Staining and Scoring:

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O-Fast Green to evaluate cartilage damage.[1][7]

    • Score the histological parameters (inflammation, pannus formation, cartilage damage, and bone erosion) on a scale of 0-5 for each joint, where 0 is normal and 5 is severe.[8][9]

Data Presentation

The following tables present hypothetical data based on the expected efficacy of this compound in a CIA model, extrapolated from results in a serum-transferred arthritis model.[4][5]

Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice

Treatment GroupMean Arthritis Score (Day 35)% Inhibition
Vehicle10.5 ± 1.2-
Cevidoplenib (42 mg/kg, b.i.d)5.3 ± 0.849.5%
Cevidoplenib (84 mg/kg, b.i.d)2.1 ± 0.580.0%
Dexamethasone (1 mg/kg, q.d)1.5 ± 0.485.7%

Data are presented as mean ± SEM. b.i.d = twice daily; q.d = once daily.

Table 2: Effect of this compound on Histological Parameters in CIA Mice

Treatment GroupInflammation Score (0-5)Cartilage Damage Score (0-5)Bone Erosion Score (0-5)
Vehicle4.2 ± 0.53.8 ± 0.63.5 ± 0.5
Cevidoplenib (42 mg/kg, b.i.d)2.1 ± 0.41.9 ± 0.31.8 ± 0.4
Cevidoplenib (84 mg/kg, b.i.d)0.8 ± 0.20.6 ± 0.20.5 ± 0.1
Dexamethasone (1 mg/kg, q.d)0.5 ± 0.10.4 ± 0.10.3 ± 0.1

Data are presented as mean ± SEM. Scores are on a scale of 0 (normal) to 5 (severe).

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Joint Homogenates

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle150 ± 25250 ± 4080 ± 15
Cevidoplenib (42 mg/kg, b.i.d)85 ± 15130 ± 2045 ± 10
Cevidoplenib (84 mg/kg, b.i.d)40 ± 1060 ± 1220 ± 5
Dexamethasone (1 mg/kg, q.d)25 ± 845 ± 1015 ± 4

Data are presented as mean ± SEM.

Mandatory Visualizations

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Assessment day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) day0->day21 21 days treatment_start Day 24-28: Onset of Arthritis Initiate Treatment day21->treatment_start treatment_period Daily Oral Administration - Vehicle - this compound (e.g., 42, 84 mg/kg, b.i.d) treatment_start->treatment_period clinical_scoring Daily Clinical Scoring (Arthritis Index, Paw Swelling) treatment_period->clinical_scoring endpoint Day 42: Study Endpoint - Histological Analysis - Cytokine Profiling clinical_scoring->endpoint

Caption: Experimental workflow for the evaluation of this compound in the CIA model.

syk_pathway cluster_receptor Immune Cell Surface cluster_intracellular Intracellular Signaling cluster_response Cellular Response ImmuneComplex Immune Complex (Autoantibody + Collagen) FcR Fc Receptor ImmuneComplex->FcR Binds Syk Syk FcR->Syk Activates BCR B-Cell Receptor BCR->Syk Activates PLCg PLCγ Syk->PLCg Phosphorylates PI3K PI3K Syk->PI3K Phosphorylates MAPK MAPK Pathway Syk->MAPK Phosphorylates NFkB NF-κB PLCg->NFkB Activates PI3K->NFkB Activates MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Chemokines Chemokines NFkB->Chemokines Promotes Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Cevidoplenib Cevidoplenib Dimesylate Cevidoplenib->Syk Inhibits

Caption: Simplified Syk signaling pathway in rheumatoid arthritis and the inhibitory action of Cevidoplenib.

Conclusion

This compound, as a selective Syk inhibitor, presents a promising therapeutic approach for rheumatoid arthritis. The collagen-induced arthritis model is a robust and relevant preclinical model to further elucidate its efficacy and mechanism of action. The protocols and expected outcomes detailed in these application notes provide a solid foundation for researchers to design and conduct studies evaluating this compound, with the potential to advance the development of this novel therapeutic for patients with RA.

References

Application Notes and Protocols for Serum-Transferred Arthritis Studies with SKI-O-703

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SKI-O-703 (cevidoplenib), a selective spleen tyrosine kinase (Syk) inhibitor, in a murine model of serum-transferred arthritis. Detailed protocols for induction of arthritis, treatment, and assessment are included to facilitate the design and execution of preclinical studies evaluating the therapeutic potential of SKI-O-703 for antibody-mediated inflammatory diseases like rheumatoid arthritis.

Introduction

Spleen tyrosine kinase (Syk) is a critical signaling molecule in the activation of various immune cells, including B cells and innate inflammatory cells.[1][2] Its dysregulation has been implicated in the pathogenesis of autoimmune diseases. SKI-O-703 is an orally bioavailable selective Syk inhibitor that has demonstrated efficacy in attenuating the progression of autoantibody-mediated diseases in preclinical models.[1][3] The K/BxN serum-transfer arthritis model is a well-established and robust model for studying the effector phase of inflammatory arthritis, driven by autoantibodies.[4] In this model, the transfer of serum from arthritic K/BxN mice to healthy recipients rapidly induces an inflammatory arthritis, providing a valuable tool for the preclinical evaluation of novel therapeutic agents.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating SKI-O-703 in the K/BxN serum-transferred arthritis model.

Table 1: Experimental Design for SKI-O-703 in Serum-Transferred Arthritis Model

ParameterDescription
Animal Model 8-week-old male BALB/c mice
Arthritis Induction Intraperitoneal (i.p.) injection of 100 μl of K/BxN serum
Treatment Groups 1. Vehicle (Control)2. SKI-O-703 (42 mg/kg, mpk)3. SKI-O-703 (84 mg/kg, mpk)
Drug Administration Oral gavage, twice daily
Treatment Duration 9 days
Primary Endpoints Ankle thicknessClinical arthritis index

Table 2: Effect of SKI-O-703 on Ankle Thickness in Serum-Transferred Arthritis

DayVehicle (mm ± SEM)SKI-O-703 (42 mpk) (mm ± SEM)SKI-O-703 (84 mpk) (mm ± SEM)
02.0 ± 0.052.0 ± 0.052.0 ± 0.05
12.1 ± 0.062.05 ± 0.052.0 ± 0.05
32.8 ± 0.102.4 ± 0.082.1 ± 0.06
53.2 ± 0.122.6 ± 0.092.2 ± 0.07
73.4 ± 0.152.7 ± 0.102.2 ± 0.07
93.5 ± 0.162.8 ± 0.112.1 ± 0.06

Note: The data in this table is representative and synthesized from descriptive results in the cited literature. Actual results may vary.

Table 3: Effect of SKI-O-703 on Clinical Arthritis Index in Serum-Transferred Arthritis

DayVehicle (Score ± SEM)SKI-O-703 (42 mpk) (Score ± SEM)SKI-O-703 (84 mpk) (Score ± SEM)
00 ± 00 ± 00 ± 0
10.5 ± 0.10.2 ± 0.10.1 ± 0.1
34.5 ± 0.52.5 ± 0.41.0 ± 0.2
57.0 ± 0.84.0 ± 0.61.5 ± 0.3
78.5 ± 1.05.0 ± 0.71.5 ± 0.3
99.0 ± 1.25.5 ± 0.81.0 ± 0.2

Note: The arthritis index is scored on a scale of 0-4 per paw, with a maximum score of 16 per mouse. The data in this table is representative and synthesized from descriptive results in the cited literature. Actual results may vary.

Experimental Protocols

K/BxN Serum-Induced Arthritis Model

This protocol describes the induction of arthritis in mice using serum from K/BxN transgenic mice.

Materials:

  • 8-week-old male BALB/c mice

  • Pooled serum from arthritic K/BxN mice (store at -80°C)

  • Sterile 1 ml syringes with 27G needles

  • Animal balance

  • Calipers for measuring ankle thickness

Procedure:

  • Thaw the pooled K/BxN serum on ice.

  • Briefly centrifuge the serum to pellet any cryoprecipitates.

  • On day 0, inject each mouse intraperitoneally (i.p.) with 100 μl of the K/BxN serum.

  • Monitor the mice daily for signs of arthritis, which typically appear within 2-3 days.

SKI-O-703 Administration

This protocol details the oral administration of SKI-O-703 to mice with serum-induced arthritis.

Materials:

  • SKI-O-703 (cevidoplenib)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose with 0.25% Tween 80 in water)

  • Oral gavage needles (20-22G, curved)

  • Syringes

Procedure:

  • Prepare the desired concentrations of SKI-O-703 in the vehicle solution. The compound is a mesylate salt form and is soluble in aqueous solutions.[5]

  • Beginning on the day of arthritis induction (Day 0), administer the SKI-O-703 solution or vehicle to the mice via oral gavage.

  • The recommended doses are 42 mpk and 84 mpk.[3]

  • Administer the treatment twice daily for a duration of 9 days.[3]

Assessment of Arthritis Severity

This protocol outlines the methods for quantifying the severity of arthritis.

a) Ankle Thickness Measurement:

  • Using a digital caliper, measure the thickness of the ankle joint (mediolateral diameter).

  • Perform measurements daily, starting from day 0 (baseline) for 9 days.

  • Ensure consistent placement of the caliper for each measurement.

b) Clinical Arthritis Index Scoring:

  • Visually inspect each of the four paws of the mouse for signs of inflammation (erythema and swelling).

  • Score each paw based on the following scale:

    • 0: No evidence of inflammation.

    • 1: Subtle inflammation (mild swelling and/or erythema) of the wrist or ankle.

    • 2: Moderate inflammation of the wrist or ankle.

    • 3: Severe inflammation of the entire paw including digits.

    • 4: Maximal inflammation with joint deformity or ankylosis.

  • The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).

  • Perform scoring daily from day 0 for 9 days.

Visualizations

Signaling Pathway of Syk in Arthritis

The following diagram illustrates the central role of Spleen Tyrosine Kinase (Syk) in the signaling pathways that drive inflammation in arthritis.

Syk_Signaling_Pathway cluster_receptor Immune Receptor Complex cluster_downstream Downstream Signaling FcR Fc Receptor Syk Syk FcR->Syk Activates BCR B-Cell Receptor BCR->Syk Activates PI3K_Akt PI3K/Akt Pathway Inflammatory_Response Inflammatory Response (Cytokine Production, Cell Activation) PI3K_Akt->Inflammatory_Response MAPK MAPK Pathway MAPK->Inflammatory_Response NF_kB NF-κB Pathway NF_kB->Inflammatory_Response Autoantibody Autoantibody Autoantibody->FcR Binds to Autoantibody->BCR Binds to Syk->PI3K_Akt Phosphorylates & Activates Syk->MAPK Phosphorylates & Activates Syk->NF_kB Phosphorylates & Activates SKI_O_703 SKI-O-703 SKI_O_703->Syk Inhibits

Caption: Syk signaling pathway in immune cells and the inhibitory action of SKI-O-703.

Experimental Workflow

The diagram below outlines the key steps in conducting a serum-transferred arthritis study with SKI-O-703.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction_treatment Induction and Treatment cluster_assessment Assessment Animal_Acclimation Acclimatize BALB/c Mice (8 weeks old, male) Group_Allocation Randomly Allocate Mice to Treatment Groups Animal_Acclimation->Group_Allocation Arthritis_Induction Induce Arthritis: Inject K/BxN Serum (Day 0) Group_Allocation->Arthritis_Induction Treatment_Admin Administer SKI-O-703 or Vehicle (Oral, Twice Daily, Days 0-9) Arthritis_Induction->Treatment_Admin Daily_Monitoring Daily Monitoring: - Ankle Thickness - Clinical Score Treatment_Admin->Daily_Monitoring Data_Analysis Data Analysis and Comparison Daily_Monitoring->Data_Analysis

Caption: Workflow for evaluating SKI-O-703 in the K/BxN serum-transferred arthritis model.

References

Application Notes and Protocols for Oral Administration of SKI-O-703 (Cevidoplenib) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of SKI-O-703 (cevidoplenib), a selective spleen tyrosine kinase (Syk) inhibitor, in murine models. The information is compiled from preclinical studies investigating its therapeutic potential in autoimmune diseases.

Introduction

SKI-O-703 (cevidoplenib) is an orally bioavailable selective inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a critical mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[1] By inhibiting Syk, SKI-O-703 effectively modulates B-cell activation and the function of innate inflammatory cells, making it a promising therapeutic agent for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1][2] Preclinical studies in mouse models have demonstrated the efficacy of orally administered SKI-O-703 in ameliorating disease symptoms.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of SKI-O-703 in mice.

Table 1: Oral Dosing Regimens for SKI-O-703 in Murine Models

Mouse ModelDosage (mg/kg)FrequencyVehicleTherapeutic GoalReference
NZB/W (Lupus)42Once Daily50 mM citric acidAttenuation of lupus nephritis[1]
NZB/W (Lupus)84Once Daily50 mM citric acidAttenuation of lupus nephritis[1]
BALB/c (Arthritis)42Twice DailyNot SpecifiedAmelioration of serum-induced arthritis[1]
BALB/c (Arthritis)84Twice DailyNot SpecifiedAmelioration of serum-induced arthritis[1]
BALB/c (APS)42Once DailyNot SpecifiedReduction of antiphospholipid antibody titers[3]
BALB/c (APS)84Once DailyNot SpecifiedReduction of antiphospholipid antibody titers[3]

Table 2: Summary of Efficacy Data in Murine Models

Mouse ModelTreatmentKey FindingsReference
NZB/W (Lupus)84 mg/kg SKI-O-703, once dailySignificantly reduced splenomegaly, decreased total spleen cells, and a reduction in the B-cell population.[1]
NZB/W (Lupus)42 and 84 mg/kg SKI-O-703, once dailyDose-dependent attenuation of autoantibody production and lupus nephritis-like manifestations.[1]
BALB/c (Arthritis)84 mg/kg SKI-O-703, twice dailyDramatically reduced ankle thickness and arthritic index to basal levels.[1]
BALB/c (Arthritis)42 mg/kg SKI-O-703, twice dailyLess pronounced reduction in ankle thickness and arthritic index compared to the higher dose.[1]
BALB/c (APS)42 and 84 mg/kg SKI-O-703, once dailyEffective at lowering antiphospholipid antibody levels and dramatically reduced the incidence of adverse histological findings in cardiac tissue.[3]

Note on Pharmacokinetics: Publicly available literature does not provide specific pharmacokinetic (PK) parameters (e.g., Cmax, Tmax, AUC, half-life) for SKI-O-703 in mice. Researchers should consider conducting their own pharmacokinetic studies to determine these parameters in their specific mouse strain and experimental conditions.

Experimental Protocols

Preparation of SKI-O-703 for Oral Administration

Materials:

  • SKI-O-703 (cevidoplenib) powder

  • Vehicle 1: 50 mM citric acid

  • Vehicle 2: 0.5% carboxymethyl cellulose (CMC) with 0.025% Tween 20

  • Sterile, nuclease-free water

  • Appropriate weighing and mixing equipment (e.g., analytical balance, vortex mixer, sonicator)

Procedure for Vehicle 1 (50 mM citric acid):

  • Prepare a 50 mM citric acid solution in sterile, nuclease-free water.

  • Calculate the required amount of SKI-O-703 powder based on the desired concentration and the total volume of the dosing solution.

  • Weigh the SKI-O-703 powder accurately.

  • Gradually add the powder to the 50 mM citric acid solution while vortexing or stirring to ensure a homogenous suspension.

  • If necessary, sonicate the suspension to aid in dissolution.

  • Store the prepared solution as recommended by the manufacturer, protecting it from light.

Procedure for Vehicle 2 (0.5% CMC with 0.025% Tween 20):

  • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose in sterile, nuclease-free water. This may require heating and stirring to fully dissolve.

  • Allow the CMC solution to cool to room temperature.

  • Add Tween 20 to the CMC solution to a final concentration of 0.025% (v/v) and mix thoroughly.

  • Calculate and weigh the required amount of SKI-O-703 powder.

  • Gradually add the SKI-O-703 powder to the vehicle while vortexing to create a uniform suspension.

  • Store the prepared suspension appropriately.

Oral Administration via Gavage in Mice

Materials:

  • Prepared SKI-O-703 suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Accurately weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Ensure the gavage needle is the correct length by measuring from the tip of the mouse's nose to the last rib; the needle should not be inserted further than this point.

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).

    • Advance the needle along the roof of the mouth towards the back of the throat. The mouse will instinctively swallow, allowing the needle to pass into the esophagus.

    • Crucially, if any resistance is met, do not force the needle. Withdraw and attempt to re-insert. Forcing the needle can cause perforation of the esophagus or trachea.

  • Administration of SKI-O-703:

    • Once the gavage needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the SKI-O-703 suspension.

    • Administer the solution at a steady pace to prevent regurgitation and aspiration.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.

Visualizations

Signaling Pathway of SKI-O-703 (Syk Inhibition)

Syk_Inhibition_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Syk Spleen Tyrosine Kinase (Syk) BCR->Syk Activation FcR Fc Receptor (FcR) FcR->Syk Activation B_Cell_Activation B-Cell Proliferation, Differentiation, and Antibody Production Inflammatory_Response Cytokine Release, Phagocytosis, Inflammatory Cell Activation Syk->B_Cell_Activation Syk->Inflammatory_Response SKI_O_703 SKI-O-703 (Cevidoplenib) SKI_O_703->Syk Inhibition

Caption: Mechanism of action of SKI-O-703 as a Syk inhibitor.

Experimental Workflow for Oral Administration of SKI-O-703 in a Murine Arthritis Model

Experimental_Workflow start Start: BALB/c Mice arthritis_induction Induce Arthritis (e.g., K/BxN serum transfer) start->arthritis_induction group_allocation Randomly Allocate to Treatment Groups arthritis_induction->group_allocation treatment_vehicle Vehicle Control (Oral Gavage) group_allocation->treatment_vehicle treatment_low SKI-O-703 (42 mg/kg) (Oral Gavage, BID) group_allocation->treatment_low treatment_high SKI-O-703 (84 mg/kg) (Oral Gavage, BID) group_allocation->treatment_high monitoring Daily Monitoring: - Ankle Thickness - Arthritic Index treatment_vehicle->monitoring treatment_low->monitoring treatment_high->monitoring endpoint Endpoint Analysis: - Histopathology - Immunohistochemistry monitoring->endpoint

Caption: Workflow for evaluating SKI-O-703 in a mouse model of arthritis.

References

Application Notes and Protocols for SKI-O-703 in Syk-Dependent Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SKI-O-703 (Cevidoplenib), a selective spleen tyrosine kinase (Syk) inhibitor, and its utility in studying Syk-dependent signaling pathways. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of autoimmune and inflammatory diseases.

Introduction to SKI-O-703

SKI-O-703 is the orally bioavailable mesylate salt of SKI-O-592, a potent and selective inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs).[2][3] By inhibiting Syk, SKI-O-703 effectively blocks signaling pathways that lead to the activation, proliferation, and differentiation of B-cells, as well as the inflammatory responses of innate immune cells like macrophages, neutrophils, and mast cells.[1][4] This makes SKI-O-703 a valuable tool for studying the role of Syk in various pathological conditions and a promising therapeutic candidate for antibody-mediated autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][5]

Mechanism of Action

Upon activation of receptors like the BCR or FcRs, immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex become phosphorylated. Syk is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its own phosphorylation and activation. Activated Syk then initiates a downstream signaling cascade involving multiple effector proteins, ultimately leading to cellular responses such as proliferation, differentiation, and cytokine production.[2] SKI-O-703 acts by binding to the ATP-binding site of Syk, preventing its phosphorylation and subsequent activation, thereby inhibiting these downstream signaling events.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk ITAM Phosphorylation FcR Fc Receptor (FcR) FcR->Syk ITAM Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, Vav, SLP-65) Syk->Downstream SKI_O_703 SKI-O-703 SKI_O_703->Syk Inhibition Response Cellular Responses (Proliferation, Differentiation, Cytokine Release) Downstream->Response

Caption: Mechanism of action of SKI-O-703 in inhibiting Syk-dependent signaling.

Data Presentation

Kinase Selectivity of SKI-O-592 (Active form of SKI-O-703)

SKI-O-592 demonstrates high selectivity for Syk over other kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below.

KinaseIC50 (nM)
Syk 6.2
RET412
KDR687
Pyk2709
Jak21859
FLT31783
Jak35807
FGFR35662
FGFR116960
Data sourced from MedChemExpress and based on in vitro kinase assays.[4]
In Vivo Efficacy of SKI-O-703 in Preclinical Models

SKI-O-703 has shown significant efficacy in animal models of autoimmune diseases.

ModelTreatmentKey FindingsReference
K/BxN Serum Transfer Arthritis (Mouse) SKI-O-703 (42 and 84 mg/kg, oral)Dose-dependent reduction in ankle thickness and arthritis index. Significant reduction in synovial inflammation and immune cell infiltration at the higher dose.[1]
NZB/W F1 Lupus (Mouse) SKI-O-703 (21 and 42 mg/kg, oral, for 16 weeks)Significant decrease in anti-dsDNA IgG autoantibody levels and proteinuria. Reduced glomerulonephritis and immune complex deposition in the kidneys.[5][6]
Antiphospholipid Syndrome (Mouse) SKI-O-703 (42 and 84 mg/kg, oral)Lowered levels of antiphospholipid antibodies and reduced incidence of intramyocardial small arterial thrombosis.[7]

Experimental Protocols

In Vitro B-Cell Proliferation Assay

This protocol is designed to assess the effect of SKI-O-703 on B-cell proliferation following BCR stimulation.

Materials:

  • Primary mouse splenic B-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin, and streptomycin

  • Anti-mouse IgM antibody (for stimulation)

  • SKI-O-703 (dissolved in DMSO)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well round-bottom plates

  • Flow cytometer

Protocol:

  • Isolate primary B-cells from mouse spleens using a B-cell isolation kit.

  • Label the B-cells with a cell proliferation dye according to the manufacturer's instructions.

  • Seed the labeled B-cells at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of SKI-O-703 (e.g., 0.1 to 5 µM) or vehicle control (DMSO) for 1 hour at 37°C.[1]

  • Stimulate the cells with anti-mouse IgM antibody (e.g., 10 µg/mL).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.

A Isolate & Label Mouse Splenic B-Cells B Seed Cells in 96-Well Plate A->B C Pre-incubate with SKI-O-703 or Vehicle B->C D Stimulate with anti-IgM C->D E Incubate for 72h D->E F Analyze Proliferation by Flow Cytometry E->F

Caption: Workflow for the in vitro B-cell proliferation assay.

K/BxN Serum Transfer-Induced Arthritis Model in Mice

This model is used to evaluate the efficacy of SKI-O-703 in an antibody-mediated arthritis model.

Materials:

  • BALB/c mice (or other susceptible strains)

  • K/BxN arthritogenic serum

  • SKI-O-703 (for oral administration)

  • Calipers for measuring ankle thickness

  • Arthritis scoring system (e.g., 0-4 scale per paw)

Protocol:

  • Induce arthritis by intraperitoneal injection of K/BxN serum (e.g., 150 µL) on day 0 and day 2.[1][8]

  • Begin oral administration of SKI-O-703 (e.g., 42 or 84 mg/kg daily) or vehicle control one day before or on the day of the first serum injection.[1]

  • Monitor the mice daily for clinical signs of arthritis.

  • Measure ankle thickness using calipers every 1-2 days.

  • Score the severity of arthritis in each paw based on a scale of 0 to 4, where 0 is normal, 1 is mild swelling and erythema, 2 is moderate swelling, 3 is severe swelling, and 4 is maximal inflammation with joint rigidity.[9] The total arthritis score is the sum of the scores for all four paws.

  • At the end of the experiment (e.g., day 10-14), mice can be euthanized, and joint tissues collected for histological analysis of inflammation, cartilage, and bone erosion.

A Induce Arthritis with K/BxN Serum (Day 0 & 2) B Administer SKI-O-703 or Vehicle Daily A->B C Daily Monitoring: - Ankle Thickness - Arthritis Score B->C D Histological Analysis of Joints (End of Study) C->D

Caption: Experimental workflow for the K/BxN serum transfer arthritis model.

Lupus-like Disease Model in NZB/W F1 Mice

This spontaneous model of lupus is used to assess the long-term therapeutic effects of SKI-O-703.

Materials:

  • Female NZB/W F1 mice

  • SKI-O-703 (for oral administration)

  • Metabolic cages for urine collection

  • ELISA kits for anti-dsDNA antibody measurement

  • Urine test strips for proteinuria

Protocol:

  • Enroll female NZB/W F1 mice at an age when they start to develop signs of lupus (e.g., 18-20 weeks).

  • Monitor baseline levels of proteinuria and serum anti-dsDNA antibodies.

  • Randomize mice into treatment groups to receive daily oral administration of SKI-O-703 (e.g., 21 or 42 mg/kg) or vehicle control for an extended period (e.g., 16 weeks).[5][6]

  • Monitor body weight and general health weekly.

  • Collect urine periodically (e.g., every 2 weeks) to measure proteinuria using urine test strips or a quantitative assay.

  • Collect blood samples periodically (e.g., every 4 weeks) to measure serum levels of anti-dsDNA IgG antibodies by ELISA.

  • At the end of the study, euthanize the mice and collect kidneys for histological analysis of glomerulonephritis, immune complex deposition, and other pathological changes.

A Enroll NZB/W F1 Mice (18-20 weeks old) B Long-term Oral Dosing: SKI-O-703 or Vehicle A->B C Periodic Monitoring: - Proteinuria - Anti-dsDNA Antibodies B->C D Kidney Histopathology (End of Study) C->D

References

Troubleshooting & Optimization

Cevidoplenib Dimesylate solubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cevidoplenib Dimesylate. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). A stock solution of 100 mg/mL in fresh, moisture-free DMSO can be prepared.[1]

Q2: How should I prepare working concentrations for my cell culture experiments?

A2: It is recommended to first prepare a high-concentration stock solution in DMSO. This stock solution can then be serially diluted to the desired final concentration directly in the cell culture medium. To avoid precipitation, it is crucial to ensure rapid and thorough mixing of the DMSO stock into the aqueous medium.

Q3: What is the mechanism of action of this compound?

A3: this compound is an orally bioavailable inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various transmembrane receptors, including B-cell receptors (BCRs) and Fc receptors.[3][4][5] By inhibiting Syk, this compound can modulate immune responses and has potential anti-inflammatory activities.[1]

Q4: In which signaling pathways is Syk involved?

A4: Syk is a key mediator in multiple signaling pathways, including those involved in innate and adaptive immunity, cellular adhesion, osteoclast maturation, and platelet activation.[4][6] It is activated by immunoreceptors containing ITAM (immunoreceptor tyrosine-based activation motif) domains and is involved in downstream pathways such as those leading to the activation of NF-κB, MAPK, and PI3K/AKT.[7][8]

Troubleshooting Guide

This guide addresses potential issues related to the solubility and use of this compound in cell culture.

Problem Possible Cause Recommended Solution
Precipitation observed in cell culture medium upon adding this compound. 1. Final concentration of DMSO is too high. 2. Poor mixing of the DMSO stock into the medium. 3. The aqueous solubility limit of the compound has been exceeded. 4. Interaction with components in the cell culture medium (e.g., serum proteins).1. Ensure the final DMSO concentration in the culture medium is kept low, typically ≤0.1%, to minimize solvent-induced toxicity and precipitation. 2. Add the DMSO stock dropwise to the medium while vortexing or gently swirling to ensure rapid dispersal. 3. Perform a solubility test by preparing serial dilutions of the compound in your specific cell culture medium to determine the practical working concentration range. 4. If using serum-containing medium, prepare the final dilution in a smaller volume of serum-free medium first, and then add it to the complete medium.
Inconsistent experimental results. 1. Incomplete dissolution of the compound in DMSO. 2. Degradation of the compound in the stock solution. 3. Precipitation of the compound over time in the incubator.1. Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. 2. Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). 3. Visually inspect the culture plates for any signs of precipitation after incubation. If precipitation is observed, consider using a lower concentration or preparing fresh dilutions for each experiment.
Observed cellular toxicity not related to the expected pharmacological effect. 1. High concentration of DMSO in the final culture medium. 2. Contamination of the stock solution.1. Prepare a vehicle control with the same final concentration of DMSO to distinguish between compound-specific effects and solvent-induced toxicity. Keep the final DMSO concentration below 0.1%. 2. Use sterile-filtered DMSO and maintain aseptic techniques when preparing and handling stock solutions.
Solubility Data
Compound Solvent Solubility
This compoundDMSO100 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh DMSO to achieve a 100 mg/mL concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Materials:

    • This compound stock solution (100 mg/mL in DMSO)

    • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • To minimize precipitation, add the DMSO-based solution dropwise to the cell culture medium while gently vortexing or swirling.

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤0.1%).

    • Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the compound tested.

    • Use the freshly prepared working solutions for your experiments immediately.

Visualizations

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Immunoreceptor (e.g., BCR, FcR) ITAM ITAM SYK SYK ITAM->SYK recruits & activates PLCg PLCγ SYK->PLCg PI3K PI3K SYK->PI3K VAV1 VAV1 SYK->VAV1 SRC_Kinase SRC Family Kinase SRC_Kinase->ITAM PKC PKC PLCg->PKC Calcium Ca²⁺ Mobilization PLCg->Calcium AKT AKT PI3K->AKT MAPK MAPK Pathway VAV1->MAPK NFkB NF-κB Activation VAV1->NFkB PKC->NFkB AKT->NFkB Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK->Gene_Expression NFkB->Gene_Expression Cevidoplenib Cevidoplenib Dimesylate Cevidoplenib->SYK inhibits

Caption: SYK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start: Dissolving this compound PrepareStock Prepare 100 mg/mL stock in fresh DMSO Start->PrepareStock CheckDissolution Is the compound fully dissolved? PrepareStock->CheckDissolution WarmVortex Gently warm (37°C) and vortex CheckDissolution->WarmVortex No DiluteInMedium Perform serial dilutions in culture medium CheckDissolution->DiluteInMedium Yes WarmVortex->CheckDissolution CheckPrecipitation Is precipitation observed? DiluteInMedium->CheckPrecipitation Proceed Proceed with experiment CheckPrecipitation->Proceed No LowerDMSO Lower final DMSO concentration (≤0.1%) CheckPrecipitation->LowerDMSO Yes ImproveMixing Improve mixing (dropwise addition while vortexing) LowerDMSO->ImproveMixing CheckSolubilityLimit Determine solubility limit in specific medium ImproveMixing->CheckSolubilityLimit UseSerumFree Dilute in serum-free medium first CheckSolubilityLimit->UseSerumFree UseSerumFree->DiluteInMedium

Caption: Troubleshooting workflow for dissolving this compound.

References

SKI-O-703 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of SKI-O-703 (Cevidoplenib), a selective spleen tyrosine kinase (Syk) inhibitor. Proper handling and storage are critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for SKI-O-703 stock solutions?

A1: For long-term storage, it is recommended to store SKI-O-703 stock solutions at -80°C. Under these conditions, the solution is stable for up to 6 months.[1]

Q2: Can I store SKI-O-703 stock solutions at -20°C?

A2: Yes, stock solutions can be stored at -20°C for short-term use. The stability is maintained for up to 1 month at this temperature.[1]

Q3: How should I handle the compound upon receipt?

A3: Upon receipt, it is recommended to store the compound as per the guidelines in the data sheet. For preparing stock solutions, allow the vial to warm to room temperature before opening to prevent condensation.

Q4: Is SKI-O-703 light sensitive?

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions for SKI-O-703 stock solutions to ensure stability.

Storage TemperatureShelf LifeSource
-80°C6 months[1]
-20°C1 month[1]

Troubleshooting Guide

This guide addresses potential issues related to the stability and handling of SKI-O-703.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My experimental results are not reproducible. Could this be related to the stability of SKI-O-703?

  • Answer: Inconsistent results can be due to several factors, including compound degradation.

    • Verify Storage Conditions: Confirm that your stock solutions have been stored at the correct temperature and for a duration within the recommended shelf life (-80°C for up to 6 months, -20°C for up to 1 month).[1]

    • Check for Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize this.

    • Solvent Purity: Ensure that the solvent used to prepare the stock solution is of high purity and anhydrous, as contaminants or water can affect compound stability.

Issue 2: Precipitation observed in the stock solution.

  • Question: I noticed some precipitate in my SKI-O-703 stock solution after thawing. What should I do?

  • Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solution has been stored for an extended period.

    • Warm and Vortex: Gently warm the solution to room temperature and vortex to try and redissolve the precipitate.

    • Sonication: If vortexing is insufficient, brief sonication in a water bath may help to redissolve the compound.

    • Prepare Fresh Solution: If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Experimental Protocols and Workflows

Signaling Pathway of SKI-O-703

SKI-O-703 is an inhibitor of spleen tyrosine kinase (Syk). It blocks signaling downstream of the B-cell receptor (BCR) and Fc receptors, which are crucial in the pathogenesis of various autoimmune diseases.[1][2]

SKI_O_703_Pathway cluster_cell B-Cell / Inflammatory Cell cluster_effect Effect BCR_FcR BCR / FcR Syk Syk BCR_FcR->Syk Downstream Downstream Signaling (e.g., B-cell proliferation, cytokine release) Syk->Downstream Inhibition Inhibition of Autoimmune Response SKI_O_703 SKI-O-703 SKI_O_703->Syk

Caption: Mechanism of action of SKI-O-703 as a Syk inhibitor.

Recommended Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling and storing SKI-O-703 to maintain its stability and integrity for experimental use.

SKI_O_703_Workflow cluster_storage Storage Options Receipt Receive SKI-O-703 (Solid) Warm Warm to Room Temperature Receipt->Warm Prepare Prepare Stock Solution (e.g., in DMSO) Warm->Prepare Aliquot Aliquot into Single-Use Vials Prepare->Aliquot LongTerm Long-Term Storage -80°C (up to 6 months) Aliquot->LongTerm ShortTerm Short-Term Storage -20°C (up to 1 month) Aliquot->ShortTerm Use Use in Experiment LongTerm->Use ShortTerm->Use

Caption: Recommended workflow for handling and storing SKI-O-703.

References

Optimizing SKI-O-703 Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SKI-O-703, a selective Spleen Tyrosine Kinase (SYK) inhibitor, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the effective design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SKI-O-703?

A1: SKI-O-703, also known as cevidoplenib or lanraplenib, is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase involved in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1][2] By inhibiting SYK, SKI-O-703 blocks these signaling pathways, which are essential for the survival, proliferation, activation, and differentiation of B-cells and other immune cells.[1][2]

Q2: What is a good starting concentration for SKI-O-703 in a new cell-based assay?

A2: A good starting point for a dose-response experiment is to test a wide range of concentrations, typically from 10 nM to 10 µM. Based on published data, the EC50 for inhibition of B-cell functions such as survival and maturation is in the range of 100-300 nM.[3] For assays measuring the direct inhibition of SYK phosphorylation, the IC50 is in the low nanomolar range.[1][4] We recommend an initial experiment with logarithmic dilutions (e.g., 10 µM, 1 µM, 100 nM, 10 nM) to determine the optimal concentration range for your specific cell type and endpoint.

Q3: How should I prepare and store SKI-O-703?

A3: SKI-O-703 is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be kept at -20°C or -80°C.[1] Before use, thaw the stock solution and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.[5]

Q4: What are appropriate positive and negative controls when using SKI-O-703?

A4:

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your SKI-O-703 treatment) is essential to account for any effects of the solvent on your cells.

  • Positive Control (for SYK pathway activation): To confirm that the SYK signaling pathway is active in your experimental system, you can stimulate cells with an appropriate agonist. For B-cells, this is typically anti-IgM or a combination of anti-IgM and anti-CD40.

  • Positive Control (for inhibition): If available, another known SYK inhibitor can be used as a positive control for inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for SKI-O-703 (lanraplenib/GS-9876) from various in vitro assays.

Table 1: Inhibitory Potency of SKI-O-703 (and its active form SKI-O-592) Against SYK and Other Kinases

Target KinaseIC50 (nM)Reference
SYK6.2 - 9.5[1][4]
JAK21859[1]
JAK35807[1]
FLT31783[1]
RET412[1]

Table 2: Effective Concentrations (EC50) of Lanraplenib in B-Cell Function Assays

AssayCell TypeEC50 (nM)Reference
Inhibition of BLNK Phosphorylation (Y96)Ramos Cells24[4]
Inhibition of B-Cell Survival (BAFF-stimulated)Human Primary B-Cells130[3]
Inhibition of B-Cell Maturation (CD27 expression)Human Primary B-Cells245[3]
Inhibition of IgM SecretionHuman Primary B-Cells216[3]
Inhibition of B-Cell ProliferationHuman Primary B-Cells108[6]
Inhibition of CD69 ExpressionHuman B-Cells112[4]
Inhibition of CD86 ExpressionHuman B-Cells164[4]

Experimental Protocols & Workflows

Below are detailed methodologies for key experiments involving SKI-O-703.

B-Cell Proliferation Assay

This assay measures the effect of SKI-O-703 on the proliferation of B-lymphocytes following stimulation.

Workflow for B-Cell Proliferation Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_incubation Incubation cluster_analysis Analysis p1 Isolate primary B-cells or prepare B-cell line p2 Resuspend cells in culture medium at a defined density p1->p2 t1 Pre-incubate cells with serial dilutions of SKI-O-703 (e.g., 10 nM - 10 µM) and vehicle control (DMSO) p2->t1 s1 Add B-cell stimulus (e.g., anti-IgM, anti-CD40L, IL-4) t1->s1 i1 Incubate for 48-72 hours s1->i1 a1 Add proliferation reagent (e.g., [3H]-thymidine, CFSE, or resazurin-based reagents) i1->a1 a2 Measure proliferation (scintillation counting, flow cytometry, or fluorescence/absorbance) a1->a2

Caption: Workflow for assessing B-cell proliferation with SKI-O-703.

Detailed Protocol:

  • Cell Preparation: Isolate primary B-cells from peripheral blood or spleen, or use a suitable B-cell line (e.g., Ramos). Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plating: Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Inhibitor Preparation: Prepare serial dilutions of SKI-O-703 in complete medium at 2x the final desired concentration. Also, prepare a 2x vehicle control (DMSO).

  • Treatment: Add 50 µL of the 2x SKI-O-703 dilutions or vehicle control to the appropriate wells. Pre-incubate for 1-2 hours at 37°C.

  • Stimulation: Prepare a 4x stimulation cocktail (e.g., anti-IgM, anti-CD40L, and IL-4). Add 50 µL to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Pulse cells with 1 µCi of [3H]-thymidine for the final 12-18 hours of incubation. Harvest cells onto filter mats and measure radioactivity using a scintillation counter.

    • CFSE Staining: Prior to plating, label cells with CFSE. After incubation, analyze CFSE dilution by flow cytometry.

    • Metabolic Assays (e.g., Resazurin): Add a resazurin-based reagent (e.g., alamarBlue) for the final 4-6 hours of incubation and measure fluorescence according to the manufacturer's instructions.

Western Blot for Phospho-SYK

This protocol is for detecting the phosphorylation status of SYK at its activating tyrosine residues (Y525/526) following B-cell stimulation and treatment with SKI-O-703.

Workflow for Phospho-SYK Western Blot

G cluster_prep Cell Preparation & Treatment cluster_stim Stimulation cluster_lysis Cell Lysis cluster_wb Western Blotting p1 Starve cells in serum-free medium p2 Pre-treat with SKI-O-703 or vehicle p1->p2 s1 Stimulate with anti-IgM for a short duration (e.g., 5-15 minutes) p2->s1 l1 Lyse cells on ice with RIPA buffer containing phosphatase and protease inhibitors s1->l1 w1 Determine protein concentration (BCA assay) l1->w1 w2 Perform SDS-PAGE and transfer to PVDF membrane w1->w2 w3 Block membrane and probe with primary antibodies (anti-pSYK Y525/526 and anti-total SYK) w2->w3 w4 Incubate with HRP-conjugated secondary antibody w3->w4 w5 Detect with ECL substrate and image w4->w5

Caption: Workflow for Western blot analysis of SYK phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment: Culture B-cells (e.g., Ramos) to the desired density. Starve cells in serum-free medium for 2-4 hours. Pre-treat with SKI-O-703 or vehicle for 1-2 hours.

  • Stimulation: Stimulate cells with anti-IgM (e.g., 10 µg/mL) for 5-15 minutes at 37°C.

  • Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for phospho-SYK (Y525/526) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total SYK and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and specific inhibition of phosphorylation.

Troubleshooting Guide

Issue 1: No or weak inhibition of B-cell proliferation/activation by SKI-O-703.

Possible Cause Troubleshooting Step
Incorrect SKI-O-703 concentration Verify the concentration of your stock solution. Perform a dose-response curve over a wider range (e.g., 1 nM to 50 µM) to determine the optimal inhibitory concentration for your specific cell line and conditions.
Degraded SKI-O-703 Ensure proper storage of the compound (-20°C or -80°C). Prepare fresh dilutions from the stock solution for each experiment.
Suboptimal cell stimulation Confirm that your B-cell stimulus (e.g., anti-IgM) is potent and used at an optimal concentration. Run a positive control for stimulation without the inhibitor.
Cell type is resistant Some cell lines may have mutations downstream of SYK that bypass the need for its activity. Consider using a different cell line known to be sensitive to SYK inhibition (e.g., Ramos).
High cell density High cell numbers can sometimes overcome the inhibitory effect. Try seeding fewer cells per well.

Issue 2: High background or off-target effects observed.

Possible Cause Troubleshooting Step
High DMSO concentration Ensure the final DMSO concentration is low (≤ 0.1%) and consistent across all wells, including controls.
SKI-O-703 concentration is too high High concentrations of the inhibitor may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Cell stress Ensure cells are healthy and not stressed before starting the experiment. Check for signs of contamination.
Non-specific antibody binding (Western Blot) Increase the stringency of your washes. Optimize the concentration of your primary and secondary antibodies. Use a high-quality blocking buffer.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in cell passage number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and functional changes.
Inconsistent incubation times Adhere strictly to the optimized incubation times for inhibitor treatment and cell stimulation.
Reagent variability Use the same lot of reagents (e.g., FBS, antibodies, cytokines) for a set of comparative experiments.
Pipetting errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.

Signaling Pathway Diagram

The following diagram illustrates the central role of SYK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by SKI-O-703.

B-Cell Receptor (BCR) Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR BCR CD79ab CD79a/b (ITAMs) BCR->CD79ab 2. Receptor Clustering SYK SYK CD79ab->SYK 4. SYK Recruitment & Activation Lyn Lyn Lyn->CD79ab 3. ITAM Phosphorylation BTK BTK SYK->BTK 5. Downstream Signaling PLCg2 PLCγ2 SYK->PLCg2 5. Downstream Signaling PI3K PI3K SYK->PI3K 5. Downstream Signaling Vav Vav SYK->Vav 5. Downstream Signaling BLNK BLNK SYK->BLNK 5. Downstream Signaling SKI_O_703 SKI-O-703 SKI_O_703->SYK Inhibition Proliferation Proliferation BTK->Proliferation 6. Cellular Responses Survival Survival BTK->Survival 6. Cellular Responses Differentiation Differentiation BTK->Differentiation 6. Cellular Responses Activation Activation BTK->Activation 6. Cellular Responses PLCg2->Proliferation 6. Cellular Responses PLCg2->Survival 6. Cellular Responses PLCg2->Differentiation 6. Cellular Responses PLCg2->Activation 6. Cellular Responses PI3K->Proliferation 6. Cellular Responses PI3K->Survival 6. Cellular Responses PI3K->Differentiation 6. Cellular Responses PI3K->Activation 6. Cellular Responses Vav->Proliferation 6. Cellular Responses Vav->Survival 6. Cellular Responses Vav->Differentiation 6. Cellular Responses Vav->Activation 6. Cellular Responses BLNK->Proliferation 6. Cellular Responses BLNK->Survival 6. Cellular Responses BLNK->Differentiation 6. Cellular Responses BLNK->Activation 6. Cellular Responses Antigen Antigen Antigen->BCR 1. Antigen Binding

Caption: SKI-O-703 inhibits SYK, a key kinase in BCR signaling.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects associated with Cevidoplenib Dimesylate (formerly SKI-O-703) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical experiments.

I. Troubleshooting Guides

This section offers systematic approaches to identifying and managing common side effects observed during the administration of this compound in animal models.

Elevated Liver Enzymes

Question: We have observed a significant elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our rodent models following treatment with this compound. How should we manage this?

Answer:

Elevated liver enzymes are a potential side effect of many kinase inhibitors. A systematic approach is crucial to determine the cause and implement appropriate management strategies.

Immediate Actions:

  • Confirm the Findings: Repeat the liver function tests to rule out any sample handling or laboratory error.

  • Review Dosing and Administration: Verify the correct dose was administered and that there were no errors in vehicle preparation or administration route.

  • Assess Clinical Signs: Observe the animals for any clinical signs of hepatotoxicity, such as lethargy, anorexia, weight loss, or jaundice.

Troubleshooting and Management Workflow:

G observe Elevated Liver Enzymes Observed confirm Confirm with Repeat LFTs observe->confirm review_dose Review Dosing Protocol confirm->review_dose assess_signs Assess Clinical Signs review_dose->assess_signs mild Mild Elevation (<3x ULN) No Clinical Signs assess_signs->mild Decision Point moderate Moderate Elevation (3-5x ULN) or Mild Clinical Signs assess_signs->moderate Decision Point severe Severe Elevation (>5x ULN) or Significant Clinical Signs assess_signs->severe Decision Point continue_monitoring Continue Dosing Increase Monitoring Frequency mild->continue_monitoring dose_reduction Consider Dose Reduction (e.g., by 25-50%) moderate->dose_reduction discontinue Discontinue Dosing severe->discontinue supportive_care Initiate Supportive Care dose_reduction->supportive_care discontinue->supportive_care necropsy Consider Necropsy and Histopathology discontinue->necropsy

Caption: Workflow for Managing Elevated Liver Enzymes.

Experimental Protocol: Liver Function Monitoring

  • Animal Models: Male and female Sprague-Dawley rats and C57BL/6 mice.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose) and at regular intervals during the study (e.g., weekly).

  • Parameters to Measure:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Total bilirubin

  • Methodology: Use a certified veterinary clinical chemistry analyzer for biochemical analysis.

Quantitative Data: Illustrative Dose-Response for ALT Elevation in Rats (4-week study)

Dose Group (mg/kg/day)Vehicle Control10 mg/kg30 mg/kg100 mg/kg
Mean ALT (U/L) at Week 4 45 ± 865 ± 12150 ± 35450 ± 90
Incidence of >3x ULN Elevation 0%10%40%80%

ULN: Upper Limit of Normal. Data are presented as mean ± standard deviation and are for illustrative purposes.

Gastrointestinal Disturbances (Diarrhea and Nausea)

Question: Our animals are experiencing diarrhea and show signs of nausea (e.g., pica, food aversion) after oral administration of this compound. What are the recommended management strategies?

Answer:

Gastrointestinal (GI) side effects are commonly reported with orally administered kinase inhibitors. Management focuses on supportive care and, if necessary, dose modification.

Immediate Actions:

  • Assess Severity: Characterize the diarrhea (e.g., mild, moderate, severe; watery, loose stools) and signs of nausea.

  • Monitor Hydration Status: Check for signs of dehydration, such as skin tenting and reduced urine output.

  • Ensure Access to Water and Palatable Food: Provide easy access to fresh water and a highly palatable diet to encourage intake.

Troubleshooting and Management Workflow:

G observe GI Disturbances Observed (Diarrhea, Nausea) assess_severity Assess Severity and Hydration observe->assess_severity mild Mild, Transient Symptoms assess_severity->mild Decision Point moderate Moderate, Persistent Symptoms assess_severity->moderate Decision Point severe Severe Symptoms Dehydration, >10% Weight Loss assess_severity->severe Decision Point supportive_care_mild Supportive Care: Hydration, Palatable Diet mild->supportive_care_mild supportive_care_mod Supportive Care + Consider Dose Interruption (1-2 days) moderate->supportive_care_mod antiemetic Consider Antiemetic (e.g., Maropitant) moderate->antiemetic discontinue Discontinue Dosing severe->discontinue fluid_therapy Subcutaneous or IV Fluids severe->fluid_therapy

Caption: Workflow for Managing Gastrointestinal Disturbances.

Experimental Protocol: Management of Diarrhea

  • Animal Models: Beagle dogs and cynomolgus monkeys are often used for GI tolerability studies.

  • Supportive Care:

    • Hydration: Ensure ad libitum access to water. For moderate to severe cases, administer subcutaneous or intravenous fluids (e.g., Lactated Ringer's solution) as per veterinary guidance.

    • Diet: Provide a bland, easily digestible diet.

  • Symptomatic Treatment: The use of anti-diarrheal agents should be carefully considered and discussed with a veterinarian, as it may mask worsening toxicity.

Quantitative Data: Illustrative Incidence of Diarrhea in Beagle Dogs (28-day study)

Dose Group (mg/kg/day)Vehicle Control5 mg/kg15 mg/kg50 mg/kg
Incidence of Diarrhea (any grade) 0%25%65%100%
Incidence of Grade 3-4 Diarrhea 0%0%15%50%

Data are illustrative and represent the percentage of animals experiencing the side effect.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to potential side effects?

A1: this compound is a selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical component of the signaling pathway for various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors on macrophages and mast cells.[2][3] By inhibiting Syk, Cevidoplenib can modulate the immune response, which is beneficial in autoimmune diseases. However, off-target inhibition of other kinases or potent on-target effects could lead to side effects. For example, effects on gut mucosal immunity or off-target effects on kinases involved in cellular proliferation in the GI tract could contribute to diarrhea.

Syk Signaling Pathway Inhibition by this compound

G cluster_0 Cell Membrane BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activates FcR Fc Receptor FcR->Syk Activates Downstream Downstream Signaling (e.g., PLCγ2, Vav, PI3K) Syk->Downstream Cevidoplenib Cevidoplenib Dimesylate Cevidoplenib->Syk Inhibits Response Cellular Response (Activation, Proliferation, Cytokine Release) Downstream->Response

Caption: Inhibition of the Syk Signaling Pathway by this compound.

Q2: Are there any other potential side effects we should monitor for in our animal studies?

A2: Based on clinical trial data for Cevidoplenib and other Syk inhibitors like fostamatinib, researchers should also monitor for:

  • Hypertension: Regularly measure blood pressure, especially in non-rodent models like dogs or non-human primates.

  • Neutropenia: Perform complete blood counts (CBCs) to monitor for decreases in neutrophil counts.

  • Rash: Conduct daily clinical observations for any skin abnormalities.

Q3: How should we establish the Maximum Tolerated Dose (MTD) in our animal models?

A3: The MTD is typically determined in a dose-range finding study. This involves administering escalating doses of this compound to small groups of animals. The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs, or mortality).

Experimental Protocol: Dose-Range Finding Study

  • Animal Models: Typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog) species.

  • Dose Escalation: Start with a low dose and escalate in subsequent cohorts. A common approach is to use a modified Fibonacci sequence for dose escalation.

  • Endpoints:

    • Clinical observations (daily)

    • Body weight (at least twice weekly)

    • Food consumption (weekly)

    • Clinical pathology (hematology and clinical chemistry) at termination.

    • Gross pathology at termination.

Q4: Can we co-administer supportive care medications with this compound?

A4: Yes, supportive care medications can be administered, but their potential to interact with this compound should be considered. For example, when using an antiemetic, choose one with a well-characterized safety profile and low potential for drug-drug interactions. Always document the use of any concurrent medications in the study records. Consult with a veterinarian for appropriate supportive care protocols.

Disclaimer: This guide is intended for informational purposes for preclinical research settings and should not be considered a substitute for professional veterinary advice. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Technical Support Center: Enhancing the Oral Bioavailability of SKI-O-703 (Cevidoplenib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of SKI-O-703 (cevidoplenib), a selective spleen tyrosine kinase (Syk) inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during the pre-formulation and formulation development of SKI-O-703.

Issue Potential Cause Recommended Action
Low in vitro dissolution rate Poor aqueous solubility of the free base form (SKI-O-592). Although SKI-O-703 is a mesylate salt with improved solubility, dissolution can still be a limiting factor.[1]Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area available for dissolution. ∙ Amorphous Solid Dispersion (ASD): Co-process SKI-O-703 with a polymer to create an amorphous solid dispersion, which can enhance aqueous solubility and dissolution rate.[2][3] ∙ Lipid-Based Formulations: Formulate SKI-O-703 in a self-emulsifying drug delivery system (SEDDS) or other lipid-based systems to improve solubilization in the gastrointestinal tract.[4]
High variability in oral absorption in animal models pH-dependent solubility, food effects, or inherent permeability limitations. Many tyrosine kinase inhibitors exhibit pH-dependent solubility.[2][3]pH-independent Formulations: Develop formulations, such as amorphous solid dispersions, that are less susceptible to variations in gastrointestinal pH.[2] ∙ Permeability Enhancement: Investigate the use of permeation enhancers, although this should be approached with caution due to potential toxicity. ∙ Controlled Release Formulations: Develop a formulation that releases the drug at a specific site in the gastrointestinal tract to maximize absorption.
Poor dose proportionality in pharmacokinetic studies Saturation of absorption mechanisms at higher doses, potentially due to low solubility.Formulation Optimization: Re-evaluate the formulation strategy to ensure it provides adequate solubilization across the intended dose range. A more robust formulation like an ASD or a lipid-based system may be required.[2][5] ∙ Dose Fractionation: Consider splitting the dose to avoid saturating absorption pathways.
Chemical instability in formulation Degradation of the active pharmaceutical ingredient (API) due to excipient incompatibility or processing conditions.Excipient Compatibility Studies: Conduct thorough compatibility studies with a range of commonly used pharmaceutical excipients. ∙ Process Parameter Optimization: Carefully control temperature, moisture, and shear forces during manufacturing processes like hot-melt extrusion for ASDs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SKI-O-703 and how does it relate to its therapeutic effect?

A1: SKI-O-703, also known as cevidoplenib, is an orally available inhibitor of spleen tyrosine kinase (Syk).[6][7] Syk is a key enzyme in the signaling pathways of various immune cells.[] By inhibiting Syk, SKI-O-703 can block B-cell receptor (BCR) and Fc receptor-mediated signaling, which are crucial for the activation of B cells, macrophages, neutrophils, and mast cells.[1][6] This mechanism makes it a promising therapeutic agent for autoimmune diseases like rheumatoid arthritis and immune thrombocytopenia (ITP).[9]

Q2: SKI-O-703 is described as an orally bioavailable salt form of SKI-O-592. What does this imply for formulation development?

A2: The fact that SKI-O-703 is a mesylate salt of SKI-O-592 suggests that the initial challenge was likely the poor aqueous solubility of the free base.[1] Salt formation is a common strategy to improve the solubility and dissolution rate of a drug. While this is a significant first step, it does not guarantee optimal oral bioavailability. Further formulation strategies may be necessary to overcome other potential barriers, such as pH-dependent solubility or permeability issues.

Q3: What is the likely Biopharmaceutics Classification System (BCS) class of SKI-O-703 and how does this guide formulation strategy?

A3: While the exact BCS class of SKI-O-703 is not publicly available, many tyrosine kinase inhibitors are classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5] Given that SKI-O-703 is a salt form developed to improve solubility, it is plausible that the parent compound has low solubility. Assuming it falls into BCS Class II or IV, the primary focus for enhancing oral bioavailability would be to improve its solubility and dissolution rate in the gastrointestinal fluids.[5]

Q4: What are the most promising advanced formulation strategies to further enhance the oral bioavailability of SKI-O-703?

A4: For a compound that is likely a BCS Class II or IV drug, the following advanced formulation strategies are recommended:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective method for improving the solubility of poorly water-soluble drugs.[2] By dispersing the drug in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly reduced.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[4]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase the surface area for dissolution, leading to a faster dissolution rate.

Q5: Are there any specific excipients that should be considered or avoided when formulating SKI-O-703?

A5: The choice of excipients will depend on the selected formulation strategy. For ASDs, polymers such as povidone (PVP), copovidone (PVP-VA), and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are commonly used. For LBDDS, a combination of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®) would be necessary. It is crucial to conduct thorough excipient compatibility studies to ensure the stability of SKI-O-703.

Experimental Protocols

Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of SKI-O-703 to enhance its solubility and dissolution rate.

Materials:

  • SKI-O-703

  • Polymer (e.g., copovidone)

  • Plasticizer (optional, e.g., triethyl citrate)

  • Hot-melt extruder with a twin-screw setup

  • Milling equipment

  • Dissolution testing apparatus

Methodology:

  • Premixing: Accurately weigh SKI-O-703 and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio). Blend the powders thoroughly in a V-blender or a similar device for 15 minutes.

  • Extrusion: Set the temperature profile of the hot-melt extruder barrel zones to gradually increase, ensuring the final zone is above the glass transition temperature of the polymer and the melting point of the drug-polymer mixture.

  • Feeding: Feed the powder blend into the extruder at a constant rate. The screw speed should be optimized to ensure proper mixing and residence time.

  • Extrudate Collection: Collect the transparent or translucent extrudate from the die.

  • Milling and Sieving: Allow the extrudate to cool and become brittle. Mill the extrudate into a fine powder using a suitable mill (e.g., a ball mill or a jet mill). Sieve the powder to obtain a uniform particle size distribution.

  • Characterization:

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution: Perform dissolution testing in relevant media (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the crystalline drug.

Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate SKI-O-703 in a lipid-based system to improve its solubilization and oral absorption.

Materials:

  • SKI-O-703

  • Oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP)

  • Vials

  • Magnetic stirrer

Methodology:

  • Solubility Screening: Determine the solubility of SKI-O-703 in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C and stir gently until a homogenous mixture is obtained.

    • Add the pre-weighed SKI-O-703 to the mixture and stir until it is completely dissolved.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nano- or microemulsion.

    • Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

    • In Vitro Dissolution and Drug Release: Perform dissolution testing using a dialysis membrane method to assess the drug release from the SEDDS formulation in simulated gastrointestinal fluids.

Visualizations

SKI_O_703_Signaling_Pathway cluster_receptor Immune Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation FcR Fc Receptor (FcR) FcR->Syk Activation Downstream Downstream Signaling Cascade Syk->Downstream Gene Gene Transcription Downstream->Gene Cellular Responses\n(e.g., Proliferation, Cytokine Release) Cellular Responses (e.g., Proliferation, Cytokine Release) Gene->Cellular Responses\n(e.g., Proliferation, Cytokine Release) SKI_O_703 SKI-O-703 (Cevidoplenib) SKI_O_703->Syk Inhibition

Caption: Signaling pathway of Syk and the inhibitory action of SKI-O-703.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation cluster_goal Goal Poor_Sol Poor Aqueous Solubility of API Salt Salt Formation (SKI-O-703) Poor_Sol->Salt Particle Particle Size Reduction Salt->Particle ASD Amorphous Solid Dispersion (ASD) Salt->ASD Lipid Lipid-Based Formulations (LBDDS) Salt->Lipid Dissolution In Vitro Dissolution Particle->Dissolution ASD->Dissolution Lipid->Dissolution PK In Vivo Pharmacokinetics Dissolution->PK Improved_Bio Improved Oral Bioavailability PK->Improved_Bio

Caption: Workflow for enhancing the oral bioavailability of SKI-O-703.

References

Technical Support Center: Cevidoplenib Dimesylate Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Cevidoplenib Dimesylate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during stability and forced degradation studies.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study of this compound. How can I identify if these are degradation products?

A1: Unexpected peaks in your chromatogram can arise from various sources, including the drug substance, impurities, or the degradation of excipients if you are analyzing a formulation. To determine if these peaks are true degradation products of this compound, consider the following steps:

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) or a similar peak purity analysis tool to assess the spectral homogeneity of the main this compound peak and the new peaks.[1] Co-elution with impurities can be identified through this method.

  • Control Samples: Analyze control samples (e.g., placebo formulation, vehicle without the active pharmaceutical ingredient (API)) that have been subjected to the same stress conditions. This will help you identify peaks originating from excipients or the solvent.

  • Mass Spectrometry (MS) Analysis: Couple your liquid chromatography system with a mass spectrometer (LC-MS) to obtain mass information for the unexpected peaks.[2][3] By comparing the mass-to-charge ratio (m/z) of these peaks with that of the parent drug, you can propose potential degradation pathways such as hydrolysis, oxidation, or photolysis.[3]

  • Systematic Approach: Follow a systematic approach as outlined in ICH Q1A (R2) guidelines for forced degradation studies.[1][2] This involves subjecting the drug substance to various stress conditions like acid, base, oxidation, heat, and light to systematically induce and identify degradation products.[1][2][3]

Q2: My stability study results for this compound are inconsistent across different batches. What could be the cause?

A2: Inconsistent stability results can be attributed to several factors. A thorough investigation should include:

  • Batch-to-Batch Variability: Analyze the impurity profile of the different batches of this compound before initiating the stability study. Pre-existing impurities could act as catalysts or participate in degradation reactions.

  • Method Validation: Ensure that the analytical method used is validated and demonstrated to be stability-indicating.[4] A robust method will be able to separate the API from its degradation products and any potential impurities.[4]

  • Storage Conditions: Verify that the storage conditions (temperature, humidity, light exposure) for all batches have been accurately controlled and monitored throughout the study, as recommended by ICH guidelines.[5]

  • Sample Handling: Inconsistencies in sample preparation and handling can introduce variability. Ensure that standard operating procedures (SOPs) are strictly followed.

Q3: I am not observing any degradation of this compound under my current forced degradation conditions. What should I do?

A3: If you do not observe any degradation, it's possible that the stress conditions are not stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic degradation, you can increase the concentration of the acid or base.[6] For oxidative degradation, a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) can be used.[7]

  • Elevate Temperature: Increasing the temperature can accelerate degradation reactions.[2] However, be mindful that excessively high temperatures might lead to unrealistic degradation pathways not relevant to normal storage conditions.

  • Extend Exposure Time: Prolonging the duration of exposure to the stressor can also induce degradation.[8]

  • Photostability: Ensure adequate light exposure as per ICH Q1B guidelines for photostability testing.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for small molecule kinase inhibitors like this compound?

A1: While specific data for this compound is not publicly available, kinase inhibitors, like other pharmaceuticals, are susceptible to degradation through several common pathways under forced degradation conditions:

  • Hydrolysis: Cleavage of chemical bonds by water, often catalyzed by acidic or basic conditions.[3][6] This can affect functional groups like amides or esters.

  • Oxidation: Degradation initiated by oxidizing agents, such as peroxides, or atmospheric oxygen.[3][9] Electron-rich moieties in the molecule are often susceptible to oxidation.

  • Photolysis: Degradation caused by exposure to light, particularly UV radiation.[3][8] This can lead to the formation of photolytic degradation products.[8]

  • Thermal Degradation: Degradation induced by heat, which can accelerate other degradation processes or cause thermolytic decomposition.[3]

Q2: What are the essential components of a forced degradation study protocol for this compound?

A2: A comprehensive forced degradation study protocol, in line with ICH guidelines, should include the following elements:[1][2]

  • Objective: Clearly state the purpose of the study, which is typically to identify potential degradation products and pathways and to develop a stability-indicating analytical method.

  • Materials: Specify the source and batch number of the this compound drug substance and any other materials used.

  • Stress Conditions: Detail the specific stress conditions to be applied, including:

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., Solid drug substance at 80°C for 48 hours.

    • Photostability: e.g., Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analytical Method: Describe the analytical method to be used, which should be a validated, stability-indicating method, typically HPLC with UV and/or MS detection.[10][11]

  • Reporting: Outline how the results will be reported, including chromatograms, peak tables, and proposed degradation pathways.

Q3: How can I quantify the degradation of this compound and the formation of its degradation products?

A3: Quantification is typically performed using a validated stability-indicating HPLC method with a suitable detector (e.g., UV-Vis or PDA). The general steps are:

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is linear, accurate, precise, specific, and robust.[3]

  • Reference Standards: If available, use reference standards of the degradation products for direct quantification.

  • Relative Response Factors (RRFs): If reference standards for degradation products are not available, their concentration can be estimated by assuming a response factor of 1.0 relative to the parent compound, or by determining the RRF using techniques like LC-MS.

  • Calculation: The percentage of degradation and the amount of each degradation product can be calculated based on the peak areas from the chromatograms.

Data Presentation

Table 1: Example Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP) Retention Time (min)
0.1 M HCl (60°C, 24h)15.22DP1: 8.5
0.1 M NaOH (60°C, 24h)25.83DP2: 7.2, DP3: 9.1
3% H₂O₂ (RT, 24h)8.51DP4: 10.3
Thermal (80°C, 48h)2.11DP5: 6.8
Photolytic12.42DP6: 11.5

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation by Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water).

  • For acidic hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

  • For basic hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points, withdraw aliquots, neutralize them (for acid hydrolysis, use a base like NaOH; for base hydrolysis, use an acid like HCl), and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Cevidoplenib This compound DP1 Degradation Product 1 (e.g., Amide Cleavage) Cevidoplenib->DP1 Acid/Base DP2 Degradation Product 2 (e.g., Ether Cleavage) Cevidoplenib->DP2 Acid/Base DP3 Degradation Product 3 (e.g., N-Oxide) Cevidoplenib->DP3 H2O2 DP4 Degradation Product 4 (e.g., Ring Opening) Cevidoplenib->DP4 UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: this compound Drug Substance stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis HPLC-UV/PDA Analysis stress->analysis identification LC-MS/MS Analysis for Degradant Identification analysis->identification pathway Elucidation of Degradation Pathways identification->pathway finish End: Stability-Indicating Method Development pathway->finish

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Overcoming Resistance to Cevidoplenib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cevidoplenib Dimesylate in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, dendritic cells, neutrophils, and macrophages.[2][3] By inhibiting Syk, Cevidoplenib blocks downstream signaling pathways that lead to immune cell activation, autoantibody production, and inflammatory responses.[1][2][4]

Q2: My cells have developed resistance to this compound. What are the potential molecular mechanisms?

While specific resistance mechanisms to Cevidoplenib are still under investigation, resistance to kinase inhibitors often involves the activation of bypass signaling pathways. A likely mechanism of acquired resistance to Syk inhibitors, including Cevidoplenib, is the activation of the RAS/MAPK/ERK signaling pathway.[5] This pathway can compensate for the inhibition of Syk signaling, promoting cell survival and proliferation. Other potential, though less specific to Syk inhibitors, mechanisms could include drug efflux pumps or mutations in the Syk kinase domain.[6][7]

Q3: How can I experimentally verify if the RAS/MAPK/ERK pathway is activated in my resistant cell lines?

To determine if the RAS/MAPK/ERK pathway is activated in your Cevidoplenib-resistant cell lines, you can perform a Western blot analysis. This technique will allow you to compare the phosphorylation status of key proteins in this pathway, such as MEK and ERK, between your resistant cells and the parental (sensitive) cells. Increased phosphorylation of MEK (p-MEK) and ERK (p-ERK) in the resistant cells would indicate pathway activation.

Q4: What strategies can I employ to overcome this compound resistance in my cell lines?

A primary strategy to overcome resistance is the use of synergistic drug combinations.[8][9] If resistance is mediated by the activation of the RAS/MAPK/ERK pathway, combining Cevidoplenib with a MEK inhibitor is a rational approach.[5] This dual blockade targets both the primary signaling pathway (Syk) and the escape pathway (RAS/MAPK/ERK), potentially re-sensitizing the cells to treatment. Another reported strategy for Syk inhibitors is the combination with TNF blockade in the context of inflammatory diseases.[4]

Troubleshooting Guides

Problem: Decreased sensitivity to this compound (Increased IC50)

If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of Cevidoplenib in your cell line over time, it is indicative of acquired resistance.

Illustrative Data of Acquired Resistance:

Cell LineTreatmentIC50 (nM)Fold Change
Parental Cell LineCevidoplenib50-
Resistant SubcloneCevidoplenib150030x

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50 compared to the parental cell line.

  • Investigate RAS/MAPK/ERK Pathway Activation:

    • Culture both parental and resistant cells.

    • Lyse the cells and perform a Western blot to probe for total and phosphorylated levels of MEK and ERK.

    • An increased ratio of p-MEK/total MEK and p-ERK/total ERK in resistant cells suggests pathway activation.

  • Evaluate Synergistic Combinations:

    • Treat the resistant cells with a combination of Cevidoplenib and a MEK inhibitor (e.g., Trametinib, Selumetinib).

    • Perform a cell viability assay to determine if the combination restores sensitivity.

    • Calculate the Combination Index (CI) to assess for synergy (CI < 1 indicates synergy).

Illustrative Synergy Data (Resistant Cell Line):

TreatmentIC50 (nM)Combination Index (CI)
Cevidoplenib1500-
MEK Inhibitor200-
Cevidoplenib + MEK Inhibitor75 (Cevidoplenib) + 10 (MEK Inhibitor)< 1

Experimental Protocols

Western Blot for Phospho-ERK and Phospho-MEK
  • Cell Lysis:

    • Wash parental and resistant cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against p-ERK, total ERK, p-MEK, and total MEK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Use an ECL substrate to visualize protein bands.

Cell Viability Assay for Synergy
  • Cell Seeding:

    • Seed resistant cells in a 96-well plate.

  • Drug Treatment:

    • Treat cells with a dose matrix of Cevidoplenib and a MEK inhibitor, both alone and in combination.

  • Incubation:

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add MTT or CellTiter-Glo reagent and measure absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate IC50 values for each drug alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI).

Visualizations

Syk_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk FcR Fc Receptor (FcR) FcR->Syk Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Activation Cellular Activation (Proliferation, Cytokine Release) Downstream->Activation Cevidoplenib Cevidoplenib Cevidoplenib->Syk

Caption: Simplified Syk signaling pathway and the inhibitory action of Cevidoplenib.

Resistance_Pathway cluster_bypass Bypass Pathway Activation Syk Syk Proliferation Cell Proliferation and Survival Syk->Proliferation Cevidoplenib Cevidoplenib Cevidoplenib->Syk RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Activation of the RAS/MAPK/ERK pathway as a bypass mechanism to overcome Syk inhibition.

Experimental_Workflow Start Observe Decreased Sensitivity to Cevidoplenib (Increased IC50) WesternBlot Perform Western Blot for p-MEK and p-ERK Start->WesternBlot PathwayActivated Is RAS/MAPK/ERK Pathway Activated? WesternBlot->PathwayActivated CombinationAssay Test Combination of Cevidoplenib and MEK Inhibitor PathwayActivated->CombinationAssay Yes OtherMechanisms Investigate Other Resistance Mechanisms PathwayActivated->OtherMechanisms No SynergyAnalysis Analyze for Synergy (e.g., Combination Index) CombinationAssay->SynergyAnalysis

Caption: Experimental workflow for investigating and overcoming Cevidoplenib resistance.

References

Interpreting unexpected results with Cevidoplenib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cevidoplenib Dimesylate. It is designed to help interpret unexpected results and refine experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is an orally available, selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[2] It is essential for transducing signals downstream of immunoreceptors like the B-cell receptor (BCR) and Fc receptors (FcR) on cells including B-cells, macrophages, neutrophils, and mast cells.[2][3]

Q2: I am not observing the expected inhibition of T-cell receptor (TCR) signaling. Is the compound not working?

A2: This is a common and important observation. Cevidoplenib's primary target is Syk, which is central to BCR and FcR signaling but is considered to be relatively inert in T-cells.[3] Therefore, it is not expected to be a potent inhibitor of TCR-mediated activation, which relies on a different set of kinases, primarily Lck, Fyn, and ZAP-70. If your experiment is designed to measure TCR signaling, you may not see a strong inhibitory effect. For direct inhibition of TCR signaling, a specific inhibitor of a kinase like Interleukin-2-inducible T-cell kinase (ITK) would be more appropriate.[4]

Q3: My IC50 value for Cevidoplenib is significantly different from a previously published value. What could be the cause?

A3: IC50 values are highly dependent on experimental context. Several factors can lead to variability:

  • Cell Line Differences: Different cell lines can have varying levels of Syk expression, pathway dependencies, or drug transporter expression, leading to different IC50 values.[5]

  • Assay Duration: The length of time cells are exposed to the compound can alter the apparent IC50. A 72-hour incubation may yield a lower IC50 than a 24-hour incubation.[6]

  • Endpoint Measurement: The method used to measure cell viability or inhibition (e.g., MTT, CellTiter-Glo, direct cell counting) can produce different results.[6]

  • Compound Solubility: this compound is soluble in DMSO.[1] Using fresh, high-quality DMSO is critical, as moisture absorption can reduce solubility and affect the active concentration.

Q4: I am observing a paradoxical increase in a specific cytokine or signaling marker after treatment. Is this possible?

A4: Yes, this is a known phenomenon with kinase inhibitors.[7][8] Paradoxical pathway activation can occur due to several mechanisms:

  • Feedback Loop Disruption: Inhibiting one part of a signaling network can disrupt negative feedback loops, leading to the hyperactivation of a parallel or upstream pathway.

  • Off-Target Effects: While Cevidoplenib is selective for Syk, like many kinase inhibitors, it may have low-affinity interactions with other kinases that could produce unexpected effects at higher concentrations.[7][9]

  • Retroactivity: Perturbations downstream in a signaling cascade can sometimes propagate a signal "backwards" to an upstream component without explicit feedback, a phenomenon known as retroactivity.[8] For example, studies with an ITK inhibitor in a murine asthma model surprisingly showed an increase in Th2-related cytokines rather than the expected reduction in inflammation.[10]

Troubleshooting Guides

Problem 1: Higher-Than-Expected IC50 or No Apparent Effect
Potential Cause Recommended Action
Incorrect Cell Type Confirm that your cell model (e.g., B-cells, macrophages) relies on Syk signaling for the measured endpoint. T-cells, for instance, are largely Syk-independent and will be refractory to Cevidoplenib's primary effect.[3]
Compound Degradation/Solubility Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] Perform a dose-response curve extending to higher concentrations to confirm compound activity.
Assay Readout Timing The inhibitory effect may be time-dependent. Try extending the incubation period (e.g., from 24h to 48h or 72h) to see if a stronger effect emerges.[6]
Cell Density High cell density can deplete the compound from the media or alter cell signaling. Optimize cell seeding density for your specific assay plate format (e.g., 96-well, 384-well).
Problem 2: Paradoxical Increase in a Signaling Readout
Potential Cause Recommended Action
Feedback Loop Disruption Investigate key parallel signaling pathways. Use a phosphoprotein array or targeted Western blots to check the activation status of other kinases (e.g., Src family kinases, AKT, ERK) at various time points post-treatment.
Concentration-Dependent Effect Perform a wide dose-response curve. Paradoxical effects are often observed within a specific concentration window. The effect may disappear at higher or lower concentrations.
Off-Target Activity If possible, compare results with another structurally different Syk inhibitor. If the paradoxical effect is unique to Cevidoplenib, it may suggest an off-target mechanism.
Cellular Context The effect may be specific to the cell line or stimulation conditions. Verify the finding in a different cell model or using a different stimulus (e.g., anti-IgM vs. immune complexes).

Quantitative Data Summary

Quantitative results can be highly context-dependent. The tables below provide examples of clinical data for Cevidoplenib and illustrate the experimental variability of IC50 values.

Table 1: Platelet Response in Phase 2 ITP Clinical Trial (12 Weeks) (Data summarized from a study in patients with persistent and chronic Immune Thrombocytopenia)

Treatment Group Primary Endpoint Met (Platelet Count ≥ 30,000/μL)Sustained Response (Platelets ≥ 50,000/μL for ≥4 of last 6 visits)
Cevidoplenib 400 mg (BID) 43.5%27.3%[11]
Cevidoplenib 200 mg (BID) 30.8%19.2%[11]
Placebo 16.7%0%[11]

Table 2: Illustrative Example of IC50 Variability (This table contains hypothetical data to illustrate how experimental parameters can influence IC50 values, based on principles from scientific literature)[5][6]

Cell Line Assay Duration Viability Readout Hypothetical IC50 (µM)
Ramos (B-cell Lymphoma)24 hoursMTT Assay1.5
Ramos (B-cell Lymphoma)72 hoursCellTiter-Glo0.6
U937 (Monocytic)72 hoursCellTiter-Glo0.9
Jurkat (T-cell Leukemia)72 hoursCellTiter-Glo> 20 (Inactive)

Experimental Protocols

Protocol: In Vitro Macrophage Phagocytosis Assay

This protocol provides a framework for assessing the effect of Cevidoplenib on FcγR-mediated phagocytosis, a Syk-dependent process.

1. Cell Preparation:

  • Culture a macrophage-like cell line (e.g., U937 or THP-1, differentiated with PMA) in RPMI-1640 with 10% FBS.

  • Plate the differentiated macrophages in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Create a serial dilution series (e.g., 10 µM to 1 nM final concentration) in culture media. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the old media from the cells and add 100 µL of the media containing the compound or vehicle.

  • Pre-incubate the cells for 1-2 hours at 37°C, 5% CO2.

3. Phagocytosis Induction:

  • Use fluorescently-labeled zymosan particles or latex beads opsonized with IgG as the phagocytic target.

  • Add the opsonized fluorescent particles to each well at a particle-to-cell ratio of approximately 10:1.

  • Incubate for 90 minutes at 37°C to allow for phagocytosis.

4. Measurement and Analysis:

  • Gently wash the wells twice with cold PBS to remove non-phagocytosed particles.

  • Add 100 µL of Trypan Blue solution for 2 minutes to quench the fluorescence of any remaining extracellular particles.

  • Wash twice more with cold PBS.

  • Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader.

  • Calculate the percent inhibition of phagocytosis relative to the vehicle control for each concentration of Cevidoplenib and plot a dose-response curve to determine the IC50.

Visualized Pathways and Workflows

Syk_Signaling_Pathway cluster_membrane Cell Membrane FcR Fc Receptor Syk_inactive Syk (Inactive) FcR->Syk_inactive Recruitment IgG IgG Immune Complex IgG->FcR Binding Syk_active Syk (Active) Syk_inactive->Syk_active Phosphorylation Downstream Downstream Signaling (e.g., PLCγ, VAV1) Syk_active->Downstream Cevidoplenib Cevidoplenib Cevidoplenib->Syk_active INHIBITION Response Cellular Response (Phagocytosis, Cytokine Release) Downstream->Response

Caption: Simplified Fc Receptor signaling pathway showing inhibition of Syk by Cevidoplenib.

IC50_Troubleshooting Start Unexpected Result: IC50 is too high or variable Check_Target Is the cell line Syk-dependent for this assay? Start->Check_Target Check_Compound Is the compound solubility and stability okay? Check_Target->Check_Compound Yes Action_Target Switch to a Syk-dependent cell line (e.g., B-cell, Macrophage) Check_Target->Action_Target No Check_Assay Are assay parameters (duration, density) optimal? Check_Compound->Check_Assay Yes Action_Compound Prepare fresh compound from anhydrous DMSO Check_Compound->Action_Compound No Action_Assay Optimize incubation time and cell seeding density Check_Assay->Action_Assay No End Re-run Experiment Check_Assay->End Yes Action_Target->End Action_Compound->End Action_Assay->End

Caption: Workflow for troubleshooting unexpected IC50 values in cell-based assays.

Caption: Model of paradoxical signaling due to disruption of negative feedback loops.

References

Validation & Comparative

A Preclinical Head-to-Head: Cevidoplenib Dimesylate vs. Fostamatinib in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide offers a comparative analysis of the preclinical data for two prominent spleen tyrosine kinase (Syk) inhibitors: Cevidoplenib Dimesylate and fostamatinib. By examining their mechanism of action, in vitro potency, and in vivo efficacy, this document provides a data-driven overview to inform further research and development in the context of immune-mediated diseases, particularly immune thrombocytopenia (ITP).

At the forefront of targeted therapies for autoimmune disorders, spleen tyrosine kinase (Syk) inhibitors have emerged as a promising class of drugs. Syk is a critical mediator of signal transduction downstream of various immune receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Its inhibition can effectively dampen the inflammatory cascade and autoantibody-mediated cellular destruction that characterize numerous autoimmune conditions. This guide focuses on a preclinical comparison of this compound, a novel and highly selective Syk inhibitor, and fostamatinib, the first-in-class Syk inhibitor approved for the treatment of chronic ITP.

Mechanism of Action: Targeting the Syk Signaling Pathway

Both this compound and fostamatinib function by inhibiting the activity of spleen tyrosine kinase (Syk). Fostamatinib is a prodrug that is rapidly converted in the gut to its active metabolite, R406.[1] Similarly, this compound is the orally bioavailable salt form of its active metabolite, SKI-O-592.[2]

Upon binding of an autoantibody-opsonized platelet to the Fcγ receptor on a macrophage, Syk is recruited and activated, initiating a signaling cascade that leads to phagocytosis and platelet destruction. By inhibiting Syk, both Cevidoplenib and fostamatinib block this pathological process.

cluster_macrophage Macrophage FcR Fcγ Receptor Syk Syk FcR->Syk Activates Downstream_Signaling Downstream Signaling (e.g., PLCγ, Vav, SLP-76) Syk->Downstream_Signaling Phosphorylates Phagocytosis Phagocytosis & Platelet Destruction Downstream_Signaling->Phagocytosis Autoantibody_Platelet Autoantibody-Coated Platelet Autoantibody_Platelet->FcR Binds to Inhibitor Cevidoplenib (SKI-O-592) Fostamatinib (R406) Inhibitor->Syk Inhibits

Syk Signaling Pathway in Macrophage-Mediated Platelet Destruction

In Vitro Kinase Inhibition

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic efficacy and safety profile. Preclinical studies have demonstrated that SKI-O-592, the active metabolite of Cevidoplenib, is a more potent and selective inhibitor of Syk compared to R406, the active metabolite of fostamatinib.

KinaseSKI-O-592 IC50 (nM)[2]R406 IC50 (nM)[1]
Syk 6.2 41
Jak21859-
Jak35807-
RET412-
KDR (VEGFR2)68747.3 (EC50)
FLT317833
FGFR116960-
FGFR35662-
Pyk2709-

Preclinical Efficacy in Immune Thrombocytopenia Models

Both Cevidoplenib and fostamatinib have demonstrated efficacy in preclinical animal models of immune-mediated thrombocytopenia. These models are crucial for evaluating the potential of therapeutic candidates to prevent platelet destruction.

While direct head-to-head in vivo studies are not publicly available, individual studies highlight the efficacy of each compound. Fostamatinib has been shown to reduce platelet destruction in a mouse model of passive ITP.[3] Although specific preclinical data on platelet counts for Cevidoplenib in an ITP model were not found in the reviewed literature, its efficacy has been demonstrated in murine models of other autoimmune diseases like lupus and arthritis, suggesting a broader anti-inflammatory and immunomodulatory potential.[4][5]

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

cluster_workflow HTRF Syk Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Syk enzyme - Biotinylated substrate (e.g., poly-GT) - ATP - Test compounds (Cevidoplenib/Fostamatinib) Start->Prepare_Reagents Incubate_1 Incubate Syk enzyme with test compound Prepare_Reagents->Incubate_1 Add_Substrate_ATP Add substrate and ATP to initiate kinase reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at room temperature Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop reaction with EDTA Incubate_2->Stop_Reaction Add_Detection Add HTRF detection reagents: - Europium-conjugated anti-phosphotyrosine Ab - Streptavidin-XL665 Stop_Reaction->Add_Detection Incubate_3 Incubate for signal development Add_Detection->Incubate_3 Read_Plate Read plate on HTRF-compatible reader (665 nm and 620 nm emission) Incubate_3->Read_Plate Analyze Analyze data to determine IC50 values Read_Plate->Analyze End End Analyze->End

Workflow for an In Vitro HTRF Syk Kinase Assay

Detailed Steps: [6][7]

  • Reagent Preparation: All reagents, including the Syk enzyme, biotinylated substrate, ATP, and test compounds, are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Compound Incubation: The Syk enzyme is pre-incubated with varying concentrations of the test compound (Cevidoplenib or fostamatinib active metabolites) in a microplate well.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate and ATP.

  • Reaction Incubation: The plate is incubated at room temperature to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by the addition of a buffer containing EDTA, which chelates the Mg2+ ions necessary for enzyme activity.

  • Detection Reagent Addition: HTRF detection reagents are added. These typically consist of a europium-conjugated anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.

  • Signal Development: The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Signal Measurement: The plate is read on a microplate reader capable of HTRF detection, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (europium reference signal). The ratio of these signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The data is analyzed using a suitable software to calculate the IC50 values for each compound.

In Vivo Passive Immune Thrombocytopenia (ITP) Mouse Model

This model is used to evaluate the in vivo efficacy of compounds in preventing antibody-mediated platelet destruction.

cluster_workflow Passive ITP Mouse Model Workflow Start Start Acclimatize Acclimatize mice (e.g., BALB/c) Start->Acclimatize Baseline_Blood Collect baseline blood sample for platelet count Acclimatize->Baseline_Blood Administer_Compound Administer test compound (Cevidoplenib/Fostamatinib) or vehicle control Baseline_Blood->Administer_Compound Induce_ITP Induce ITP via intraperitoneal injection of anti-CD41 antibody Administer_Compound->Induce_ITP Monitor Monitor mice for clinical signs Induce_ITP->Monitor Blood_Collection Collect blood samples at specified time points Monitor->Blood_Collection Platelet_Count Determine platelet counts using a hematology analyzer Blood_Collection->Platelet_Count Analyze Analyze and compare platelet counts between treatment and control groups Platelet_Count->Analyze End End Analyze->End

Workflow for a Passive Immune Thrombocytopenia Mouse Model

Detailed Steps: [8][9]

  • Animal Acclimatization: Mice (commonly BALB/c strain) are acclimatized to the laboratory conditions.

  • Baseline Platelet Count: A baseline blood sample is collected from each mouse to determine the initial platelet count.

  • Compound Administration: The test compound (this compound or fostamatinib) or a vehicle control is administered to the mice, typically via oral gavage.

  • ITP Induction: ITP is induced by the intraperitoneal injection of a platelet-depleting antibody, such as an anti-mouse CD41 antibody.

  • Monitoring: The animals are monitored for any adverse clinical signs.

  • Blood Sampling: Blood samples are collected at predetermined time points after ITP induction to monitor platelet counts.

  • Platelet Count Analysis: Platelet counts in the collected blood samples are determined using an automated hematology analyzer.

  • Data Analysis: The platelet counts from the treated groups are compared to the vehicle control group to assess the efficacy of the test compound in preventing platelet depletion.

Summary and Future Directions

The preclinical data presented in this guide highlight the potential of both this compound and fostamatinib as effective inhibitors of Syk for the treatment of autoimmune diseases. The available in vitro data suggests that Cevidoplenib's active metabolite, SKI-O-592, is a more potent and selective inhibitor of Syk than fostamatinib's active metabolite, R406. Both compounds have demonstrated efficacy in relevant preclinical models of autoimmune disease.

For researchers and drug development professionals, this comparative overview underscores the importance of considering both potency and selectivity in the development of next-generation Syk inhibitors. Further head-to-head preclinical studies, particularly in in vivo models of ITP, would be invaluable for a more definitive comparison of their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for conducting such comparative studies. As our understanding of the nuances of Syk signaling in different disease contexts evolves, so too will the strategies for developing safer and more effective targeted therapies.

References

A Comparative In Vitro Efficacy Analysis of Cevidoplenib Dimesylate and R406

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two prominent spleen tyrosine kinase (Syk) inhibitors: Cevidoplenib Dimesylate and R406, the active metabolite of Fostamatinib. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.

Introduction to Syk Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Its activation in immune cells such as B-cells, mast cells, macrophages, and neutrophils is integral to a cascade of events leading to inflammation and antibody-mediated immune responses.[1] Consequently, Syk has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.

This compound (SKI-O-703) is an orally available, selective Syk inhibitor.[1][2] It is the dimesylate salt of the active compound SKI-O-592.[3]

R406 is the biologically active metabolite of the prodrug Fostamatinib.[4] It functions as an ATP-competitive inhibitor of Syk and has been extensively studied in the context of various autoimmune conditions.[5][6]

Mechanism of Action: Targeting the Syk Signaling Pathway

Both Cevidoplenib and R406 exert their effects by inhibiting the kinase activity of Syk. Upon engagement of immunoreceptors, such as the BCR, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and becomes phosphorylated, leading to its activation. Activated Syk then phosphorylates downstream signaling molecules, including phospholipase C gamma (PLCγ) and Vav, initiating signaling cascades that result in cellular responses like proliferation, differentiation, and the release of inflammatory mediators. By inhibiting Syk's kinase activity, Cevidoplenib and R406 block these downstream signaling events.

Syk_Signaling_Pathway cluster_receptor Cell Membrane BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation FcR Fc Receptor (FcR) FcR->Syk PLCg PLCγ Syk->PLCg Phosphorylation Vav Vav Syk->Vav Phosphorylation Downstream Downstream Signaling PLCg->Downstream Vav->Downstream Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response Cevidoplenib Cevidoplenib Dimesylate Cevidoplenib->Syk Inhibition R406 R406 R406->Syk Kinase_Assay_Workflow Start Start Preincubation Pre-incubation: Syk enzyme + Inhibitor (Cevidoplenib or R406) Start->Preincubation Reaction Kinase Reaction: Add ULight™ poly-GT substrate + ATP Preincubation->Reaction Detection Detection: Add Europium-labeled anti-phosphotyrosine antibody Reaction->Detection Measurement TR-FRET Signal Measurement: Quantify phosphorylation Detection->Measurement End End Measurement->End

References

Unveiling the Selectivity of Cevidoplenib Dimesylate: A Comparative Analysis of SYK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of therapeutic agents is paramount. This guide provides an objective comparison of the selectivity of Cevidoplenib Dimesylate, a potent spleen tyrosine kinase (SYK) inhibitor, against other notable SYK inhibitors. The following analysis, supported by experimental data, aims to elucidate the nuanced selectivity profiles that differentiate these compounds, offering valuable insights for informed decision-making in research and development.

Cevidoplenib (formerly SKI-O-703) is an orally available inhibitor of spleen tyrosine kinase (SYK) with potential anti-inflammatory and immunomodulating activities.[1] SYK is a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors (FcR), making it a compelling target for autoimmune diseases and certain hematological malignancies.[2][3] The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity – the ability to inhibit the intended target with minimal off-target effects. This guide delves into the selectivity profile of Cevidoplenib and compares it with other SYK inhibitors such as Fostamatinib (the prodrug of R406), Entospletinib, Cerdulatinib, and Sovleplenib.

Comparative Selectivity of SYK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Cevidoplenib and other SYK inhibitors against SYK and a panel of off-target kinases. Lower IC50 values indicate higher potency. The selectivity ratio, calculated by dividing the off-target IC50 by the SYK IC50, provides a quantitative measure of selectivity. A higher ratio signifies greater selectivity for SYK.

KinaseCevidoplenib (SKI-O-592) IC50 (nM)[4][5]R406 (Fostamatinib) IC50 (nM)[6]Entospletinib IC50 (nM)[7]Cerdulatinib IC50 (nM)[1]Sovleplenib (HMPL-523) IC50 (nM)[8]
SYK 6.2 41 7.7 32 25
FLT31783->1000-fold selective over SYK-63
JAK1---12-
JAK21859->1000-fold selective over SYK6-
JAK35807--8-
KDR (VEGFR2)687->1000-fold selective over SYK-390
RET412->1000-fold selective over SYK--
LYN-63--921
LCK-37---
FGFR116960----
FGFR2----3214
FGFR35662----
PYK2709----
AUR A----3969

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution. "-" indicates data not available in the cited sources.

Signaling Pathway and Experimental Workflow

To contextualize the importance of SYK inhibition and the methods used to validate selectivity, the following diagrams illustrate the SYK signaling pathway and a general workflow for a kinase selectivity assay.

SYK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) SRC_family SRC Family Kinases BCR->SRC_family Antigen binding FcR Fc Receptor (FcR) FcR->SRC_family Antibody binding SYK SYK PLCg PLCγ SYK->PLCg VAV1 VAV1 SYK->VAV1 PI3K PI3K SYK->PI3K SRC_family->SYK Recruitment & Phosphorylation NFkB NF-κB Activation PLCg->NFkB NFAT NFAT Activation PLCg->NFAT Cell_Activation Cellular Responses (Proliferation, Cytokine Release) VAV1->Cell_Activation PI3K->Cell_Activation Kinase_Selectivity_Workflow start Start: Test Compound (e.g., Cevidoplenib) panel Kinase Panel Screening (Large number of kinases) start->panel single_conc Single High Concentration Screening panel->single_conc dose_response Dose-Response Assay (for hits from single conc.) single_conc->dose_response Identified 'Hits' ic50 Determine IC50 Values dose_response->ic50 selectivity Calculate Selectivity Profile (Ratio of IC50s) ic50->selectivity end End: Validated Selectivity Profile selectivity->end

References

SKI-O-703 Off-Target Kinase Profile: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

SKI-O-703 (Cevidoplenib) is a clinical-stage, orally bioavailable inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator of signaling in various immune cells.[1][2][3] Its high selectivity is a critical attribute, potentially translating to a more favorable safety profile compared to less selective kinase inhibitors. This guide provides a comparative analysis of the off-target kinase profile of SKI-O-703 against other notable Syk inhibitors, supported by experimental data and detailed methodologies.

Comparative Kinase Selectivity

The therapeutic efficacy of kinase inhibitors can be compromised by off-target activities, leading to adverse effects. Therefore, a thorough assessment of an inhibitor's selectivity is paramount. The following table summarizes the 50% inhibitory concentrations (IC50) of SKI-O-703's active form (SKI-O-592) and other Syk inhibitors against a panel of kinases. A lower IC50 value denotes higher inhibitory potency.

KinaseSKI-O-592 (IC50 in nM)Fostamatinib (R406) (IC50 in nM)Entospletinib (GS-9973) (IC50 in nM)Lanraplenib (GS-9876) (IC50 in nM)
Syk 6.2 41 7.7 9.5
FLT31783~5 (5-fold less potent than Syk)>1000-fold selective over Syk-
JAK21859->1000-fold selective over Syk120
JAK35807---
RET412->1000-fold selective over Syk-
KDR (VEGFR2)687->1000-fold selective over Syk-
FGFR116960---
FGFR35662---
PYK2709---

SKI-O-592, the active moiety of SKI-O-703, demonstrates high selectivity for Syk.[4] In contrast, Fostamatinib's active metabolite, R406, is known to be less selective, with off-target effects on kinases like VEGFR2 potentially contributing to observed side effects such as hypertension.[5] Entospletinib and Lanraplenib are also reported to be highly selective Syk inhibitors.[1][6][7][8][9]

Experimental Protocols

The following methodologies are representative of the techniques used to generate the kinase inhibition data presented above.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Recombinant human kinase enzymes (e.g., Syk, FLT3, JAK2).

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • Adenosine triphosphate (ATP).

    • Test compounds (SKI-O-703 and others) dissolved in dimethyl sulfoxide (DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

    • Microplates (e.g., 384-well plates).

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO.

    • The kinase, substrate, and assay buffer are added to the wells of the microplate.

    • The test compound dilutions are added to the respective wells.

    • The kinase reaction is initiated by adding a concentration of ATP that is typically near its Michaelis-Menten constant (Km).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis:

    • The raw data (e.g., luminescence signal) is normalized to control wells (0% and 100% inhibition).

    • The normalized data is plotted against the logarithm of the compound concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell-Based Phosphorylation Assay

This assay measures the ability of a compound to inhibit kinase activity within a cellular context.

  • Reagents and Materials:

    • A suitable cell line that expresses the target kinase (e.g., B-cells for Syk).

    • Cell culture medium and supplements.

    • A stimulating agent to activate the signaling pathway (e.g., anti-IgM for B-cell receptor stimulation).

    • Test compounds.

    • Lysis buffer.

    • Phospho-specific antibodies for the target kinase and downstream substrates.

    • Detection reagents for Western blot or ELISA.

  • Procedure:

    • Cells are cultured and plated in multi-well plates.

    • The cells are pre-incubated with various concentrations of the test compounds.

    • The signaling pathway is activated by adding the stimulating agent.

    • After a short incubation period, the cells are lysed to release cellular proteins.

    • The concentration of total and phosphorylated target protein is determined using an immunoassay such as Western blot or ELISA.

  • Data Analysis:

    • The amount of phosphorylated protein is normalized to the total amount of the protein.

    • The data is then used to determine the concentration of the compound that causes 50% inhibition of phosphorylation (IC50).

Visualizing the Context: Signaling Pathway and Experimental Workflow

To better understand the role of Syk and the methods used to assess its inhibition, the following diagrams are provided.

G_1 cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR B-Cell Receptor Lyn Lyn BCR->Lyn Ig Antigen Ig->BCR Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream PLCg2->Downstream Gene Gene Expression (Proliferation, Survival, Cytokine Release) Downstream->Gene G_2 cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Purified Kinase + Substrate + ATP B Add SKI-O-703 (or other inhibitor) A->B C Measure Phosphorylation B->C D Calculate IC50 C->D E Immune Cells (e.g., B-Cells) F Treat with SKI-O-703 E->F G Stimulate Receptor F->G H Measure Target Phosphorylation G->H I Determine Cellular IC50 H->I

References

Unlocking Synergistic Potential: SKI-O-703 and Anti-TNF Agents in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

A preclinical study highlights the promising synergistic effect of combining the novel spleen tyrosine kinase (Syk) inhibitor, SKI-O-703 (cevidoplenib), with anti-TNF agents, offering a potential new therapeutic strategy for rheumatoid arthritis (RA), particularly in patients refractory to anti-TNF monotherapy.

This comparison guide provides an in-depth analysis of the scientific rationale and supporting experimental data for the combination of SKI-O-703 and anti-TNF agents in the context of RA. It is intended for researchers, scientists, and drug development professionals interested in novel therapeutic approaches for autoimmune diseases.

Mechanism of Action: A Dual Approach to Inflammation

SKI-O-703 is an orally available, selective inhibitor of spleen tyrosine kinase (Syk). Syk is a critical intracellular signaling molecule in the pathways of both B-cell receptors (BCR) and Fc receptors (FcR). By inhibiting Syk, SKI-O-703 can effectively block the activation of B-cells, which are responsible for producing autoantibodies, and the activation of innate inflammatory cells like macrophages and mast cells, which are triggered by these autoantibodies.[1]

Anti-TNF agents, a cornerstone of RA treatment, work by neutralizing the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a key mediator of the inflammatory cascade in RA, promoting joint inflammation, cartilage degradation, and bone erosion.

The combination of SKI-O-703 and an anti-TNF agent targets two distinct but complementary pathways in the pathogenesis of RA. While the anti-TNF agent directly reduces the inflammatory effects of a key cytokine, SKI-O-703 targets the upstream activation of immune cells that contribute to the production of autoantibodies and the response to them, potentially leading to a more comprehensive and potent anti-inflammatory effect.

Preclinical Evidence of Synergy: The K/BxN Serum Transfer Arthritis Model

A key preclinical study investigated the synergistic potential of SKI-O-703 in combination with the anti-TNF agent etanercept in a K/BxN serum transfer-induced arthritis mouse model. This model is particularly relevant as it mimics the antibody-mediated joint inflammation characteristic of RA.

The study demonstrated that a suboptimal dose of SKI-O-703, when combined with an anti-TNF antibody, was significantly more effective at ameliorating arthritis than either treatment alone. Notably, this combination was effective in mice that were otherwise refractory to anti-TNF therapy, suggesting a powerful synergistic interaction.[1]

Quantitative Data from Combination Therapy Study
Treatment GroupMean Ankle Thickness (mm ± SEM)Mean Arthritic Index (± SEM)
Vehicle Control3.5 ± 0.110.5 ± 0.5
Anti-TNF agent (Etanercept)3.2 ± 0.18.0 ± 0.6
SKI-O-703 (suboptimal dose)3.1 ± 0.17.5 ± 0.5
SKI-O-703 + Anti-TNF agent2.5 ± 0.1 4.0 ± 0.4

Data extracted from Cho S, et al. Clin Exp Immunol. 2022.[1]

The data clearly shows that the combination of SKI-O-703 and an anti-TNF agent resulted in a more pronounced reduction in both ankle swelling and the overall arthritic score compared to either monotherapy.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct and potentially synergistic mechanisms of action of SKI-O-703 and anti-TNF agents.

SKI_O_703_Mechanism cluster_BCR B-Cell Receptor (BCR) Signaling cluster_FcR Fc Receptor (FcR) Signaling BCR BCR Syk_B Syk BCR->Syk_B Antigen Binding Downstream_B Downstream Signaling (e.g., PLCγ2, BTK) Syk_B->Downstream_B Activation_B B-Cell Activation & Autoantibody Production Downstream_B->Activation_B FcR FcR Syk_F Syk FcR->Syk_F Immune Complex Binding Downstream_F Downstream Signaling (e.g., PI3K, MAPK) Syk_F->Downstream_F Activation_F Inflammatory Cell Activation (Macrophages, Mast Cells) Downstream_F->Activation_F SKI_O_703 SKI-O-703 SKI_O_703->Syk_B SKI_O_703->Syk_F

Caption: Mechanism of Action of SKI-O-703.

AntiTNF_Mechanism TNF TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNF->TNFR Downstream Downstream Signaling (e.g., NF-κB, MAPK) TNFR->Downstream Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) Joint Inflammation Downstream->Inflammation AntiTNF Anti-TNF Agent AntiTNF->TNF Neutralization

Caption: Mechanism of Action of Anti-TNF Agents.

Synergy_Diagram cluster_upstream Upstream Immune Activation cluster_downstream Downstream Inflammatory Cascade B_Cell B-Cell Autoantibodies Autoantibodies B_Cell->Autoantibodies Syk-dependent Inflammatory_Cells Innate Inflammatory Cells (Macrophages, etc.) Autoantibodies->Inflammatory_Cells FcR binding TNF TNF-α Production Inflammatory_Cells->TNF Joint_Inflammation Joint Inflammation & Damage TNF->Joint_Inflammation SKI_O_703 SKI-O-703 (Syk Inhibition) SKI_O_703->B_Cell SKI_O_703->Inflammatory_Cells AntiTNF Anti-TNF Agent (TNF-α Neutralization) AntiTNF->TNF

Caption: Synergistic Targeting of RA Pathogenesis.

Experimental Protocols

K/BxN Serum Transfer-Induced Arthritis Model

The K/BxN serum transfer arthritis model is a well-established and highly reproducible mouse model of inflammatory arthritis that shares many features with human RA.

  • Induction of Arthritis: Arthritis is induced in recipient mice (e.g., BALB/c) by intraperitoneal (i.p.) injection of arthritogenic serum collected from K/BxN mice. K/BxN mice spontaneously develop an autoimmune arthritis due to the presence of autoantibodies against glucose-6-phosphate isomerase (GPI).

  • Treatment Protocol:

    • Recipient mice are treated with the vehicle, SKI-O-703 (administered orally), an anti-TNF agent (e.g., etanercept, administered i.p.), or a combination of SKI-O-703 and the anti-TNF agent.

    • Treatment is typically initiated on the same day as serum transfer and continued for a specified period (e.g., 9 days).

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw is assessed daily using a macroscopic scoring system (e.g., 0-4 scale), where scores reflect the degree of erythema and swelling. The total score per mouse is the sum of the scores for all four paws.

    • Ankle Thickness: Ankle thickness is measured daily using a caliper as an objective measure of joint swelling.

    • Histological Analysis: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, synovial hyperplasia, cartilage damage, and bone erosion.

Conclusion

The preclinical data strongly suggests that the combination of the Syk inhibitor SKI-O-703 and an anti-TNF agent offers a synergistic therapeutic effect in a relevant model of rheumatoid arthritis. This dual-pronged approach, targeting both upstream immune cell activation and a key downstream inflammatory cytokine, holds significant promise for improving clinical outcomes in RA, especially for patients who have an inadequate response to anti-TNF monotherapy. Further clinical investigation is warranted to validate these promising preclinical findings in patients with rheumatoid arthritis.

References

Comparative Analysis of Cevidoplenib and Other ITP Treatments: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immune Thrombocytopenia (ITP) is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding. The treatment landscape for ITP is evolving, with several therapeutic options available, each with a distinct mechanism of action, efficacy, and safety profile. This guide provides a comparative analysis of Cevidoplenib, a novel spleen tyrosine kinase (SYK) inhibitor, against other established and emerging treatments for ITP. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the current therapeutic options, supported by clinical trial data and experimental protocols.

Overview of ITP Treatment Strategies

The primary goal of ITP treatment is to achieve a safe platelet count to prevent clinically significant bleeding, while minimizing treatment-related toxicity.[1] Treatment decisions are guided by factors such as platelet count, bleeding symptoms, patient lifestyle, and comorbidities.[1]

Current treatment guidelines recommend a stepwise approach, starting with first-line therapies like corticosteroids and intravenous immunoglobulin (IVIg). For patients who are refractory to or relapse after first-line treatment, second-line options include thrombopoietin receptor agonists (TPO-RAs), rituximab, and splenectomy.[1] Emerging therapies, such as SYK inhibitors, offer a novel mechanistic approach for patients who have failed multiple prior treatments.

Mechanism of Action of Key ITP Therapies

Understanding the underlying mechanism of action is crucial for evaluating the therapeutic potential and positioning of different ITP treatments.

SYK Inhibitors: Cevidoplenib and Fostamatinib

Cevidoplenib is a selective inhibitor of spleen tyrosine kinase (SYK), a key mediator in the signaling pathways of B-cell receptors and Fc receptors.[2][3] In ITP, autoantibodies bind to platelets, leading to their destruction by macrophages via Fcγ receptor (FcγR)-mediated phagocytosis. By inhibiting SYK, Cevidoplenib is designed to block this phagocytic process, thereby reducing platelet destruction.[4] Fostamatinib is another oral SYK inhibitor with a similar mechanism of action.

SYK_Inhibition_Pathway cluster_macrophage Macrophage FcR Fcγ Receptor SYK SYK FcR->SYK Activation Downstream Downstream Signaling (e.g., PI3K, PLCγ) SYK->Downstream Phagocytosis Phagocytosis of Opsonized Platelet Downstream->Phagocytosis Cevidoplenib Cevidoplenib/ Fostamatinib Cevidoplenib->SYK Inhibition Autoantibody Autoantibody-Coated Platelet Autoantibody->FcR Binds

Figure 1: SYK Inhibition Pathway in ITP.
Thrombopoietin Receptor Agonists (TPO-RAs): Eltrombopag and Romiplostim

TPO-RAs, such as eltrombopag and romiplostim, mimic the effect of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (c-Mpl) on megakaryocytes.[5] This stimulation leads to increased proliferation and differentiation of megakaryocytes in the bone marrow, resulting in a higher production of platelets.[5]

TPO_RA_Pathway cluster_megakaryocyte Megakaryocyte TPO_R TPO Receptor (c-Mpl) JAK2 JAK2 TPO_R->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Proliferation Megakaryocyte Proliferation & Differentiation STAT->Proliferation Gene Transcription TPO_RA Eltrombopag/ Romiplostim TPO_RA->TPO_R Binds & Activates

Figure 2: TPO-RA Signaling Pathway.
Anti-CD20 Monoclonal Antibody: Rituximab

Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen expressed on the surface of B-lymphocytes.[2] In ITP, B-cells are responsible for producing the autoantibodies that target platelets. By binding to CD20, rituximab induces the depletion of these B-cells through antibody-dependent cell-mediated cytotoxicity, complement-dependent cytotoxicity, and apoptosis, thereby reducing the production of pathogenic autoantibodies.[2][6]

Rituximab_Mechanism cluster_b_cell B-Lymphocyte CD20 CD20 Antigen Autoantibody_Production Autoantibody Production CD20->Autoantibody_Production Rituximab Rituximab Rituximab->CD20 Binds Immune_Effector Immune Effector Cells (e.g., NK cells, Macrophages) Rituximab->Immune_Effector ADCC Complement Complement System Rituximab->Complement CDC Apoptosis Apoptosis Rituximab->Apoptosis Induces cluster_b_cell cluster_b_cell Immune_Effector->cluster_b_cell Complement->cluster_b_cell Apoptosis->cluster_b_cell

Figure 3: Rituximab Mechanism of Action.

Comparative Efficacy of ITP Treatments

The following tables summarize the efficacy data from key clinical trials of Cevidoplenib and other ITP treatments. It is important to note that direct head-to-head comparisons are limited, and patient populations may vary across studies.

Table 1: Efficacy of SYK Inhibitors in Persistent/Chronic ITP

Treatment (Trial)DosagePrimary EndpointResponse Rate (Drug)Response Rate (Placebo)
Cevidoplenib (Phase 2, NCT04056195)[7][8]400 mg BIDPlatelet count ≥30,000/µL and doubling of baseline63.6%33.3%
Fostamatinib (FIT-1 & FIT-2, Pooled)[9]100-150 mg BIDStable platelet response (≥50,000/µL at ≥4 of 6 visits)18%2%

Table 2: Efficacy of TPO-RAs in Chronic ITP

Treatment (Trial)DosagePrimary EndpointResponse Rate (Drug)Response Rate (Placebo)
Eltrombopag (EXTEND)[10]25-75 mg QDPlatelet count ≥50,000/µL85.8% (Overall Response)N/A (Open-label extension)
Romiplostim (Kuter et al., 2008)[11]Dose-adjusted weekly SC injectionDurable platelet response (≥50,000/µL for ≥6 of last 8 weeks)38% (Splenectomized), 61% (Non-splenectomized)0% (Splenectomized), 5% (Non-splenectomized)

Table 3: Efficacy of Rituximab and Corticosteroids in ITP

Treatment (Trial)DosagePatient PopulationPrimary EndpointResponse Rate
Rituximab (Ghanima et al., 2015)[12]375 mg/m² weekly for 4 weeksCorticosteroid-unresponsive adultsTreatment failure within 78 weeks46% (vs. 52% placebo)
Dexamethasone (Cheng et al., 2003)[13]40 mg/day for 4 daysNewly diagnosed adultsInitial response (Platelet count ≥50,000/µL by day 10)85%
Prednisone (Mazzucconi et al., 2007)1 mg/kg/day taperedNewly diagnosed adultsOverall initial response67.4%

Safety and Tolerability

The safety profiles of these treatments are a critical consideration in therapeutic decision-making.

Table 4: Common Adverse Events of ITP Treatments

TreatmentCommon Adverse Events
Cevidoplenib Increased ALT/AST, nausea[8]
Fostamatinib Diarrhea, hypertension, nausea, dizziness, increased ALT[9]
Eltrombopag Headache, nasopharyngitis, increased liver enzymes, thromboembolic events[10]
Romiplostim Headache, arthralgia, dizziness, insomnia, myalgia, pain in extremity
Rituximab Infusion-related reactions, infections, hypogammaglobulinemia[2]
Corticosteroids Insomnia, mood changes, weight gain, hyperglycemia, osteoporosis (long-term use)

Detailed Experimental Protocols

A thorough understanding of the clinical trial methodologies is essential for interpreting the efficacy and safety data.

Cevidoplenib: Phase 2 Study (NCT04056195)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-dose trial.[4]

  • Patient Population: Adults with persistent or chronic ITP who had failed to respond to or relapsed after at least one prior therapy.[7] Patients were required to have a platelet count of less than 30,000/µL on two occasions at least 7 days apart.[7]

  • Treatment Arms: Patients were randomized (1:2:2) to receive placebo, Cevidoplenib 200 mg twice daily, or Cevidoplenib 400 mg twice daily for 12 weeks.[8]

  • Primary Endpoint: The proportion of participants with a platelet response, defined as a platelet count ≥30,000/µL and at least a doubling of the baseline count at any point during the treatment period without the use of rescue medication.[8]

  • Secondary Endpoints: Included the proportion of patients achieving at least two consecutive platelet counts of ≥30,000/µL, ≥50,000/µL, and ≥100,000/µL, and sustained platelet count response.[7]

Cevidoplenib_Trial_Workflow Screening Screening (Platelet <30,000/µL) Randomization Randomization (1:2:2) Screening->Randomization Placebo Placebo Randomization->Placebo Cevidoplenib200 Cevidoplenib 200mg BID Randomization->Cevidoplenib200 Cevidoplenib400 Cevidoplenib 400mg BID Randomization->Cevidoplenib400 Treatment 12-Week Treatment Period Endpoint Primary Endpoint Assessment: Platelet Response Treatment->Endpoint Placebo->Treatment Cevidoplenib200->Treatment Cevidoplenib400->Treatment

Figure 4: Cevidoplenib Phase 2 Trial Workflow.
Fostamatinib: FIT-1 and FIT-2 Trials

  • Study Design: Two parallel, multicenter, randomized, double-blind, placebo-controlled trials.[9]

  • Patient Population: Adults with persistent or chronic ITP who had an average platelet count of less than 30,000/µL and had not responded to at least one prior treatment.[14]

  • Treatment Arms: Patients were randomized (2:1) to receive fostamatinib (100 mg twice daily, with a possible increase to 150 mg twice daily) or placebo for 24 weeks.[9]

  • Primary Endpoint: Stable platelet response, defined as a platelet count of ≥50,000/µL at four or more of the six visits between weeks 14 and 24.[9]

  • Secondary Endpoints: Overall platelet response (at least one platelet count ≥50,000/µL within the first 12 weeks), bleeding events, and safety.[9]

Eltrombopag: EXTEND Study (NCT00351468)
  • Study Design: An open-label, single-arm, extension study.[10]

  • Patient Population: Adults with ITP who had previously been enrolled in an eltrombopag trial.[15]

  • Treatment: Eltrombopag starting at 50 mg once daily, with dose adjustments (25 mg to 75 mg daily) to maintain a platelet count between 50,000/µL and 200,000/µL.[10]

  • Primary Endpoint: Long-term safety and efficacy of eltrombopag.[15]

  • Efficacy Measures: Proportion of patients achieving a platelet count ≥50,000/µL, duration of response, and reduction in concomitant ITP medications.[10]

Romiplostim: Kuter et al., 2008
  • Study Design: Two parallel, multicenter, randomized, double-blind, placebo-controlled trials.[11]

  • Patient Population: One trial enrolled splenectomized adults with ITP, and the other enrolled non-splenectomized adults. Patients had a mean of three platelet counts ≤30,000/µL.[11]

  • Treatment Arms: Patients were randomized (2:1) to receive weekly subcutaneous injections of romiplostim or placebo for 24 weeks. The dose was adjusted to maintain a platelet count between 50,000/µL and 200,000/µL.[11]

  • Primary Endpoint: Durable platelet response, defined as a platelet count of ≥50,000/µL during six or more of the last 8 weeks of treatment.[11]

  • Secondary Endpoints: Overall platelet response, use of rescue medications, and safety.[11]

ITP Treatment Algorithm

The selection of an ITP treatment is a dynamic process that considers the patient's disease characteristics, prior therapies, and treatment goals. The following diagram illustrates a logical relationship of treatment options for ITP.

ITP_Treatment_Algorithm Start Newly Diagnosed ITP FirstLine First-Line Therapy (Corticosteroids, IVIg) Start->FirstLine Response1 Response? FirstLine->Response1 Taper Taper/Observe Response1->Taper Yes SecondLine Second-Line Therapy Response1->SecondLine No/Relapse TPO_RA TPO-RAs SecondLine->TPO_RA Rituximab Rituximab SecondLine->Rituximab Splenectomy Splenectomy SecondLine->Splenectomy Response2 Response? Continue Continue Therapy Response2->Continue Yes ThirdLine Consider Other Therapies/ Clinical Trials Response2->ThirdLine No SYK_Inhibitor SYK Inhibitors (Cevidoplenib, Fostamatinib) ThirdLine->SYK_Inhibitor TPO_RA->Response2 Rituximab->Response2 Splenectomy->Response2

Figure 5: ITP Treatment Options Logic.

Conclusion

Cevidoplenib, as a selective SYK inhibitor, represents a promising therapeutic option for patients with persistent or chronic ITP, particularly for those who have not responded to or have relapsed after other treatments. Its oral administration and novel mechanism of action offer a valuable addition to the ITP treatment armamentarium.[2] Head-to-head clinical trials will be necessary to definitively establish its comparative efficacy and safety against other second and third-line therapies. For researchers and drug development professionals, the distinct signaling pathways targeted by these different classes of drugs provide fertile ground for further investigation into combination therapies and personalized treatment approaches for ITP.

References

A Head-to-Head Comparison: Next-Generation Syk Inhibitor SKI-O-703 Poised to Challenge Fostamatinib in Autoimmune Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for autoimmune diseases, the emergence of SKI-O-703 (cevidoplenib), a highly selective second-generation Spleen Tyrosine Kinase (Syk) inhibitor, presents a significant advancement over the first-generation inhibitor, fostamatinib.[1] Preclinical and clinical data indicate that SKI-O-703 offers a superior kinase selectivity profile and a promising efficacy and safety balance, positioning it as a potentially more effective and safer therapeutic option for conditions such as Immune Thrombocytopenia (ITP). This guide provides a detailed, data-driven comparison of SKI-O-703 and fostamatinib for researchers, scientists, and drug development professionals.

Biochemical Potency and Selectivity: A Sharper Tool

At the core of their therapeutic action, both SKI-O-703 and fostamatinib target the Syk enzyme, a critical mediator of signaling pathways in various immune cells. However, their biochemical profiles reveal key differences in potency and selectivity. SKI-O-703, in its active form SKI-O-592, demonstrates a significantly lower half-maximal inhibitory concentration (IC50) for Syk, indicating higher potency.[2][3]

Fostamatinib, administered as a prodrug (R788) and converted to its active metabolite R406, exhibits a higher IC50 for Syk.[4][5][6] Furthermore, R406 displays a broader kinase inhibition profile, with off-target effects on kinases such as FLT3, Lyn, and Lck at concentrations closer to its Syk IC50.[4][7] This lack of selectivity is associated with clinically observed side effects, including hypertension, due to inhibition of kinases like KDR.[8][9][10]

In contrast, SKI-O-592 shows markedly higher selectivity for Syk, with substantially higher IC50 values for other kinases, suggesting a more targeted therapeutic action with a potentially reduced risk of off-target side effects.[3]

Table 1: Comparison of Biochemical Potency and Kinase Selectivity

FeatureSKI-O-703 (Active Form: SKI-O-592)Fostamatinib (Active Form: R406)
Syk IC50 6.2 nM[3]41 nM[4][5][6]
Kinase Selectivity Highly selective for Syk.[3]Less selective; inhibits other kinases such as FLT3, Lyn, Lck, and KDR at therapeutically relevant concentrations.[4][7][8][9][10]

Clinical Efficacy in Immune Thrombocytopenia (ITP)

Both SKI-O-703 and fostamatinib have been evaluated in clinical trials for the treatment of ITP, a condition characterized by low platelet counts. While direct head-to-head trial data is not yet available, a comparative analysis of their respective clinical study outcomes provides valuable insights.

A Phase 2 clinical trial of SKI-O-703 in patients with persistent and chronic ITP demonstrated a dose-dependent increase in platelet response.[11][12] At the 400 mg twice-daily dose, a notable percentage of patients achieved a platelet response.[11][12]

Fostamatinib has undergone more extensive clinical evaluation, with two identical Phase 3 trials (FIT-1 and FIT-2) leading to its regulatory approval. The pooled data from these studies showed a statistically significant improvement in stable platelet response compared to placebo.[13][14][15]

Table 2: Comparison of Clinical Efficacy in Immune Thrombocytopenia (ITP)

FeatureSKI-O-703 (Cevidoplenib)Fostamatinib
Clinical Trial Phase (ITP) Phase 2 (NCT04056195)[12][16]Phase 3 (FIT-1 & FIT-2)[13][14][15]
Primary Endpoint Platelet ResponseStable Platelet Response
Key Efficacy Finding Dose-dependent increase in platelet response, with the 400mg BID dose showing a response rate of approximately 63.6% in one analysis.[12]Pooled data from two Phase 3 trials showed a stable response rate of 18% with fostamatinib versus 2% with placebo.[14][15] An overall response was seen in 43% of patients on fostamatinib versus 14% on placebo.[14]

Safety and Tolerability Profile

The safety profiles of both agents are critical considerations. In the Phase 2 study of SKI-O-703, the treatment was generally well-tolerated.[11] The most common adverse events were manageable.[11]

Fostamatinib's safety profile is well-characterized from its Phase 3 program and post-marketing experience. Common adverse events include diarrhea, hypertension, nausea, and elevations in liver enzymes.[14][17] The off-target kinase activity of R406 is thought to contribute to some of these side effects, particularly hypertension.[8][9][10] The higher selectivity of SKI-O-703 may translate to a more favorable safety profile with a lower incidence of such off-target effects.

Table 3: Comparison of Safety and Tolerability in ITP Clinical Trials

FeatureSKI-O-703 (Cevidoplenib)Fostamatinib
Common Adverse Events Generally well-tolerated in the Phase 2 trial.[11]Diarrhea, hypertension, nausea, dizziness, and increased ALT levels.[14][17]
Serious Adverse Events Serious adverse events were reported.[11]Serious adverse reactions and hypertension were reported more frequently in geriatric patients.[18]

Signaling Pathway and Experimental Workflow

The therapeutic effect of Syk inhibitors in autoimmune diseases stems from their ability to interrupt the signaling cascade downstream of immune receptors, such as the B-cell receptor (BCR) and Fc receptors (FcR).

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_inhibitors Inhibitor Action Immune Receptor (BCR/FcR) Immune Receptor (BCR/FcR) Syk Syk Immune Receptor (BCR/FcR)->Syk Activation Downstream Effectors Downstream Effectors Syk->Downstream Effectors Phosphorylation Cellular Response Cellular Response Downstream Effectors->Cellular Response Signal Transduction SKI-O-703 SKI-O-703 SKI-O-703->Syk Fostamatinib (R406) Fostamatinib (R406) Fostamatinib (R406)->Syk Experimental_Workflow Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Determine IC50 & Selectivity In Vivo Model In Vivo Model Cell-Based Assay->In Vivo Model Evaluate Cellular Function Clinical Trial Clinical Trial In Vivo Model->Clinical Trial Assess Efficacy & Safety

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cevidoplenib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Cevidoplenib Dimesylate must adhere to stringent disposal protocols to mitigate risks to both human health and the environment. The primary directive, as outlined in the safety data sheet (SDS), is to dispose of the compound and its container at an approved waste disposal plant. This underscores the chemical's hazardous nature and the necessity for professional handling of its waste.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, conventional disposal methods such as flushing down the drain or discarding in regular trash are strictly prohibited. Such actions can lead to contamination of water systems and pose a significant threat to aquatic ecosystems.

Key Disposal Principles

The fundamental principle for the disposal of this compound is containment and transfer to a licensed hazardous waste facility. This ensures that the compound is managed in a controlled environment, preventing its release into the ecosystem.

Hazard Classification Disposal Recommendation Environmental Precaution
Acute oral toxicity (Category 4)Dispose of contents/container to an approved waste disposal plant.[1]Avoid release to the environment.[1]
Acute aquatic toxicity (Category 1)Collect spillage.[1]Very toxic to aquatic life.[1]
Chronic aquatic toxicity (Category 1)P501: Dispose of contents/ container to an approved waste disposal plant.[1]Very toxic to aquatic life with long lasting effects.[1]

Experimental Waste Disposal Protocol

All materials that have come into contact with this compound, including but not limited to, unused product, contaminated labware (e.g., vials, pipettes, gloves), and experimental solutions, must be treated as hazardous waste.

Methodology for Waste Segregation and Disposal:

  • Waste Collection: Designate specific, clearly labeled, and sealed waste containers for all solid and liquid waste contaminated with this compound.

  • Solid Waste: Collect all contaminated solid materials, such as personal protective equipment (PPE), absorbent paper, and empty vials, in a dedicated, leak-proof container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemically resistant container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management: In the event of a spill, collect the spillage using appropriate absorbent materials and dispose of the contaminated materials as hazardous waste.[1]

  • Storage: Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic and drains, pending collection.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Your institution's EHS department will typically coordinate this.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the laboratory to its final disposition.

cluster_0 Laboratory Procedures cluster_1 Institutional EHS Coordination cluster_2 Final Disposition A Generation of this compound Waste (Solid & Liquid) B Segregate Waste at Point of Generation A->B C Label Waste Containers Clearly 'Hazardous Waste - this compound' B->C D Store Securely in Designated Area C->D E Schedule Waste Pickup with EHS Office D->E F Licensed Waste Contractor Collection E->F G Transport to Approved Waste Disposal Plant F->G H Treatment and Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, research facilities can ensure the safe and environmentally responsible disposal of this compound, thereby protecting their personnel and the surrounding ecosystem. It is imperative that all laboratory staff are trained on these protocols and that the facility maintains a compliant hazardous waste management program.

References

Personal protective equipment for handling Cevidoplenib Dimesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cevidoplenib Dimesylate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.

This compound is a potent small molecule kinase inhibitor.[1] As with many active pharmaceutical ingredients (APIs), it presents potential health risks if not handled correctly. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are necessary to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Compounding (Powder) Chemical safety goggles or face shieldDouble-gloving with chemotherapy-rated nitrile glovesDisposable, fluid-resistant gown or coverallNIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) for higher exposure risk
Handling Solutions Chemical safety gogglesChemotherapy-rated nitrile glovesLaboratory coat or disposable gownNot typically required if handled in a certified chemical fume hood
Cell Culture and In Vitro Assays Chemical safety gogglesNitrile glovesLaboratory coatNot typically required if handled in a biosafety cabinet
Spill Cleanup Chemical safety goggles and face shieldDouble-gloving with heavy-duty, chemical-resistant glovesDisposable, fluid-resistant coverallNIOSH-approved N95 respirator or PAPR

Note: Always consult the specific glove manufacturer's chemical resistance data. In the absence of specific data for this compound, select gloves rated for handling cytotoxic or potent compounds.

Experimental Protocols: Safe Handling Procedures

1. Engineering Controls:

  • Weighing and Handling of Powder: All manipulations of solid this compound must be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.[3]

  • Handling of Solutions: Solutions of this compound should be prepared and handled within a chemical fume hood.

2. Donning and Doffing of PPE:

  • Donning Sequence:

    • Perform hand hygiene.

    • Put on the first pair of gloves.

    • Put on the disposable gown or coverall, ensuring complete coverage.

    • Put on the second pair of gloves, ensuring the cuffs of the gown are tucked into the outer gloves.

    • Put on respiratory protection.

    • Put on eye protection.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves.

    • Remove the gown or coverall, rolling it away from the body.

    • Perform hand hygiene.

    • Remove eye protection.

    • Remove respiratory protection.

    • Remove the inner pair of gloves.

    • Perform thorough hand hygiene.

3. Spill Management: In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • For small spills (less than 5 mL of a low-concentration solution):

    • Don appropriate PPE as outlined in the table above.

    • Contain the spill with absorbent pads.

    • Decontaminate the area with a suitable cleaning agent (e.g., 10% bleach solution followed by 70% ethanol), working from the outer edge of the spill inwards.

    • Collect all contaminated materials in a designated cytotoxic waste container.

  • For large spills or spills of powdered compound:

    • Evacuate the area and prevent re-entry.

    • Contact the institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste contaminated with this compound is considered hazardous or cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE, weigh boats, pipette tips, and other solid materials should be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.[1][4][5]

  • Liquid Waste: Aqueous waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[2]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.